4-phenyl-1H-pyrazol-5-amine
Description
The exact mass of the compound this compound is 159.079647300 g/mol and the complexity rating of the compound is 143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHKQNYBBLCFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204512 | |
| Record name | 1H-Pyrazol-4-amine, 4-phenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5591-70-8, 57999-06-1 | |
| Record name | 4-Phenyl-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5591-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 3-amino-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005591708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazol-4-amine, 4-phenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PHENYL-1H-PYRAZOL-5-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5591-70-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-phenyl-1H-pyrazol-5-amine chemical properties and structure
An In-depth Technical Guide to 4-phenyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1][2] Its derivatives exhibit a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[3][4][5] Within this versatile class of compounds, this compound emerges as a pivotal building block. Its unique structural arrangement, featuring a reactive amino group adjacent to a phenyl-substituted pyrazole core, provides an ideal platform for the synthesis of complex heterocyclic systems and novel therapeutic agents. This guide offers a comprehensive technical overview of this compound, detailing its chemical properties, a robust synthetic protocol with mechanistic insights, thorough characterization methods, and its significant role as a precursor in drug development.
Core Chemical and Structural Properties
This compound is a heterocyclic compound featuring a five-membered pyrazole ring with a phenyl group at position 4 and an amine group at position 5. The presence of tautomerism in the pyrazole ring and the nucleophilic character of the exocyclic amine group are central to its chemical reactivity.
Physicochemical Data
A summary of the key computed and experimental properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| Molecular Formula | C₉H₉N₃ | [6][7] |
| Molecular Weight | 159.19 g/mol | [6][7] |
| Monoisotopic Mass | 159.079647300 Da | [6][8] |
| CAS Number | 5591-70-8; 57999-06-1 | [6] |
| SMILES | C1=CC=C(C=C1)C2=C(NN=C2)N | [6] |
| InChI Key | QEHKQNYBBLCFIJ-UHFFFAOYSA-N | [6] |
| Topological Polar Surface Area | 54.7 Ų | [6] |
| Predicted XlogP | 1.5 | [8] |
| Appearance | Colorless to yellowish crystalline or powdery solid | [9] |
Synthesis of this compound
The most direct and widely employed method for synthesizing 5-aminopyrazole derivatives is the condensation reaction between a β-ketonitrile and hydrazine.[10] For the title compound, the reaction proceeds via the cyclization of benzoylacetonitrile (2-phenyl-3-oxopropanenitrile) with hydrazine hydrate.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization, where the terminal amino group of the hydrazine adduct attacks the nitrile carbon. Subsequent tautomerization and dehydration lead to the formation of the stable aromatic pyrazole ring. The choice of an alcohol, such as ethanol, as a solvent is ideal as it effectively dissolves the reactants and facilitates the reaction upon heating without participating in side reactions.
Experimental Protocol: Synthesis from Benzoylacetonitrile
This protocol describes a reliable method for the laboratory-scale synthesis of this compound.
Materials:
-
Benzoylacetonitrile (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (Absolute)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoylacetonitrile (1.0 eq) in absolute ethanol (approx. 10 mL per gram of nitrile).
-
Addition of Hydrazine: While stirring the solution at room temperature, add hydrazine hydrate (1.2 eq) dropwise over 5-10 minutes. The addition is slightly exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (6:4).[11]
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into a beaker containing ice-cold water. A solid precipitate of this compound will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Drying and Purification: Dry the crude product in a vacuum oven at 50-60 °C. For higher purity, the product can be recrystallized from an ethanol-water mixture.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. The expected spectral data are outlined below, based on the compound's structure and published data for analogous pyrazole derivatives.[3][4][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆):
-
Aromatic Protons (Phenyl): A multiplet is expected in the range of δ 7.20-7.60 ppm, integrating to 5 protons.
-
Pyrazole C3-H: A singlet should appear around δ 7.70-7.90 ppm.
-
Amine (NH₂): A broad singlet, exchangeable with D₂O, is anticipated around δ 5.0-6.0 ppm.
-
Pyrazole N1-H: A broad singlet, also exchangeable, may appear downfield, typically above δ 11.0 ppm.
-
-
¹³C NMR (DMSO-d₆):
-
Phenyl Carbons: Multiple signals are expected between δ 125.0-135.0 ppm.
-
Pyrazole C4: The carbon bearing the phenyl group is expected around δ 100.0-110.0 ppm.
-
Pyrazole C3 & C5: Signals for the carbon adjacent to the NH group and the carbon attached to the amine group will appear in the δ 140.0-155.0 ppm region.
-
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.[11]
-
N-H Stretching: A pair of sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).
-
Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.
-
C=C and C=N Stretching: A series of bands in the 1500-1650 cm⁻¹ region are characteristic of the aromatic phenyl and pyrazole rings.
-
N-H Bending: A bending vibration for the primary amine is expected around 1600-1640 cm⁻¹.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 160.08.[8] High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₉H₉N₃.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not typically an end-product therapeutic agent itself but rather a high-value intermediate. Its bifunctional nature—a nucleophilic amine and a modifiable pyrazole ring—makes it an exceptionally versatile scaffold for building libraries of more complex molecules.[1][13]
Precursor for Fused Heterocyclic Systems
The 5-amino group is a key handle for constructing fused pyrazole systems, which are prevalent in many biologically active compounds.[13][14] For example, it can be reacted with β-dicarbonyl compounds or α,β-unsaturated ketones to synthesize:
-
Pyrazolo[1,5-a]pyrimidines: Known to possess anticancer and antimicrobial activities.[14]
-
Pyrazolo[3,4-b]pyridines: Investigated for their potential as kinase inhibitors and anti-inflammatory agents.[13]
Scaffold for Directed Molecular Libraries
The amine group can be readily acylated, alkylated, or used in condensation reactions to attach various pharmacophoric groups. This allows for a systematic exploration of the chemical space around the pyrazole core to optimize biological activity and pharmacokinetic properties. This modular approach is a cornerstone of modern drug discovery.[1]
Role as a Privileged Scaffold in Drug Development
Caption: Functionalization pathways of the this compound scaffold.
Safety and Handling
While specific toxicity data for this compound is limited, related aminopyrazole and aniline compounds warrant careful handling.[9][15]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[9]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion
This compound is a compound of significant strategic importance in synthetic and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an invaluable starting material for the creation of diverse molecular architectures. For researchers and scientists in drug development, a thorough understanding of its properties, synthesis, and functionalization potential is key to leveraging the full power of the pyrazole scaffold in the quest for novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C9H9N3 | CID 79703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. PubChemLite - this compound (C9H9N3) [pubchemlite.lcsb.uni.lu]
- 9. chembk.com [chembk.com]
- 10. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. rsc.org [rsc.org]
- 13. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 14. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-Phenyl-1H-pyrazol-4-amine | C9H9N3 | CID 121021 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical characteristics of 4-phenyl-1H-pyrazol-5-amine
An In-depth Technical Guide to the Physicochemical Characteristics of 4-phenyl-1H-pyrazol-5-amine
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] It serves as a crucial synthetic intermediate for a diverse range of biologically active molecules, including kinase inhibitors and receptor modulators.[1] This technical guide provides a comprehensive analysis of the core physicochemical characteristics of this compound. We will delve into its structural features, acidity and basicity, lipophilicity, solubility, and spectroscopic properties. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these key parameters, offering researchers a validated framework for their investigations.
Molecular Structure and Core Properties
This compound, with the molecular formula C₉H₉N₃, consists of a five-membered pyrazole ring substituted with a phenyl group at the C4 position and an amino group at the C5 position.[2] This arrangement of functional groups imparts a unique combination of electronic and steric properties that are fundamental to its reactivity and utility as a synthetic building block.
Structural Overview & Isomerism
The IUPAC name for this compound is this compound.[2] It is also known by synonyms such as 5-amino-4-phenyl-1H-pyrazole and 3-amino-4-phenylpyrazole.[2] The core structure features a planar pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. The presence of the amino group and the tautomeric nature of the pyrazole ring mean the molecule can exist in different isomeric forms, although the 5-amino tautomer is generally the most stable.
Figure 1: Chemical structure of this compound.
Summary of Physicochemical Properties
The key physicochemical properties are summarized below. These values are critical for predicting the compound's behavior in biological systems and for designing synthetic and formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃ | PubChem[2] |
| Molecular Weight | 159.19 g/mol | PubChem[2] |
| CAS Number | 5591-70-8 | PubChem[2] |
| XLogP3 | 1.5 | PubChem[2] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
Detailed Physicochemical Analysis
A deeper understanding of each physicochemical parameter is essential for its application in research and development.
Acidity and Basicity (pKa)
The basicity of this compound is a defining feature, influencing its solubility, receptor interaction, and pharmacokinetic profile. The molecule possesses three nitrogen atoms, each a potential site for protonation: the exocyclic amino group and the two nitrogen atoms within the pyrazole ring.[1] The determination of the primary protonation site is crucial for understanding its chemical behavior.[1]
-
Exocyclic Amino Group (N5-amine): The lone pair on this nitrogen is delocalized into the pyrazole ring, which reduces its basicity compared to a simple alkylamine.
-
Pyrazole Ring Nitrogens (N1, N2): The N2 nitrogen is generally considered the most basic site in unsubstituted pyrazoles due to the pyridine-like nature of its lone pair.
Figure 2: Potential protonation sites on this compound.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's ability to cross biological membranes. The computed XLogP3 value for this compound is 1.5.[2]
This moderate LogP value suggests a favorable balance between aqueous solubility and lipid membrane permeability. The phenyl group contributes significantly to the molecule's lipophilicity, while the pyrazole and amino moieties provide hydrophilic character through their ability to engage in hydrogen bonding. This balance is often sought in drug candidates to ensure adequate absorption and distribution.
Solubility
The solubility of a compound is influenced by its ability to form favorable interactions with the solvent.
-
Aqueous Solubility: The presence of two hydrogen bond donors (the N-H groups) and three potential hydrogen bond acceptors (the three nitrogen atoms) suggests that this compound can interact with water molecules.[2] However, the nonpolar phenyl ring will limit its overall aqueous solubility. The solubility is expected to be pH-dependent, increasing in acidic conditions due to the formation of the more soluble protonated salt.
-
Organic Solubility: The compound is expected to exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol, which is consistent with the properties of similar heterocyclic amines.[3]
Spectroscopic Profile
The structural features of this compound give rise to a distinct spectroscopic signature.
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the phenyl ring (typically in the δ 7.0-7.5 ppm range), a singlet for the C3-H on the pyrazole ring, and broad signals for the N-H protons of the pyrazole and amino groups.
-
¹³C NMR: The carbon NMR would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be characteristic of aromatic and heteroaromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups. Characteristic absorption bands would include N-H stretching vibrations for the amine and pyrazole NH (around 3200-3400 cm⁻¹), C=C and C=N stretching vibrations from the aromatic and pyrazole rings (around 1500-1650 cm⁻¹), and C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹).[4]
-
Mass Spectrometry: The monoisotopic mass is 159.0796 Da.[2] High-resolution mass spectrometry would confirm this exact mass, and the fragmentation pattern would provide further structural information.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following section details robust methodologies for determining the key physicochemical parameters discussed.
Protocol: pKa Determination by Potentiometric Titration
Causality: This method determines the pKa by monitoring the change in pH of a solution of the compound as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the pKa.
Methodology:
-
Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50% v/v methanol/water) to a final concentration of ~1 mM.
-
Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration: Place the solution in a thermostatted vessel at 25°C under a nitrogen atmosphere.
-
Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding small, precise aliquots. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The first derivative of the plot can be used to accurately identify the equivalence point.
Protocol: LogP Determination by Shake-Flask Method (OECD Guideline 107)
Causality: This classic method directly measures the partitioning of a compound between two immiscible phases, n-octanol and water, providing a direct measure of its lipophilicity.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer, e.g., phosphate buffer at pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a concentration that can be accurately quantified (e.g., by UV-Vis spectrophotometry or HPLC).
-
Partitioning: In a glass-stoppered tube, combine a known volume of the aqueous sample solution with a known volume of the pre-saturated n-octanol (e.g., a 1:1 volume ratio).
-
Equilibration: Shake the tube gently at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from the aqueous phase and determine the concentration of the compound using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the concentration in the octanol phase by mass balance (Initial Conc. - Final Aqueous Conc.). The LogP is calculated as: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Figure 3: Experimental workflow for LogP determination via the Shake-Flask method.
Conclusion
This compound possesses a well-balanced set of physicochemical properties that underpin its importance as a scaffold in medicinal chemistry. Its moderate lipophilicity, coupled with its basicity and capacity for hydrogen bonding, provides a versatile platform for the synthesis of novel therapeutic agents. The experimental protocols detailed herein offer a validated approach for researchers to accurately characterize this and similar molecules, ensuring the generation of high-quality, reliable data essential for modern drug discovery and development programs.
References
Spectroscopic Elucidation of 4-phenyl-1H-pyrazol-5-amine: A Technical Guide
Foreword
In the landscape of medicinal chemistry and materials science, pyrazole derivatives stand as a cornerstone, demonstrating a vast spectrum of biological and photophysical properties.[1] The precise characterization of these molecules is paramount to understanding their structure-activity relationships. This guide provides an in-depth technical overview of the spectroscopic signature of a key pyrazole intermediate: 4-phenyl-1H-pyrazol-5-amine (C₉H₉N₃, M.W.: 159.19 g/mol ).[2] While a complete, peer-reviewed spectroscopic dataset for this specific molecule is not extensively published, this document, drawing upon extensive data from analogous structures and foundational spectroscopic principles, serves as an expert guide for researchers. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the underlying chemical principles, and provide robust protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
The structural framework of this compound dictates its characteristic spectroscopic features. The molecule comprises a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with a phenyl group at the C4 position and an amine group at the C5 position. The potential for tautomerism, a common feature in aminopyrazoles, adds a layer of complexity to its spectroscopic analysis.[3][4]
References
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Solubility and Stability Profile of 4-phenyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Physicochemical Profiling in Drug Development
In the landscape of modern drug discovery and development, the journey of a candidate molecule from initial synthesis to a viable therapeutic is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life. This guide provides an in-depth technical overview of the solubility and stability profile of 4-phenyl-1H-pyrazol-5-amine, a heterocyclic compound representative of a scaffold with significant interest in medicinal chemistry due to the diverse biological activities associated with pyrazole derivatives.[1][2][3]
This document is structured to provide not just procedural details, but also the scientific rationale behind the experimental choices, ensuring a robust and insightful resource for researchers. While specific experimental data for this compound is not extensively available in public literature, this guide will present exemplary, state-of-the-art protocols and best practices applicable to this class of compounds.
Part 1: Solubility Profile of this compound
A comprehensive understanding of a compound's solubility is critical for its progression through the drug development pipeline. Poor aqueous solubility can lead to low and erratic absorption, diminishing therapeutic efficacy. This section details the methodologies for assessing both the thermodynamic and kinetic solubility of this compound, as well as its pH-dependent solubility profile.
Thermodynamic Solubility Assessment
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent system, where the dissolved solute is in equilibrium with the undissolved solid phase.[4][5][6] The shake-flask method is the gold standard for this determination.[7]
Experimental Protocol: Equilibrium Shake-Flask Method [7][8][9]
-
Preparation of Solvents: A panel of pharmaceutically relevant solvents should be selected. This typically includes purified water, buffered solutions at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions), and common organic solvents used in formulation (e.g., ethanol, propylene glycol, PEG 400).[8]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[9]
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (typically at 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[4][10] Preliminary experiments can determine the time required to reach a plateau in concentration.[8]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful aspiration of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of this compound in the clear, saturated filtrate or supernatant is determined using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve is constructed using standards of known concentrations.
Data Presentation: Expected Thermodynamic Solubility Data
| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) |
| Purified Water | 25 | Low |
| 0.1 N HCl (pH ~1.2) | 37 | Moderate to High (as a salt) |
| Acetate Buffer (pH 4.5) | 37 | Moderate |
| Phosphate Buffer (pH 6.8) | 37 | Low |
| Phosphate Buffered Saline (pH 7.4) | 37 | Low |
| Ethanol | 25 | Soluble |
| Propylene Glycol | 25 | Soluble |
| PEG 400 | 25 | Soluble |
Note: The expected solubility is qualitative. Actual quantitative data would be populated from experimental results.
Kinetic Solubility Assessment
Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[10][11][12] This provides a rapid, albeit often overestimated, measure of solubility.[11]
Experimental Protocol: High-Throughput Nephelometric Assay [11][13]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96- or 384-well microtiter plate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: The plate is briefly agitated and incubated at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).[13]
-
Measurement: The formation of precipitate is detected by measuring the light scattering using a nephelometer. The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to controls.[11][13]
pH-Solubility Profile
For ionizable compounds like this compound (containing a basic amine group), solubility is highly dependent on the pH of the medium. Determining the pH-solubility profile is crucial for predicting its behavior in the gastrointestinal tract.
Experimental Protocol: Potentiometric Titration or Shake-Flask at Multiple pHs
This can be determined by performing the thermodynamic shake-flask method across a range of buffered solutions from pH 1 to 10.[8] Alternatively, automated potentiometric titration methods can rapidly generate a pH-solubility profile by titrating a suspension of the compound and monitoring the pH as it dissolves.[14]
Expected Outcome: this compound, being a weak base, is expected to exhibit higher solubility at lower pH values where the amine group is protonated, forming a more soluble salt. Conversely, its solubility will decrease as the pH increases and the compound transitions to its less soluble free base form.
Part 2: Stability Profile of this compound
Assessing the intrinsic stability of a drug candidate is a non-negotiable aspect of drug development, mandated by regulatory agencies such as the ICH and FDA. Forced degradation (stress testing) studies are conducted to identify potential degradation products, establish degradation pathways, and develop and validate stability-indicating analytical methods.[7]
Forced Degradation (Stress Testing) Studies
The objective of forced degradation is to accelerate the degradation of the drug substance under conditions more severe than those used for long-term stability testing.[15] A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradants for detection and characterization without completely destroying the parent molecule.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Detailed Protocols for Stress Conditions
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 M to 1 M HCl. The solution is then heated (e.g., at 60-80°C) and samples are taken at various time points (e.g., 2, 8, 24 hours). The reaction is neutralized before analysis.
-
Base Hydrolysis: Similar to acid hydrolysis, but using 0.1 M to 1 M NaOH. The pyrazole ring system may be susceptible to cleavage under harsh basic conditions.
-
Oxidative Degradation: The compound is treated with an oxidizing agent, typically 3-30% hydrogen peroxide (H₂O₂), at room temperature. The amine group is a potential site for oxidation.
-
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80°C) in a controlled oven. A separate study may be conducted on the compound in solution.
-
Photostability: The solid drug substance and a solution of the compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[15] A control sample is kept in the dark.
Development and Validation of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[16] HPLC with UV/photodiode array (PDA) detection is the most common technique.
Method Validation Workflow (per ICH Q2(R1)) [17][18][19]
Caption: Key parameters for the validation of a stability-indicating analytical method.
-
Specificity: The most critical parameter for a SIM. It is demonstrated by showing that the peak for this compound is pure and well-resolved from all degradation product peaks, excipient peaks, and placebo peaks. Peak purity analysis using a PDA detector is essential.[7]
-
Accuracy, Precision, and Linearity: These are established across a specified range of concentrations to ensure the method provides reliable quantitative results.
-
LOD & LOQ: The Limit of Detection and Limit of Quantitation are determined for all identified degradation products to ensure they can be monitored at trace levels.
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition, pH, column temperature, and flow rate.
Identification and Characterization of Degradation Products
Degradants formed during stress testing are initially detected by HPLC. For any significant degradation product, structural elucidation is necessary.
-
LC-MS/MS: This is the primary tool for identifying degradation products. It provides the molecular weight of the degradant and its fragmentation pattern, which can be used to deduce the structure by comparing it to the parent compound.[20][21][22][23]
-
NMR Spectroscopy: If a degradation product is formed in sufficient quantity, it can be isolated (e.g., by preparative HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Potential Degradation Pathways for this compound
Based on its chemical structure, potential degradation pathways could include:
-
Oxidation: The primary amine group could be oxidized.
-
Hydrolysis: While the pyrazole ring is generally stable, under harsh acidic or basic conditions, ring opening could occur.
-
Photodegradation: Aromatic systems and compounds with heteroatoms can be susceptible to photolytic reactions, potentially leading to dimerization or rearrangement products.
Conclusion and Forward Look
This guide has outlined the essential experimental frameworks for comprehensively characterizing the solubility and stability of this compound. While specific experimental data remains to be generated, the provided protocols, rooted in established scientific principles and regulatory guidelines, offer a robust roadmap for any researcher or drug development professional. A thorough understanding of these properties is not merely a regulatory requirement but a fundamental component of a successful drug development program, enabling informed decisions in formulation, manufacturing, and ensuring the ultimate safety and efficacy of the therapeutic agent.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In-vitro Thermodynamic Solubility [protocols.io]
- 5. evotec.com [evotec.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. onyxipca.com [onyxipca.com]
- 8. who.int [who.int]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. enamine.net [enamine.net]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Analytical Method Validation Requirements in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 18. books.rsc.org [books.rsc.org]
- 19. database.ich.org [database.ich.org]
- 20. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. LC-MS/MS characterization of forced degradation products of zofenopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
The Ascendancy of 4-phenyl-1H-pyrazol-5-amine: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
The 4-phenyl-1H-pyrazol-5-amine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have positioned it as a cornerstone for the development of a multitude of clinically relevant therapeutic agents. This in-depth technical guide provides a comprehensive overview of this scaffold, from its fundamental synthesis and chemical attributes to its profound impact on contemporary drug discovery, with a particular focus on the development of targeted kinase inhibitors. We will explore the nuanced structure-activity relationships, pharmacokinetic profiles, and the mechanistic basis for the efficacy of its derivatives, offering researchers, scientists, and drug development professionals a detailed roadmap to harness the full potential of this remarkable molecular framework.
Introduction: The Strategic Value of the this compound Core
In the landscape of drug discovery, the identification and utilization of privileged scaffolds—molecular frameworks that can be systematically modified to interact with a variety of biological targets—is a paramount strategy for accelerating the development of novel therapeutics. The this compound scaffold has emerged as a preeminent example of such a structure. Its inherent properties, including a rigid heterocyclic core, multiple points for chemical diversification, and the capacity for critical hydrogen bonding interactions, make it an ideal starting point for the design of potent and selective modulators of enzyme and receptor function.
The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a bioisostere of other aromatic systems and is found in numerous FDA-approved drugs.[1] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, allowing for versatile interactions within protein binding pockets. The strategic placement of a phenyl group at the C4 position and an amine at the C5 position provides a synthetically tractable platform for generating vast chemical libraries with diverse pharmacological activities. This guide will delve into the synthetic routes to this core, its derivatization into potent kinase inhibitors, and the critical analysis of its role in shaping the future of targeted therapies.
Synthesis and Physicochemical Properties of the Core Scaffold
The synthetic accessibility of a scaffold is a critical determinant of its utility in medicinal chemistry. The this compound core can be reliably synthesized through a well-established cyclization reaction.
Proposed Synthesis of this compound
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 2-phenyl-3-oxopropanenitrile (β-Ketonitrile Intermediate).
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal (1 equivalent) in anhydrous ethanol, add phenylacetonitrile (1 equivalent) dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
After stirring for 30 minutes, add ethyl formate (1.1 equivalents) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-phenyl-3-oxopropanenitrile, which can be purified by column chromatography.
-
-
Step 2: Cyclization to form this compound.
-
Dissolve the purified 2-phenyl-3-oxopropanenitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours. Progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether or a mixture of ethyl acetate and hexanes to induce precipitation of the product.
-
The solid product, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization.
-
Core Physicochemical Properties
The this compound scaffold possesses a unique combination of physicochemical properties that contribute to its "drug-like" character.
| Property | Value/Description | Reference |
| Molecular Formula | C₉H₉N₃ | |
| Molecular Weight | 159.19 g/mol | |
| Appearance | Colorless to yellowish crystalline solid | [3] |
| Solubility | Soluble in common organic solvents like ethanol and DMF, slightly soluble in water. | [3] |
| Hydrogen Bond Donors | 2 (amine and pyrazole N-H) | |
| Hydrogen Bond Acceptors | 2 (pyrazole N) |
These properties, particularly the balance of lipophilicity from the phenyl ring and hydrophilicity from the amine and pyrazole nitrogens, provide a solid foundation for developing orally bioavailable drugs.
The this compound Scaffold in Kinase Inhibition
A major area where the this compound scaffold has demonstrated immense success is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazole core can act as a bioisostere for the adenine ring of ATP, enabling compounds to bind competitively to the ATP-binding site of kinases.[1][4]
Derivatization to Pyrazolo[3,4-d]pyrimidines: A Gateway to Potent Kinase Inhibitors
The 5-amino group of the scaffold is a key functional handle for elaboration into more complex heterocyclic systems. A particularly fruitful strategy has been the annulation of a pyrimidine ring to the pyrazole core, yielding the pyrazolo[3,4-d]pyrimidine scaffold. This fused heterocyclic system is a well-established pharmacophore for kinase inhibition.
Experimental Protocol: Synthesis of a 4-substituted-1H-pyrazolo[3,4-d]pyrimidine
-
Step 1: Formation of the Pyrimidine Ring.
-
To a solution of this compound (1 equivalent) in a high-boiling point solvent such as N,N-dimethylformamide (DMF), add a suitable cyclizing agent. For the synthesis of a 4-aminopyrazolo[3,4-d]pyrimidine, formamide can be used in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
-
Alternatively, for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, the aminopyrazole can be reacted with urea or a derivative thereof at high temperatures.
-
The reaction mixture is heated, typically between 100-150°C, for several hours until the reaction is complete as monitored by TLC.
-
After cooling, the reaction mixture is poured into ice water to precipitate the product.
-
The crude 1H-pyrazolo[3,4-d]pyrimidine is collected by filtration, washed with water, and dried.
-
-
Step 2: Functionalization of the Pyrazolo[3,4-d]pyrimidine Core.
-
The synthesized pyrazolo[3,4-d]pyrimidine can be further functionalized, for example, through N-alkylation or N-arylation at the pyrazole nitrogen or through substitution at the 4-position of the pyrimidine ring.
-
For instance, a 4-chloro-1H-pyrazolo[3,4-d]pyrimidine can be prepared and subsequently reacted with various amines via nucleophilic aromatic substitution to introduce diversity at this position.
-
The following diagram illustrates the general workflow for the synthesis and derivatization of the this compound scaffold into pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
Caption: Synthetic workflow from starting materials to targeted kinase inhibitors.
Targeting the JAK/STAT Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling through the JAK/STAT pathway. Aberrant activation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. Several potent JAK inhibitors based on the 4-amino-(1H)-pyrazole scaffold have been developed.[1][5]
For example, a series of 4-amino-(1H)-pyrazole derivatives have shown potent inhibition of JAK1, JAK2, and JAK3.[1] The general structure involves a pyrimidine or a related heterocycle attached to the 4-amino group of the pyrazole.
| Compound | R | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Reference |
| 3f | 4-chlorophenyl | 3.4 | 2.2 | 3.5 | [1] |
| Tofacitinib | - | - | 77.4 | 55.0 | [5] |
The data clearly indicates that derivatives of the 4-aminopyrazole scaffold can achieve nanomolar potency against JAK kinases.
The mechanism of action of these inhibitors is competitive inhibition at the ATP-binding site of the JAK kinases, which in turn blocks the phosphorylation and activation of STAT proteins, preventing their dimerization and translocation to the nucleus to regulate gene expression.
Caption: Inhibition of the JAK/STAT signaling pathway.
Targeting Aurora Kinases
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. The this compound scaffold has also been utilized to develop potent Aurora kinase inhibitors.
The mechanism of action of Aurora kinase inhibitors involves the disruption of various mitotic processes, leading to mitotic arrest and ultimately apoptosis in cancer cells. For instance, inhibition of Aurora A can lead to defects in centrosome separation and spindle assembly, while inhibition of Aurora B can cause failures in chromosome alignment and cytokinesis.
References
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Precision Oncology: A Technical Guide to the Therapeutic Targeting of 4-Phenyl-1H-Pyrazol-5-Amine Analogs
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-phenyl-1H-pyrazol-5-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for the development of targeted therapeutics, particularly in oncology. This in-depth technical guide provides a comprehensive overview of the rationale, mechanisms, and experimental validation of therapeutic targets for analogs of this pyrazole core. We will delve into the molecular intricacies of key protein kinase targets, including the Janus kinases (JAKs) and Aurora kinases, and provide detailed, field-proven protocols for their evaluation. This document is intended to serve as a foundational resource for researchers actively engaged in the discovery and development of novel kinase inhibitors.
Introduction: The Pyrazole Scaffold as a Cornerstone of Kinase Inhibition
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique structural and electronic properties have positioned it as a cornerstone in the design of small molecule inhibitors of protein kinases.[1] Kinases, enzymes that catalyze the transfer of a phosphate group to substrate proteins, are critical regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.
The this compound core, the focus of this guide, offers a versatile platform for the development of potent and selective kinase inhibitors. The phenyl group at the 4-position can be readily modified to explore the hydrophobic pocket of the ATP-binding site of many kinases, while the amine group at the 5-position can serve as a key hydrogen bond donor, anchoring the molecule within the kinase hinge region. This guide will explore the therapeutic potential of this scaffold by focusing on two critical families of protein kinases: the Janus kinases (JAKs) and the Aurora kinases.
The Janus Kinase (JAK) Family: A Primary Therapeutic Target
The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine signaling.[2] They play a pivotal role in hematopoiesis, immune regulation, and inflammation. The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is frequently aberrantly activated in various malignancies, including myeloproliferative neoplasms and hematological cancers.[2][3] Consequently, the development of JAK inhibitors has become a significant focus in oncology drug discovery.[2]
Mechanism of Action: Targeting the ATP-Binding Site
Analogs of this compound are designed to act as ATP-competitive inhibitors of JAKs. The pyrazole core mimics the adenine ring of ATP, while the amine group forms crucial hydrogen bonds with the hinge region of the kinase domain, specifically with the backbone amide of a key leucine residue and the backbone carbonyl of a glutamate residue.[3] The phenyl group at the 4-position extends into a hydrophobic pocket, and substitutions on this ring can be tailored to enhance potency and selectivity for specific JAK isoforms.
Signaling Pathway Diagram: The JAK-STAT Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound analogs.
Structure-Activity Relationship (SAR) Insights
Based on studies of related 4-aminopyrazole derivatives, several key SAR insights can be extrapolated for the this compound scaffold:[3]
-
The Pyrazole Core: The N1-H and the 5-amino group are critical for hinge binding.
-
The 4-Phenyl Group: Substitutions on the phenyl ring significantly impact potency and selectivity. Electron-withdrawing groups can enhance activity.
-
N1-Substitution on the Pyrazole Ring: While some modifications are tolerated, large bulky groups can be detrimental to activity.
Experimental Protocols
A common synthetic route to 4-aryl-1H-pyrazol-5-amines involves the condensation of a β-ketonitrile with a hydrazine.[4][5]
Step-by-Step Protocol:
-
Synthesis of α-aryl-β-oxopropanenitrile: React an appropriate acetophenone with diethyl carbonate in the presence of a strong base like sodium hydride to yield the corresponding β-ketoester. Subsequent reaction with a cyanide source, such as potassium cyanide, affords the α-aryl-β-oxopropanenitrile.
-
Cyclization with Hydrazine: React the α-aryl-β-oxopropanenitrile with hydrazine hydrate in a suitable solvent like ethanol under reflux.
-
Purification: The resulting 4-aryl-1H-pyrazol-5-amine can be purified by recrystallization or column chromatography.
This protocol outlines a standard method for determining the IC50 values of test compounds against JAK kinases.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
Biotinylated peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 1 mM DTT)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microtiter plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microtiter plate, add the kinase reaction buffer, the respective JAK enzyme, and the peptide substrate.
-
Add the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution containing EDTA and the streptavidin-coated SPA beads.
-
Allow the beads to settle and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
The Aurora Kinase Family: Targeting Mitotic Progression
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating cell division (mitosis).[6] Overexpression of Aurora kinases is common in many human cancers and is often associated with poor prognosis.[7] This makes them attractive targets for the development of anticancer drugs.
Mechanism of Action: Inducing Mitotic Catastrophe
Inhibition of Aurora kinases by this compound analogs disrupts the proper execution of mitosis. Inhibition of Aurora A leads to defects in centrosome maturation and separation, while inhibition of Aurora B results in failures in chromosome alignment and cytokinesis.[6] These mitotic errors ultimately trigger cell cycle arrest and apoptosis, a process known as mitotic catastrophe.
Workflow Diagram: Aurora Kinase Inhibition and Cellular Consequences
Caption: Workflow illustrating the cellular consequences of Aurora kinase inhibition by this compound analogs.
SAR Considerations for Aurora Kinase Inhibition
While specific SAR data for this compound analogs against Aurora kinases is less defined in the public domain, general principles for pyrazole-based Aurora kinase inhibitors suggest:
-
Hinge Binding: The pyrazole core with its amine substituent is expected to form key hydrogen bonds in the hinge region.
-
Selectivity: Achieving selectivity between Aurora A and B can be challenging but may be influenced by substitutions on the 4-phenyl ring that exploit subtle differences in the ATP-binding pockets.[8]
Experimental Protocols
This protocol assesses the ability of test compounds to induce cell cycle arrest in the G2/M phase, a hallmark of Aurora kinase inhibition.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test compounds (this compound analogs)
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry. An increase in the percentage of cells in the G2/M phase indicates mitotic arrest.
Data Summary and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The available data, primarily from related aminopyrazole analogs, strongly supports its potential to target the JAK family of kinases with high potency.
Table 1: Representative Kinase Inhibition Data for Aminopyrazole Analogs
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 4-Amino-(1H)-pyrazole | JAK1 | 3.4 | [3] |
| 4-Amino-(1H)-pyrazole | JAK2 | 2.2 | [3] |
| 4-Amino-(1H)-pyrazole | JAK3 | 3.5 | [3] |
| Phenyl-pyrazole | Aurora A | 35 | [9] |
| Phenyl-pyrazole | Aurora B | 75 | [9] |
Future research should focus on the synthesis and evaluation of a focused library of this compound analogs to establish a detailed SAR for both JAK and Aurora kinase inhibition. Further optimization of this scaffold could lead to the development of highly potent and selective clinical candidates for the treatment of various cancers.
Conclusion
This technical guide has provided a comprehensive overview of the therapeutic potential of this compound analogs, with a primary focus on their activity as inhibitors of JAK and Aurora kinases. The provided mechanistic insights, SAR considerations, and detailed experimental protocols are intended to empower researchers in their quest to develop the next generation of targeted cancer therapies. The versatility and proven efficacy of the pyrazole scaffold underscore its continued importance in modern drug discovery.
References
- 1. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
In silico modeling and docking studies of 4-phenyl-1H-pyrazol-5-amine
An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 4-phenyl-1H-pyrazol-5-amine
Abstract
This technical guide provides a comprehensive framework for conducting in silico modeling and molecular docking studies on this compound, a heterocyclic compound built upon the privileged pyrazole scaffold. The pyrazole nucleus is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs for its synthetic accessibility and versatile bioisosteric properties.[1][2] This document outlines the rationale and methodology for leveraging computational tools to predict the therapeutic potential of this specific pyrazole derivative. We will delve into the causality behind critical experimental choices, from target identification to the validation of docking results. Detailed, self-validating protocols are provided for ligand and protein preparation, molecular docking simulations, and post-simulation analysis, including the prediction of ADMET properties. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous in silico techniques to accelerate the discovery of novel therapeutics.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry.[3][4] Its significance stems from its ability to serve as a versatile framework in a multitude of clinically successful drugs, including kinase inhibitors, anti-inflammatory agents, and anticoagulants.[1][2] The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, allowing for diverse and potent interactions with biological targets.[1] The adaptability of the pyrazole core makes its derivatives, such as this compound, compelling candidates for computational investigation against various disease targets.[5]
Foundational Strategy: The In Silico Drug Discovery Workflow
Computational drug design has become an indispensable tool for expediting the drug discovery pipeline by identifying and optimizing lead compounds before their costly synthesis and in vitro testing.[6][7] The workflow involves a systematic, multi-step process that begins with identifying a biological target and culminates in the prediction of a small molecule's binding affinity and pharmacokinetic profile. This approach significantly reduces the time and resources required, allowing for the rapid screening of vast chemical libraries.[8]
Figure 1: A generalized workflow for in silico drug discovery.
Target Identification: The Rationale for Selecting Protein Kinases
The selection of a relevant biological target is the most critical first step. The pyrazole scaffold is a key component in numerous approved protein kinase inhibitors (PKIs).[1] Altered kinase activity is a hallmark of many cancers and inflammatory diseases, making them high-value therapeutic targets.[1] Based on the established activity of similar pyrazole-containing molecules, several protein kinases emerge as logical targets for docking studies with this compound.[9][10]
Plausible Protein Kinase Targets:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, crucial for tumor growth. Its inhibition is a validated anti-cancer strategy.[10][11]
-
CDK2 (Cyclin-Dependent Kinase 2): A central regulator of the cell cycle; its inhibition can halt cancer cell proliferation.[9][12]
-
Aurora A Kinase: Plays a critical role in mitosis; its overexpression is common in many tumors.[1][9]
For this guide, we will proceed with VEGFR-2 (PDB ID: 2QU5) as our exemplary target, given the wealth of literature on pyrazole derivatives as its inhibitors.[9][10]
Methodological Blueprint: A Step-by-Step Guide
A successful docking study hinges on meticulous preparation of both the ligand and the target protein, followed by a robust and validated docking protocol.
Ligand Preparation
The goal of ligand preparation is to generate a realistic, low-energy 3D conformation of this compound.
Protocol: Ligand Preparation
-
Obtain 2D Structure: Draw the molecule in a chemical editor (e.g., ChemDraw) or retrieve its structure from a database like PubChem (CID 79703).[13]
-
Convert to 3D: Use a program like Open Babel or the graphical interface of a modeling suite (e.g., Schrödinger Maestro, BIOVIA Discovery Studio) to convert the 2D structure into a 3D format (e.g., .sdf or .mol2).
-
Protonation and Tautomeric States: Assign the correct protonation state at a physiological pH (e.g., 7.4). The pyrazole ring exhibits prototrophic tautomerism, which is a critical consideration.[3] Computational tools can enumerate plausible tautomers; the lowest energy state should be used for docking.
-
Energy Minimization: Perform energy minimization using a suitable force field. This crucial step relaxes the structure to a low-energy conformation. Widely used force fields for small molecules include the General Amber Force Field (GAFF) or MMFF94.[14][15] The purpose is to remove any steric clashes or unnatural bond lengths resulting from the 2D-to-3D conversion.
Protein Preparation
The X-ray crystal structure of the target protein must be carefully prepared to make it suitable for docking.
Protocol: Protein Preparation (VEGFR-2, PDB: 2QU5)
-
Download Structure: Retrieve the crystal structure from the Protein Data Bank (PDB). For this example, we use PDB ID: 2QU5.[10]
-
Clean the Structure: Remove all non-essential components from the PDB file, including water molecules, co-factors, and any co-crystallized ligands. This is because we want to predict the binding of our novel ligand, not be biased by the original one.
-
Add Hydrogens: Crystal structures typically lack hydrogen atoms. Add hydrogens according to standard geometries and optimize their positions, particularly for polar residues like Serine, Threonine, and Histidine.
-
Assign Charges: Assign partial atomic charges using a force field (e.g., AMBER, CHARMM). This is essential for calculating electrostatic interactions.
-
Define the Binding Site: Identify the active site where the docking simulation will be performed. This is typically done by defining a grid box centered on the position of the original co-crystallized ligand or by using binding site prediction algorithms.[8]
Molecular Docking Simulation
Molecular docking predicts the preferred orientation of the ligand when bound to the protein to form a stable complex. The process involves sampling numerous conformations and scoring them based on their predicted binding affinity.
Figure 2: Detailed workflow for a molecular docking experiment.
Protocol: Docking with AutoDock Vina
-
Prepare Input Files: Convert the prepared ligand and protein files into the required .pdbqt format, which includes atomic charges and atom type definitions.
-
Configure Search Space: Define the coordinates and dimensions of the grid box that encompasses the entire binding site.
-
Run Simulation: Execute the AutoDock Vina software. The program will exhaustively sample different ligand poses within the defined box and score them. The output will be a set of predicted binding poses ranked by their binding affinity scores (in kcal/mol).
Protocol Validation: A Self-Validating System
Trustworthiness in computational results is paramount. A docking protocol must be validated to ensure it can accurately reproduce known binding modes.[16]
Protocol: Re-docking Validation
-
Select a Reference: Use a protein structure from the PDB that has a co-crystallized ligand (a known inhibitor). For VEGFR-2, a structure like 4AGD could be used.[17]
-
Extract and Re-dock: Separate the co-crystallized ligand from the protein. Prepare the protein as described above. Then, dock the extracted ligand back into its own binding site using your established protocol.
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD).[18][19]
-
Assess Accuracy: An RMSD value below 2.0 Å is generally considered an excellent result, indicating that the docking protocol is reliable and can accurately predict the ligand's conformation.[16][20] This validation step provides confidence that the results for a novel ligand, like this compound, will be meaningful.
Analysis and Interpretation of Docking Results
-
Binding Affinity (Docking Score): This value, typically in kcal/mol, estimates the free energy of binding. A lower (more negative) score indicates a stronger predicted binding affinity.[18] This score is crucial for ranking different ligands or poses but should not be interpreted as an exact experimental value.[21]
-
Binding Pose and Interactions: Visual inspection is critical. The top-ranked poses should be analyzed to understand the specific interactions between the ligand and the protein's active site residues. Key interactions to look for include:
-
Hydrogen Bonds: These are strong, directional interactions that are often key to binding affinity.
-
Hydrophobic Interactions: Interactions between non-polar groups that are critical for stabilizing the complex.
-
Pi-Pi Stacking: Interactions between aromatic rings (like the phenyl group in our ligand).
-
-
Clustering Analysis: Docking programs often produce multiple poses. Grouping these poses into clusters based on conformational similarity can reveal the most consistently predicted binding modes.[18]
Table 1: Hypothetical Docking Results for this compound with VEGFR-2
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Amino Acid & Position) | Hydrogen Bonds Formed |
| 1 | -9.2 | Cys919, Asp1046, Leu840 | 2 |
| 2 | -8.8 | Cys919, Glu885, Phe918 | 2 |
| 3 | -8.5 | Asp1046, Val848, Ile1044 | 1 |
Note: Data is illustrative and based on typical interactions observed for inhibitors in the VEGFR-2 active site.[10]
Predicting Drug-Likeness: In Silico ADMET Profiling
A potent inhibitor is useless if it has poor pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of a compound's drug-likeness, helping to avoid late-stage failures.[22][23] Numerous open-access web servers and software (e.g., SwissADME, pkCSM) can predict these properties based on the molecule's structure.[22][24]
Table 2: Predicted ADMET Properties for this compound
| Property | Predicted Value/Outcome | Rationale for Importance |
| Absorption | ||
| GI Absorption | High | Indicates good absorption from the gastrointestinal tract. |
| BBB Permeant | No | Predicts whether the compound can cross the blood-brain barrier. |
| Distribution | ||
| VDss (log L/kg) | Moderate | Predicts the volume of distribution in the body. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Predicts potential for drug-drug interactions. |
| Excretion | ||
| Total Clearance | Moderate | Estimates the rate of elimination from the body. |
| Toxicity | ||
| AMES Toxicity | No | Predicts mutagenic potential. |
| hERG I Inhibitor | No | Predicts risk of cardiotoxicity. |
Note: These are hypothetical predictions. Running the actual compound through predictive models is required.[22][25]
Conclusion and Future Directions
This guide has detailed a rigorous, multi-step computational workflow for evaluating the therapeutic potential of this compound. Through a validated molecular docking protocol, we can predict its binding affinity and interaction patterns with high-value targets like protein kinases. The integration of ADMET profiling provides a holistic early-stage assessment of the compound's viability.
The results from such an in silico study form a strong, data-driven hypothesis. The most promising poses and predicted interactions provide a clear rationale for the next steps in the drug discovery pipeline: chemical synthesis of the compound and subsequent in vitro experimental validation to confirm its biological activity.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biochem158.stanford.edu [biochem158.stanford.edu]
- 7. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
- 8. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C9H9N3 | CID 79703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3. Force Fields — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 25. pubs.acs.org [pubs.acs.org]
The Ascendancy of the 4-Phenyl-1H-pyrazol-5-amine Scaffold: A Technical Guide for Drug Discovery
For Immediate Release
In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. Among these, the pyrazole nucleus has consistently demonstrated its versatility and therapeutic potential.[1][2] This technical guide delves into the specifics of a particularly promising pyrazole derivative, 4-phenyl-1H-pyrazol-5-amine , offering an in-depth review for researchers, scientists, and drug development professionals. We will explore its synthesis, chemical properties, and burgeoning role as a central scaffold in the design of novel therapeutic agents, with a focus on its application in oncology and kinase inhibition.
The this compound Core: A Privileged Foundation
The this compound scaffold combines several key features that make it an attractive starting point for drug design. The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that is metabolically stable and capable of participating in various non-covalent interactions with biological macromolecules.[1] The presence of a phenyl group at the 4-position provides a lipophilic handle that can be crucial for target engagement and can be readily substituted to probe structure-activity relationships (SAR).[3] Crucially, the amino group at the 5-position serves as a versatile synthetic handle, allowing for the facile introduction of a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties.[4]
Synthesis of the this compound Scaffold
The construction of the this compound core can be achieved through several synthetic strategies, primarily involving the cyclization of a suitable precursor with a hydrazine derivative. A general and efficient method for the synthesis of related 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives proceeds via a multi-component reaction, which can serve as a versatile precursor for more complex heterocyclic systems.[5]
Experimental Protocol: General Synthesis of 5-Aminopyrazole Derivatives
This protocol describes a common method for synthesizing 5-aminopyrazole derivatives, which can be adapted for the synthesis of this compound.
Materials:
-
A suitable β-ketonitrile or equivalent precursor bearing a phenyl group at the alpha position.
-
Hydrazine hydrate or a substituted hydrazine.
-
An appropriate solvent, such as ethanol or acetic acid.
-
A catalyst, if required (e.g., a mild acid or base).
Procedure:
-
Dissolve the β-ketonitrile precursor (1 equivalent) in the chosen solvent.
-
Add hydrazine hydrate (1-1.2 equivalents) to the solution.
-
If necessary, add a catalytic amount of acid or base to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution and can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The this compound scaffold has emerged as a valuable framework in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2][6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole core can act as a bioisostere for the adenine ring of ATP, enabling competitive inhibition at the ATP-binding site of kinases.[7]
Case Study: Pyrazole Derivatives as JAK and Aurora Kinase Inhibitors
Recent studies have explored 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as multi-targeted inhibitors of Janus kinases (JAKs) and Aurora kinases.[8] These kinases are crucial in signaling pathways that control cell proliferation and survival. One of the lead compounds from this study, compound 10e , demonstrated potent inhibition of JAK2, JAK3, Aurora A, and Aurora B with IC50 values in the nanomolar to low micromolar range.[8] Mechanistic studies revealed that this compound down-regulated the phosphorylation of downstream targets of these kinases and induced cell cycle arrest in the G2 phase in cancer cell lines.[8]
| Kinase Target | IC50 (µM) of Compound 10e |
| JAK2 | 0.166 |
| JAK3 | 0.057 |
| Aurora A | 0.939 |
| Aurora B | 0.583 |
| Table 1: Inhibitory activity of a 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative against various kinases.[8] |
The structure-activity relationship (SAR) studies in this research highlighted the importance of the substitution pattern on the pyrazole and phenyl rings for both potency and selectivity. This underscores the tunability of the this compound scaffold for achieving desired biological activity profiles.
Workflow for Kinase Inhibition Assay
A typical workflow for evaluating the inhibitory activity of novel compounds against a specific kinase is outlined below.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Structure-Activity Relationship (SAR) Insights
While comprehensive SAR studies specifically on this compound are still emerging, general principles can be extrapolated from related pyrazole series.[3]
-
Substitution on the 4-phenyl ring: Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and influence interactions with the target protein. Steric bulk on this ring can also be used to probe the size and shape of the binding pocket.[9]
-
Derivatization of the 5-amino group: This position is ideal for introducing various side chains to enhance potency, improve selectivity, and optimize pharmacokinetic properties. Acylation, alkylation, and the formation of ureas or sulfonamides are common modifications.[4]
-
Substitution on the pyrazole nitrogen (N1): Alkylation or arylation at this position can impact the compound's orientation in the binding site and its overall physicochemical properties.
Logical Progression of SAR Studies
Caption: A logical workflow for conducting SAR studies on the this compound scaffold.
Future Perspectives
The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. Its synthetic tractability, coupled with the proven biological activity of its derivatives, makes it a highly attractive starting point for drug discovery campaigns. Future research will likely focus on:
-
Expansion of the target space: While kinase inhibition is a prominent application, the versatility of the scaffold suggests that it could be adapted to target other enzyme families, receptors, and protein-protein interactions.
-
Development of more selective inhibitors: Fine-tuning the substitutions on the core structure will be crucial for developing compounds with improved selectivity profiles, thereby reducing off-target effects and enhancing the therapeutic window.
-
Exploration of novel chemical space: The use of advanced synthetic methodologies will enable the creation of more complex and diverse libraries of this compound derivatives, increasing the probability of identifying novel drug candidates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Phenyl-1H-pyrazol-5-amine Derivatives
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities. Pyrazole derivatives are integral to numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib (Celebrex®) and the erectile dysfunction treatment Sildenafil (Viagra®).[1][2] Among the vast family of pyrazole-based compounds, 5-aminopyrazoles are particularly crucial synthetic intermediates and bioactive molecules in their own right.[3] The presence of the amino group at the C5 position provides a reactive handle for further functionalization, making them versatile building blocks for constructing more complex heterocyclic systems and molecular libraries for drug discovery.[4]
This guide provides a detailed examination of robust and reproducible protocols for the synthesis of 4-phenyl-1H-pyrazol-5-amine derivatives. We will delve into the mechanistic underpinnings of these synthetic strategies, provide step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the pyrazole ring is most commonly achieved through cyclocondensation reactions.[5][6] This involves the reaction of a hydrazine derivative with a 1,3-dielectrophilic species. For the specific synthesis of 5-aminopyrazoles, β-ketonitriles are exemplary precursors.[3][7] An alternative, highly efficient approach is the use of one-pot multicomponent reactions (MCRs), which offer advantages in terms of atom economy and operational simplicity.[1][8]
Strategy 1: Cyclocondensation of β-Ketonitriles with Phenylhydrazine
This is the most classical and direct route to the target scaffold. The core principle is the reaction between a β-ketonitrile (specifically, 2-phenyl-3-oxopropanenitrile or its derivatives) and a substituted hydrazine. The reaction proceeds via an initial nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
The mechanism, illustrated below, begins with the formation of a hydrazone intermediate. The more nucleophilic nitrogen of the phenylhydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular nucleophilic attack of the remaining amino group onto the nitrile carbon. A subsequent tautomerization and elimination of water yields the final this compound product.
Caption: Reaction mechanism for pyrazole synthesis.
Strategy 2: Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles
Multicomponent reactions (MCRs) provide a powerful and efficient pathway for the synthesis of complex molecules in a single step from three or more reactants. For the synthesis of 5-aminopyrazole derivatives, a common MCR involves the condensation of an aldehyde, malononitrile, and phenylhydrazine.[2][8] This approach is highly valued for its green credentials, often proceeding in environmentally benign solvents like water or ethanol, and for its high atom economy.[2]
The reaction is typically catalyzed by a mild base or even a novel nanocatalyst to enhance yields and reaction times.[2] The process begins with a Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. Phenylhydrazine then undergoes a Michael addition to the activated double bond, followed by an intramolecular cyclization and tautomerization to yield the final 5-aminopyrazole product.
Detailed Experimental Protocol: Cyclocondensation Route
This section provides a field-proven, step-by-step protocol for the synthesis of 1,4-diphenyl-1H-pyrazol-5-amine, a representative derivative of the target class.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Oxo-2,3-diphenylpropanenitrile | Reagent grade, ≥98% | Standard chemical supplier | Key β-ketonitrile precursor. |
| Phenylhydrazine | Reagent grade, ≥97% | Standard chemical supplier | Handle with care, toxic. |
| Glacial Acetic Acid | ACS grade | Standard chemical supplier | Serves as both solvent and catalyst. |
| Ethanol | Anhydrous, 200 proof | Standard chemical supplier | For recrystallization. |
| Round-bottom flask (100 mL) | - | Glassware supplier | - |
| Reflux condenser | - | Glassware supplier | - |
| Magnetic stirrer and stir bar | - | Equipment supplier | - |
| Heating mantle | - | Equipment supplier | - |
| Buchner funnel and filter paper | - | Glassware supplier | For product isolation. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-oxo-2,3-diphenylpropanenitrile (10.0 mmol, 1 eq).
-
Reagent Addition: Add glacial acetic acid (25 mL) to the flask, followed by the dropwise addition of phenylhydrazine (11.0 mmol, 1.1 eq) while stirring.
-
Expert Insight: Glacial acetic acid acts as both the solvent and an acid catalyst, protonating the carbonyl oxygen and activating it for nucleophilic attack. Using a slight excess of phenylhydrazine ensures the complete consumption of the limiting β-ketonitrile.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate thoroughly with cold deionized water (3 x 20 mL) to remove any residual acetic acid and other water-soluble impurities.
-
Purification: Purify the crude solid by recrystallization from hot ethanol to yield the pure 1,4-diphenyl-1H-pyrazol-5-amine.
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Comparison of Synthetic Routes
Different synthetic strategies offer unique advantages and are suited for different applications, such as library synthesis versus large-scale production.
| Synthetic Strategy | Key Precursors | Typical Conditions | Yields | Advantages | Disadvantages | References |
| β-Ketonitrile Cyclocondensation | β-Ketonitrile, Hydrazine | Acetic acid or ethanol, reflux | 70-95% | High yields, straightforward, well-established. | Requires pre-synthesis of the β-ketonitrile precursor. | [3],[7] |
| Three-Component Reaction (MCR) | Aldehyde, Malononitrile, Hydrazine | Catalytic base (e.g., piperidine) or nanocatalyst, often in H₂O/EtOH. | 85-95% | One-pot, high atom economy, operationally simple, environmentally friendly. | May have regioselectivity issues with unsymmetrical hydrazines. | [8],[2] |
| Ketene Dithioacetal Route | Ketene Dithioacetal, Hydrazine | Ethanol, reflux, often with a base like K₂CO₃. | 68-90% | Excellent for creating highly substituted and functionalized pyrazoles. | Starting materials can be more complex to prepare. | [9],[10],[11] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Impure starting materials. 3. Incorrect stoichiometry. | 1. Increase reaction time and monitor by TLC. 2. Purify starting materials before use. 3. Verify the molar equivalents of all reagents. |
| Formation of Side Products | 1. Reaction temperature too high. 2. Presence of water in reagents (for some reactions). 3. Isomer formation with unsymmetrical hydrazines. | 1. Lower the reaction temperature. 2. Use anhydrous solvents and reagents. 3. Use a regioselective method or purify isomers via chromatography. |
| Difficulty in Product Isolation | 1. Product is soluble in the work-up solvent. 2. Oily product instead of solid. | 1. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). 2. Try triturating the oil with a non-polar solvent like hexane to induce solidification. |
| Product is Impure After Recrystallization | 1. Incorrect recrystallization solvent. 2. Impurities have similar solubility. | 1. Perform solvent screening to find an optimal solvent system. 2. Purify the product using column chromatography. |
Conclusion
The synthesis of this compound derivatives is readily achievable through several reliable and high-yielding synthetic routes. The classical cyclocondensation of β-ketonitriles with hydrazines remains a robust and fundamental approach, offering excellent yields and predictability. For researchers focused on efficiency and green chemistry, multicomponent reactions provide an elegant and powerful alternative for rapidly accessing diverse libraries of these valuable heterocyclic compounds. The choice of method will ultimately depend on the specific substitution pattern desired, the availability of starting materials, and the scale of the synthesis.
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
High-throughput screening assays for 4-phenyl-1H-pyrazol-5-amine analogs
An in-depth guide to High-Throughput Screening (HTS) assays for the identification and characterization of 4-phenyl-1H-pyrazol-5-amine analogs.
Introduction: The Pyrazole Scaffold in Kinase Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting protein kinases. Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of targets for drug discovery.[2][3][4] Analogs of the pyrazole scaffold are often designed to be ATP-competitive inhibitors, binding to the highly conserved ATP-binding site of a target kinase.
High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate the activity of a biological target.[5] For pyrazole analogs targeting kinases, the goal of an HTS campaign is to efficiently and accurately measure the inhibition of kinase activity, specifically the transfer of a phosphate group from ATP to a substrate.[6]
This guide provides a comprehensive overview of the principles, protocols, and best practices for developing and executing robust HTS assays for this compound analogs, with a focus on biochemical kinase assays. We will explore various assay technologies, delve into detailed protocols, and establish a framework for rigorous data analysis and quality control.
The HTS Workflow: From Assay Development to Hit Confirmation
A successful HTS campaign is a systematic process. The workflow ensures that the chosen assay is robust, the screening is efficient, and the results are reliable, minimizing false positives and negatives.
Caption: High-Throughput Screening (HTS) Workflow.
Part 1: Selecting the Right HTS Assay Technology
The choice of assay technology is critical and depends on factors like the specific kinase target, available reagents, instrumentation, and cost.[7] Most modern kinase assays are homogeneous, meaning they are "mix-and-read" formats that do not require separation or wash steps, making them ideal for automation.[8]
Here, we compare the leading biochemical assay platforms suitable for screening pyrazole analogs.
Assay Technology Comparison
| Technology Platform | Principle | Signal Readout | Key Advantages | Key Considerations |
| Luminescence | Measures ATP depletion (Kinase-Glo®) or ADP formation (ADP-Glo™).[9] | "Glow" Luminescence | Universal for any ATP-dependent enzyme; high sensitivity; stable signal.[10][11] | Indirect measure of phosphorylation; potential for ATP-competitive inhibitor interference. |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a donor-labeled antibody and an acceptor-labeled substrate.[12][13] | Time-Resolved Fluorescence Ratio | Homogeneous and robust; ratiometric measurement reduces interference; high sensitivity.[14] | Requires specific antibodies and labeled substrates; potential for compound autofluorescence. |
| AlphaScreen® | Amplified Luminescent Proximity Homogeneous Assay using donor and acceptor beads that generate a signal when brought into proximity.[15][16] | Luminescence (520-620 nm) | Extremely sensitive due to signal amplification; versatile bead chemistry.[17][18] | Light sensitive; potential for interference from singlet oxygen quenchers. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that is displaced from a binding partner (e.g., an antibody) by the reaction product.[8][19] | Fluorescence Polarization (mP) | Homogeneous and cost-effective; direct binding measurement.[8] | Requires a small fluorescent tracer; lower dynamic range compared to other methods. |
Part 2: Detailed Assay Protocols
Here we provide detailed, step-by-step protocols for two of the most robust and widely used HTS technologies for kinase inhibitor screening: a luminescence-based assay and a TR-FRET assay.
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™ Principle)
This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[20] It is a universal assay because ADP is a common product of all kinase reactions.[21] The signal is directly proportional to kinase activity.[9]
Causality: This two-step process ensures specificity. The first reagent stops the kinase reaction and eliminates the remaining, unconsumed ATP. The second reagent converts the ADP produced by the kinase into ATP, which is then used by luciferase to generate a luminescent signal. This design makes the assay highly sensitive, even at low substrate conversion rates.
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
This compound analogs (compound library)
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (e.g., from Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Plating:
-
Dispense 50 nL of test compounds (typically at 10 mM in 100% DMSO) into wells of a 384-well plate.
-
For controls, dispense 50 nL of DMSO into "Maximum Activity" (positive control) and "No Enzyme" (negative control) wells.
-
-
Kinase/Substrate Addition:
-
Prepare a 2X Kinase/Substrate mix in kinase reaction buffer. The optimal concentrations of kinase and substrate must be determined empirically during assay development.
-
Add 5 µL of the 2X Kinase/Substrate mix to all wells except the "No Enzyme" controls. Add 5 µL of 2X Substrate mix (without kinase) to the "No Enzyme" wells.
-
Gently mix the plate and incubate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 10 µL, and the final DMSO concentration is 0.5%.
-
Mix the plate and incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
Stop Reaction and Deplete ATP:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Mix the plate and incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.
-
-
Detect ADP:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin to generate light.
-
Mix the plate and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Read Plate:
-
Measure luminescence using a plate reader.
-
Protocol 2: Homogeneous Time-Resolved FRET (TR-FRET) Assay
This protocol measures the phosphorylation of a biotinylated peptide substrate by a kinase. A europium-labeled anti-phospho-specific antibody serves as the donor, and a streptavidin-conjugated acceptor fluorophore serves as the acceptor.[12][22]
Causality: The principle relies on Förster Resonance Energy Transfer (FRET), where energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore.[12][13] When the substrate is phosphorylated, the phospho-specific antibody binds. This brings the donor (on the antibody) and acceptor (on the streptavidin bound to the biotinylated substrate) into close proximity (<10 nm), allowing FRET to occur. The use of long-lifetime lanthanide donors allows for time-resolved detection, which minimizes background fluorescence from compounds and plastics, thereby increasing the signal-to-noise ratio.[23][14][24]
Caption: Principle of a TR-FRET Kinase Assay.
Materials:
-
Kinase of interest
-
Biotinylated peptide substrate
-
This compound analogs (compound library)
-
ATP solution
-
Kinase reaction buffer
-
TR-FRET donor: Europium-labeled anti-phospho-antibody
-
TR-FRET acceptor: Streptavidin-conjugated fluorophore (e.g., XL665 or d2)
-
Stop/Detection buffer (e.g., buffer containing EDTA to chelate Mg²⁺ and stop the reaction)
-
Low-volume, white 384-well assay plates
-
HTRF®-certified plate reader
Step-by-Step Methodology:
-
Compound Plating:
-
Dispense 50 nL of test compounds or DMSO controls into wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2X reaction mix containing the kinase and biotinylated peptide substrate in kinase reaction buffer.
-
Prepare a 4X ATP solution.
-
Add 5 µL of the 2X kinase/substrate mix to the wells.
-
Add 2.5 µL of kinase reaction buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Add 2.5 µL of 4X ATP solution to all wells to start the reaction (final volume 10 µL).
-
Mix and incubate for 60 minutes at room temperature.
-
-
Stop Reaction and Detect:
-
Prepare a 2X detection mix in stop/detection buffer containing the Europium-labeled antibody and the streptavidin-acceptor.
-
Add 10 µL of the 2X detection mix to each well. The EDTA in the buffer stops the kinase reaction.
-
Mix and incubate for 60 minutes to 2 hours at room temperature to allow for antibody binding and signal development.
-
-
Read Plate:
-
Measure the time-resolved fluorescence on an HTRF-compatible plate reader. Excite at ~340 nm and read emissions at two wavelengths: ~665 nm (acceptor) and ~620 nm (donor).
-
The final result is typically expressed as a ratio of the two emission signals to normalize for well-to-well variations.
-
Part 3: Assay Validation and Quality Control
Before embarking on a full-scale screen, the chosen assay must be rigorously validated to ensure it is robust and reliable.[25] The primary metric for this is the Z'-factor.[5][26][27]
The Z'-Factor (Z prime):
The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[28] It accounts for both the dynamic range of the signal and the variability of the data.[29]
The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., max activity, DMSO only).
-
μn and σn are the mean and standard deviation of the negative control (e.g., no enzyme or a known potent inhibitor).
Interpretation of Z'-Factor Values:
| Z'-Factor | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Ideal for HTS. Clear separation between controls.[28][30] |
| 0 to 0.5 | Doable | Assay is acceptable, but may have higher hit confirmation failure rates.[30][31] |
| < 0 | Unacceptable | The assay is not suitable for screening.[30] |
Validation Protocol (Dry Run):
-
Prepare a 384-well plate with alternating columns of positive controls (e.g., 192 wells with DMSO) and negative controls (e.g., 192 wells with a known inhibitor at a concentration >10x its IC50).
-
Run the assay according to the finalized protocol.
-
Calculate the mean and standard deviation for both control populations.
-
Calculate the Z'-factor.
-
Repeat this process on multiple days to ensure reproducibility. The assay is considered validated when the Z'-factor is consistently > 0.5.[32]
Part 4: Data Analysis and Interpretation
Primary Screen Analysis:
In the primary screen, all compounds are tested at a single concentration (e.g., 10 µM). The raw data from each plate is first normalized. A common method is to calculate the percent inhibition for each compound well relative to the on-plate controls:
% Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))
A "hit" is defined as a compound that exceeds a certain inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the neutral compound population).
Hit Confirmation and IC50 Determination:
"Hits" from the primary screen are re-tested to confirm their activity. Confirmed hits then proceed to dose-response analysis to determine their potency.[33]
-
Dose-Response: The compound is tested across a range of concentrations (typically an 8- to 12-point serial dilution).
-
Curve Fitting: The resulting percent inhibition data is plotted against the logarithm of the compound concentration. The data is fitted to a four-parameter logistic equation (Hill equation) to generate a sigmoidal dose-response curve.[34][35][36]
-
IC50 Calculation: The IC50 (half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value is derived directly from the fitted curve and is the primary measure of a compound's potency.[37][38]
References
- 1. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. High-throughput screening - Wikipedia [en.wikipedia.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 9. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase-Glo® Luminescent Kinase Assays [promega.sg]
- 11. promega.co.uk [promega.co.uk]
- 12. revvity.com [revvity.com]
- 13. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. revvity.com [revvity.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. berthold.com [berthold.com]
- 24. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 25. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 27. drugtargetreview.com [drugtargetreview.com]
- 28. bmglabtech.com [bmglabtech.com]
- 29. bellbrooklabs.com [bellbrooklabs.com]
- 30. academic.oup.com [academic.oup.com]
- 31. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 33. bellbrooklabs.com [bellbrooklabs.com]
- 34. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 35. researchgate.net [researchgate.net]
- 36. Theoretical and Experimental Relationships between %-Inhibition and IC50 Data observed in HTS - OAK Open Access Archive [oak.novartis.com]
- 37. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 38. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of 4-Phenyl-1H-pyrazol-5-amine and Related Pyrazole Derivatives
Authored by: Senior Application Scientist
Introduction: The Growing Interest in Pyrazole Derivatives in Oncology
Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Of particular note is their potential as anticancer agents, with numerous studies highlighting their ability to induce cytotoxicity in various cancer cell lines.[3][4][5][6][7] The core pyrazole scaffold can be readily modified, allowing for the synthesis of a diverse library of compounds with potentially enhanced potency and selectivity.[1][8]
The anticancer mechanisms of pyrazole derivatives are multifaceted, often involving the inhibition of key cellular processes. Research has indicated that these compounds can interfere with various targets including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, as well as other kinases and signaling pathways implicated in cancer progression.[1][9][10] Furthermore, many pyrazole derivatives have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[4][8][10]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the cytotoxicity of 4-phenyl-1H-pyrazol-5-amine, a representative member of this promising class of compounds. These protocols are designed to be robust and self-validating, providing a clear framework for assessing both the cytotoxic potential and the underlying mechanisms of action of novel pyrazole derivatives.
Guiding Principles for Cytotoxicity Assessment
A thorough evaluation of a compound's cytotoxicity requires a multi-faceted approach. Relying on a single assay can be misleading, as different assays measure distinct cellular parameters.[11][12][13] Therefore, we advocate for a tiered approach, beginning with an assessment of overall cell viability and metabolic activity, followed by assays that probe for specific modes of cell death, such as necrosis and apoptosis.
-
Cell Viability vs. Cytotoxicity: It's important to distinguish between these two concepts. Cell viability assays measure the number of living, healthy cells, often by assessing metabolic activity.[11][14] Cytotoxicity assays, on the other hand, directly measure cellular damage, such as the loss of membrane integrity.[11] A decrease in cell viability can be due to either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.[11]
-
Importance of Controls: The inclusion of appropriate controls is paramount for data integrity. This includes untreated cells (negative control), vehicle-treated cells (to account for solvent effects), and a positive control (a compound known to induce cytotoxicity).
-
Cell Line Selection: The choice of cell line is critical and should be guided by the research question.[15][16] For initial screening of a novel compound, a panel of cell lines is often used, including representatives from different cancer types (e.g., breast, lung, colon) and a non-cancerous cell line to assess for tumor selectivity.[15][16]
Recommended Cell Lines for Initial Screening
For the initial cytotoxic evaluation of this compound, we recommend the following cell lines:
| Cell Line | Type | Rationale |
| MCF-7 | Human Breast Adenocarcinoma | A commonly used, well-characterized cancer cell line.[5] |
| A549 | Human Lung Carcinoma | Represents a different cancer type for broader screening.[1][4] |
| HEK293 | Human Embryonic Kidney | A non-cancerous cell line to assess for general cytotoxicity and selectivity.[1] |
Experimental Workflow for Cytotoxicity Profiling
The following diagram illustrates a recommended workflow for the comprehensive cytotoxic evaluation of a novel pyrazole compound.
Caption: A tiered workflow for assessing the cytotoxicity of novel compounds.
Protocol 1: MTT Assay for Cell Viability and Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[17][18][19] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria.[19] The amount of formazan produced is directly proportional to the number of viable cells.[19]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected cell lines (e.g., MCF-7, A549, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[17]
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[20]
-
Include wells with medium only for background control.[18]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[20]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (medium with the same percentage of DMSO as the highest compound concentration).
-
Incubate for the desired time periods (e.g., 24, 48, and 72 hours).[20]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.[20]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle-treated cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13][21][22][23][24] The amount of LDH released is proportional to the number of dead or damaged cells.[13][21]
Materials:
-
Treated cell culture supernatants from the primary assay
-
Commercially available LDH cytotoxicity assay kit
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Following compound treatment as described in the MTT assay, centrifuge the 96-well plate at 250 x g for 5 minutes.[20]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[20]
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[20]
-
-
LDH Reaction:
-
Measurement:
Data Analysis:
-
Subtract the background absorbance (from the no-cell control) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis Detection
Principle: Caspases are a family of proteases that play a key role in apoptosis.[27] Caspase-3 and caspase-7 are effector caspases that are activated during the apoptotic cascade.[27][28][29] This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspase-3 and -7.[30] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.[30]
Materials:
-
Cells treated with this compound in opaque-walled 96-well plates
-
Commercially available Caspase-Glo® 3/7 Assay kit (or similar)[30]
-
Luminometer
Procedure:
-
Assay Plate Preparation:
-
Prepare a 96-well plate with cells and compound treatments as described in the MTT assay protocol. Use opaque-walled plates to minimize background luminescence.[29]
-
Include appropriate controls: blanks (medium without cells), negative control (vehicle-treated cells), and a positive control (cells treated with a known apoptosis-inducing agent).[29]
-
-
Reagent Addition:
-
Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other readings.
-
Express the results as fold change in caspase-3/7 activity compared to the vehicle-treated control.
Interpreting the Results: Building a Cytotoxicity Profile
By combining the data from these three assays, a detailed cytotoxicity profile of this compound can be constructed.
| Scenario | MTT Assay (Viability) | LDH Assay (Necrosis) | Caspase-3/7 Assay (Apoptosis) | Interpretation |
| 1 | Decreased | No significant increase | Significant increase | The compound induces apoptosis. |
| 2 | Decreased | Significant increase | No significant increase | The compound induces necrosis. |
| 3 | Decreased | No significant increase | No significant increase | The compound is likely cytostatic (inhibits proliferation) rather than cytotoxic. |
| 4 | Decreased | Significant increase | Significant increase | The compound induces a mixed mode of cell death (apoptosis and necrosis). |
Potential Mechanisms of Pyrazole-Induced Cytotoxicity
The results from these assays can provide initial clues into the mechanism of action of this compound. For instance, if the compound is found to induce apoptosis, this aligns with existing literature on pyrazole derivatives that suggests they can activate caspase-dependent pathways.[10] Further investigation could then focus on upstream apoptotic signaling pathways.
Caption: Putative signaling pathways for pyrazole-induced cytotoxicity.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial cytotoxic evaluation of this compound and other novel pyrazole derivatives. By employing a multi-assay approach that interrogates metabolic activity, membrane integrity, and apoptotic pathways, researchers can gain a comprehensive understanding of a compound's cytotoxic potential and begin to elucidate its mechanism of action. This information is crucial for the continued development of this promising class of compounds as potential anticancer therapeutics.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. broadpharm.com [broadpharm.com]
- 18. atcc.org [atcc.org]
- 19. clyte.tech [clyte.tech]
- 20. benchchem.com [benchchem.com]
- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 22. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 23. LDH cytotoxicity assay [protocols.io]
- 24. info.gbiosciences.com [info.gbiosciences.com]
- 25. cellbiologics.com [cellbiologics.com]
- 26. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 27. stemcell.com [stemcell.com]
- 28. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 29. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Application Notes and Protocols for Utilizing 4-phenyl-1H-pyrazol-5-amine in Fragment-Based Drug Design
Introduction: The Power of Fragments and the Privilege of the Pyrazole Scaffold
Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies. By screening collections of low molecular weight compounds (typically < 300 Da), FBDD offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS). The core principle is that the binding efficiency of these smaller fragments is often higher, providing a more rational starting point for optimization into potent, drug-like molecules.[1]
Within the vast landscape of chemical scaffolds used in FBDD, the pyrazole ring holds a privileged status.[2] This five-membered aromatic heterocycle is a common motif in numerous approved drugs and biologically active compounds, valued for its synthetic tractability and its ability to engage in a variety of key interactions with biological targets, such as hydrogen bonding and hydrophobic interactions.[2][3][4]
This guide provides a detailed technical overview and actionable protocols for the use of 4-phenyl-1H-pyrazol-5-amine , a versatile pyrazole-based fragment, in a typical FBDD campaign. We will delve into the rationale behind experimental design, provide step-by-step protocols for primary screening and hit validation, and outline a strategy for the subsequent evolution of this fragment into a more potent lead compound.
Fragment Characterization: this compound
A thorough understanding of the starting fragment's physicochemical properties is paramount for designing robust and reliable screening assays.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem CID: 79703[5] |
| Molecular Formula | C₉H₉N₃ | PubChem CID: 79703[5] |
| Molecular Weight | 159.19 g/mol | PubChem CID: 79703[5] |
| XLogP3 | 1.5 | PubChem CID: 79703[5] |
| Hydrogen Bond Donors | 2 | PubChem CID: 79703[5] |
| Hydrogen Bond Acceptors | 2 | PubChem CID: 79703[5] |
| Solubility | Soluble in DMSO. Solubility in aqueous buffers is expected to be limited but sufficient for screening at typical fragment concentrations (high µM to low mM range), though this must be empirically determined.[6] | MedchemExpress, General Knowledge |
The structure of this compound presents several key features for molecular recognition:
-
The pyrazole core offers both hydrogen bond donor (N-H) and acceptor (N) capabilities.
-
The exocyclic amine (-NH₂) provides an additional hydrogen bond donor group.
-
The phenyl ring offers a hydrophobic surface for van der Waals interactions and can be a key vector for chemical elaboration.
FBDD Workflow Overview
The journey from a fragment library to a lead compound follows a structured, multi-stage process. This workflow is designed to efficiently identify true binders and systematically build upon them.
Part 1: Primary Screening Methodologies
The initial goal is to identify fragments that bind to the target protein, even with weak affinity. We present three widely-used, sensitive biophysical techniques suitable for this purpose.
Protocol 1: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a rapid, cost-effective method to screen for ligand binding by measuring changes in protein thermal stability.[7] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ).
Rationale: This assay is an excellent first-pass screen due to its high throughput and low protein consumption. It provides a simple "yes/no" answer to binding, which can then be prioritized for more detailed characterization.
Materials:
-
Purified target protein (≥95% purity, at 1-2 mg/mL).
-
This compound stock solution (e.g., 100 mM in 100% DMSO).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Hydrophobic fluorescent dye (e.g., SYPRO™ Orange, 5000x stock in DMSO).
-
Real-time PCR instrument with melt curve capability.
-
96- or 384-well PCR plates.
Procedure:
-
Protein & Dye Preparation:
-
Prepare a working solution of the target protein in assay buffer. The final concentration in the assay is typically 2-5 µM.
-
Prepare a working solution of SYPRO Orange dye at 10x final concentration in the assay buffer. The optimal dye concentration should be determined empirically but is often a 1:1000 dilution from the stock.
-
-
Assay Plate Setup (20 µL final volume):
-
In each well, add 10 µL of the protein working solution.
-
Add 0.2 µL of the 100 mM fragment stock solution (for a final concentration of 1 mM). Ensure the final DMSO concentration is consistent across all wells (typically ≤ 2%). Add DMSO to control wells.
-
Add buffer to bring the volume to 18 µL.
-
Add 2 µL of the 10x SYPRO Orange working solution.
-
Seal the plate securely with an optical seal.
-
-
Data Acquisition:
-
Centrifuge the plate briefly to collect the contents.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment:
-
Initial temperature: 25 °C.
-
Final temperature: 95 °C.
-
Ramp rate: 1 °C/minute.
-
Acquire fluorescence data at each temperature increment.
-
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. A sigmoidal curve should be observed.
-
Determine the Tₘ, which is the midpoint of the unfolding transition. This is most accurately calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.
-
A significant positive shift in Tₘ (ΔTₘ > 2 °C) in the presence of the fragment compared to the DMSO control is considered a hit.
-
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip.[8][9] It is ideal for detecting the weak, transient interactions typical of fragments.[10]
Rationale: SPR not only confirms binding but can also provide valuable kinetic (kₐ, kₑ) and affinity (K₋) data. Its real-time nature helps to identify and eliminate non-specific binders.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn).
-
Sensor chip (e.g., CM5, a carboxymethylated dextran surface).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified target protein.
-
This compound stock solution (100 mM in DMSO).
-
Running buffer (e.g., PBS or HBS-EP+, pH 7.4, with 1-2% DMSO).
Procedure:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface via amine coupling. Aim for a low to medium density (e.g., 2000-5000 Response Units, RU) to minimize mass transport effects.
-
Activate a reference flow cell and immediately deactivate it with ethanolamine. This will serve as a control for non-specific binding and bulk refractive index changes.
-
-
Fragment Screening:
-
Prepare a dilution series of this compound in running buffer. A typical screening concentration is 100-500 µM. It is critical that the DMSO concentration in the fragment samples exactly matches the running buffer to avoid false positives.[8]
-
Inject the fragment solution over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Allow sufficient time for association and dissociation phases (e.g., 60 seconds each for fast-kinetics fragments).
-
After each cycle, regenerate the surface if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).
-
-
Data Analysis:
-
Double-reference the data by subtracting the signal from the reference flow cell and from a buffer-only (blank) injection.
-
A concentration-dependent increase in the binding response on the target surface indicates a hit.
-
For confirmed hits, perform a full kinetic titration by injecting a series of fragment concentrations (e.g., from 1 µM to 1 mM).
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (K₋).
-
Protocol 3: Ligand-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for FBDD, capable of reliably detecting very weak binding events.[11] Ligand-observed methods monitor the NMR signals of the fragment itself, which change upon binding to a large protein target.
Rationale: NMR provides high-quality, unambiguous evidence of binding. Techniques like Saturation Transfer Difference (STD) and Water-LOGSY are particularly well-suited for fragment screening.
Materials:
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe.
-
Target protein solution (10-20 µM in a deuterated NMR buffer, e.g., 50 mM phosphate buffer in 99% D₂O, pD 7.0).
-
This compound stock solution (in d₆-DMSO).
-
NMR tubes.
Procedure (STD NMR):
-
Sample Preparation:
-
Prepare two NMR samples:
-
Sample A (Reference): this compound at the screening concentration (e.g., 200 µM) in NMR buffer.
-
Sample B (Screening): this compound (200 µM) and the target protein (10 µM) in the same NMR buffer.
-
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton spectrum for Sample A.
-
For Sample B, acquire an STD experiment. This involves two spectra:
-
Off-resonance spectrum: The protein is irradiated at a frequency where it does not absorb (e.g., 40 ppm).
-
On-resonance spectrum: The protein is selectively saturated with a train of pulses at a frequency where only protein resonances absorb (e.g., -1 ppm).
-
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
The resulting difference spectrum will only show signals from the fragment protons that were in close proximity to the saturated protein, thus receiving saturation transfer.
-
The appearance of signals for this compound in the STD difference spectrum is a clear indication of binding. The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface.
-
Part 2: Hit Validation with X-ray Crystallography
The ultimate validation of a fragment hit is the visualization of its binding mode. X-ray crystallography provides a high-resolution 3D structure of the protein-fragment complex, which is invaluable for the subsequent optimization phase.
Rationale: A crystal structure confirms the binding site, orientation, and specific interactions of the fragment. This structural information is the foundation for structure-based drug design, allowing for the rational design of analogs with improved affinity and selectivity.
Protocol 4: Crystal Soaking for Protein-Fragment Complex Formation
Procedure:
-
Apo-Crystal Preparation:
-
Grow high-quality crystals of the target protein in its apo (ligand-free) form. These crystals should diffract to a high resolution (ideally < 2.0 Å).
-
-
Soaking Solution Preparation:
-
Prepare a solution of this compound in a cryoprotectant-compatible buffer. The fragment concentration is typically high (e.g., 10-50 mM) to ensure high occupancy in the crystal. The solvent (e.g., DMSO) concentration should be kept as low as possible, but high enough to maintain fragment solubility, and should be compatible with the crystal stability.
-
-
Crystal Soaking:
-
Using a cryo-loop, carefully transfer an apo-crystal from its growth drop into a drop of the soaking solution.[12][13]
-
Incubate for a period ranging from minutes to hours. The optimal soaking time must be determined empirically to allow fragment diffusion into the crystal without causing damage.[12]
-
-
Cryo-cooling and Data Collection:
-
After soaking, loop the crystal and flash-cool it in liquid nitrogen.
-
Collect a high-resolution X-ray diffraction dataset at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model.
-
Carefully inspect the resulting electron density maps (2Fo-Fc and Fo-Fc) for clear, unambiguous density corresponding to the bound this compound fragment.
-
Model the fragment into the density and refine the structure. Analyze the key interactions (hydrogen bonds, hydrophobic contacts) between the fragment and the protein.
-
Part 3: Fragment Evolution and Lead Optimization
Once a fragment hit is validated and its binding mode is understood, the next phase is to grow the fragment into a more potent lead compound. This is an iterative process of chemical synthesis and biological testing, guided by the structural information.
Rationale: The goal is to explore the Structure-Activity Relationship (SAR) by making targeted modifications to the fragment that improve binding affinity while maintaining or improving drug-like properties.
Strategy for Evolving this compound
The crystal structure of the protein-fragment complex will reveal vectors for chemical modification—points on the fragment that can be extended into nearby pockets of the protein to form additional favorable interactions.
Synthetic Protocols for Analog Generation:
-
Modification of the Phenyl Ring (Vector 1):
-
Objective: To introduce substituents on the phenyl ring that can form new interactions with the protein.
-
General Approach: Utilize Suzuki coupling or similar cross-coupling reactions starting from a halogenated precursor, such as 4-(4-bromophenyl)-1H-pyrazol-5-amine. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.[2]
-
Example Protocol (Suzuki Coupling):
-
To a solution of 4-(4-bromophenyl)-1H-pyrazol-5-amine (1 equivalent) and a desired boronic acid (1.2 equivalents) in a solvent mixture like 1,4-dioxane/water.
-
Add a base such as K₂CO₃ (3 equivalents) and a palladium catalyst like Pd(PPh₃)₄ (0.05 equivalents).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) at 80-100 °C until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup and purify the product by column chromatography.
-
-
-
Modification of the Amino Group (Vector 2):
-
Objective: To extend from the amine to reach adjacent pockets or introduce new interaction motifs.
-
General Approach: Acylation or sulfonylation of the exocyclic amine can introduce a variety of functional groups.
-
Example Protocol (Acylation):
-
Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane or THF with a non-nucleophilic base such as triethylamine (1.5 equivalents).
-
Cool the solution in an ice bath.
-
Add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water, extract the product, and purify by chromatography or recrystallization.
-
-
Each new analog would be tested using the primary screening assays (SPR is ideal for quantifying affinity) to build a comprehensive SAR profile, guiding the next round of design and synthesis.
Conclusion
This compound serves as an exemplary starting point for a fragment-based drug discovery campaign. Its favorable physicochemical properties and versatile chemical handles make it an attractive scaffold for hit identification and subsequent optimization. By employing a systematic workflow of sensitive biophysical screening, high-resolution structural validation, and rational, structure-guided chemical synthesis, researchers can effectively leverage this fragment to develop novel, potent, and selective lead compounds for a wide range of biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H9N3 | CID 79703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. axxam.com [axxam.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. portlandpress.com [portlandpress.com]
- 10. bioradiations.com [bioradiations.com]
- 11. XChem crystallographic fragment screening [slack.protocols.io:8443]
- 12. Gentle, fast and effective crystal soaking by acoustic dispensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: A Multi-Faceted Approach to Investigating 4-phenyl-1H-pyrazol-5-amine as a Novel Anti-Inflammatory Agent
Introduction
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and necessary process, its dysregulation can lead to chronic inflammatory diseases that are a leading cause of mortality worldwide, including arthritis, inflammatory bowel disease, and cardiovascular conditions.[1][2] Current therapeutic strategies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant adverse effects, necessitating the discovery of novel, safer, and more effective anti-inflammatory agents.[1]
The pyrazole nucleus is a five-membered heterocyclic scaffold that has proven to be a pharmacologically significant structure in medicinal chemistry.[3][4] Its derivatives are known to exhibit a wide range of biological activities, most notably anti-inflammatory effects.[5][6] The blockbuster drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core and stands as a testament to the therapeutic potential of this chemical class.[3][7] 4-phenyl-1H-pyrazol-5-amine is a pyrazole derivative that, based on its structural class, presents a compelling candidate for investigation. This document provides a comprehensive, multi-tiered experimental guide for researchers to systematically evaluate the anti-inflammatory potential of this compound, from initial in vitro screening to in vivo validation and mechanistic elucidation.
Section 1: Hypothesized Mechanism and Key Signaling Pathways
The anti-inflammatory activity of many pyrazole derivatives is attributed to their ability to modulate key enzymatic and signaling pathways that drive the inflammatory response.[2][8] The primary hypothesized mechanisms for this compound are:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many pyrazole-based compounds function by inhibiting COX enzymes (both COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.[2][5][9] Assessing the compound's activity against both isoforms is critical to determine its efficacy and potential for gastrointestinal side effects.
-
Suppression of Pro-Inflammatory Mediators: A potent anti-inflammatory agent should reduce the production of key mediators like nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10]
-
Modulation of Intracellular Signaling Cascades: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammatory gene expression.[11][12] The ability of the test compound to inhibit the activation of these pathways is a strong indicator of a broad-spectrum anti-inflammatory effect.
Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway.
Section 2: Comprehensive Experimental Workflow
A tiered approach is recommended to efficiently characterize the anti-inflammatory profile of this compound. This workflow ensures that foundational data on cytotoxicity and primary efficacy are established before proceeding to more resource-intensive mechanistic and in vivo studies.
Caption: Tiered experimental workflow for compound evaluation.
Section 3: In Vitro Evaluation Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which this compound does not exhibit cytotoxicity. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14] Results from this assay will define the appropriate concentration range for subsequent cell-based experiments.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should be ≤0.1%.
-
Remove the old media from the cells and add 100 µL of the media containing the test compound concentrations. Include "vehicle control" (media with 0.1% DMSO) and "untreated control" wells.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) x 100.
Protocol 2: Inhibition of LPS-Induced Nitric Oxide (NO) and Cytokine Production
Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of high levels of the pro-inflammatory mediator NO (via the enzyme iNOS) and cytokines like TNF-α and IL-6.[11][15] This assay is a gold standard for screening potential anti-inflammatory compounds.[13]
Materials:
-
RAW 264.7 cells and culture reagents
-
LPS (from E. coli O111:B4)
-
This compound
-
Griess Reagent Kit (for NO measurement)
-
ELISA Kits for mouse TNF-α and IL-6
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells at 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells for 1 hour with non-toxic concentrations of this compound (determined from Protocol 1). Include a vehicle control.
-
Inflammatory Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant for analysis. Store at -80°C if not used immediately.
-
Nitric Oxide (NO) Measurement:
-
Use the collected supernatant with the Griess Reagent according to the manufacturer's protocol.
-
Briefly, mix 50 µL of supernatant with 50 µL of Griess reagent.
-
Measure absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Use the collected supernatant to perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.
-
Quantify cytokine concentrations based on the standard curves generated.
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-only treated group. Determine the IC₅₀ value (the concentration required to inhibit 50% of the inflammatory response).
Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Rationale: To investigate the compound's mechanism of action, a direct enzymatic assay is required. This protocol uses commercially available kits to measure the ability of this compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.[9][16]
Materials:
-
COX Inhibitor Screening Assay Kit (containing purified ovine COX-1 and human recombinant COX-2, heme, arachidonic acid, and a colorimetric substrate)
-
This compound
-
Celecoxib (selective COX-2 inhibitor control)
-
Ibuprofen (non-selective COX inhibitor control)
-
96-well plate
Procedure:
-
Follow the manufacturer's protocol precisely. A general workflow is provided below.
-
Reagent Preparation: Prepare all reagents as instructed in the kit manual.
-
Assay Setup: In separate wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add various concentrations of this compound, control inhibitors, or vehicle (DMSO) to the appropriate wells.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Incubation and Detection: Incubate for the specified time at the recommended temperature (e.g., 10 minutes at 25°C). The peroxidase activity will generate a colored product.
-
Absorbance Measurement: Read the absorbance at the wavelength specified in the kit manual (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration. Determine the IC₅₀ values for both COX-1 and COX-2. The COX-2 selectivity index can be calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2).
Hypothetical In Vitro Data Summary
| Assay | Endpoint | This compound | Celecoxib (Control) |
| Cell Viability | CC₅₀ (µM) | > 100 | > 100 |
| NO Inhibition | IC₅₀ (µM) | 12.5 | 8.2 |
| TNF-α Inhibition | IC₅₀ (µM) | 15.8 | 9.5 |
| IL-6 Inhibition | IC₅₀ (µM) | 18.2 | 11.4 |
| COX-1 Inhibition | IC₅₀ (µM) | 45.1 | 35.5 |
| COX-2 Inhibition | IC₅₀ (µM) | 2.3 | 0.05 |
| COX-2 Selectivity | (IC₅₀ COX-1/IC₅₀ COX-2) | 19.6 | 710 |
Section 4: In Vivo Validation Protocol
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Rationale: This is a widely used and well-characterized model of acute inflammation that is highly predictive of human anti-inflammatory responses.[1][17] The inflammatory response is biphasic: an early phase (0-2 hours) mediated by histamine and serotonin, and a late phase (3-6 hours) primarily driven by prostaglandins produced by COX-2.[17] This allows for an initial assessment of the compound's mechanism in a living system.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Carrageenan solution (1% w/v in sterile saline)
-
Indomethacin (positive control, 10 mg/kg)
-
Pletysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast animals overnight before dosing but allow free access to water.[17]
-
Grouping: Randomly divide rats into groups (n=6 per group):
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: Positive Control (receives Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: Test Groups (receive this compound at different doses, e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Initial Paw Measurement: Measure the initial volume (or thickness) of the right hind paw of each rat using a plethysmometer or calipers. This is the 0-hour reading.
-
Compound Administration: Administer the vehicle, Indomethacin, or test compound orally (p.o.) via gavage.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume/thickness at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: [(Control Edema - Treated Edema) / Control Edema] x 100.
-
Hypothetical In Vivo Data Summary
| Treatment Group (Dose, mg/kg) | % Inhibition of Paw Edema (at 3 hours) | % Inhibition of Paw Edema (at 5 hours) |
| Vehicle Control | 0% | 0% |
| Indomethacin (10) | 55.2% | 68.4% |
| Test Compound (10) | 25.8% | 35.1% |
| Test Compound (30) | 42.5% | 58.9% |
| Test Compound (100) | 51.6% | 65.3% |
Section 5: Mechanistic Follow-Up Studies
To confirm that this compound acts on the intended signaling pathways, Western blot analysis can be performed on lysates from the LPS-stimulated RAW 264.7 cells (from Protocol 2).
Caption: Workflow for Western blot analysis of signaling proteins.
Key Proteins to Probe:
-
NF-κB Pathway: Phospho-p65 (p-p65) and total p65. A decrease in the p-p65/p65 ratio would indicate inhibition.
-
MAPK Pathway: Phospho-p38 (p-p38) and total p38. A decrease in the p-p38/p38 ratio would indicate inhibition.
-
Loading Control: β-actin or GAPDH to ensure equal protein loading.
Conclusion
This document outlines a systematic and robust workflow for the preclinical evaluation of this compound as a potential anti-inflammatory agent. By progressing from broad in vitro screening to targeted in vivo validation and mechanistic studies, researchers can efficiently build a comprehensive data package. The provided protocols are based on established, well-validated methodologies in the field of inflammation research and are designed to generate reliable and reproducible data, forming a solid foundation for further drug development efforts.
References
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition
An In-Depth Technical Guide to the Development of 4-phenyl-1H-pyrazol-5-amine-based Kinase Inhibitors
The pyrazole ring is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that can bind to a variety of biological targets.[1][2][3] This versatility has made pyrazole derivatives a focal point of intensive research, particularly in the development of kinase inhibitors.[1][3] Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory disorders.[1][3][4][5] Consequently, kinases have become prime therapeutic targets. The this compound core, in particular, has proven to be a highly effective pharmacophore for designing potent and selective inhibitors against a range of kinases, including Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs).[4][6]
This guide provides a comprehensive overview of the key stages in the preclinical development of novel this compound-based kinase inhibitors, from general synthesis strategies to detailed protocols for their biochemical and cellular evaluation.
Part 1: General Synthetic Strategies
The synthesis of a library of this compound analogs is a critical first step in exploring the structure-activity relationship (SAR). While specific routes may vary, a common approach involves the condensation of a β-ketonitrile with a substituted hydrazine, followed by further modifications to introduce diversity at key positions on the pyrazole and phenyl rings.[6][7][8] These modifications are designed to optimize interactions with the target kinase's ATP-binding pocket.
For instance, pyrimidine, quinazoline, or pyrrolopyrimidine moieties can be attached to the core scaffold to enhance binding affinity and selectivity.[6] The general workflow often follows a multi-step process designed for efficiency and adaptability.
Caption: General synthetic workflow for 4-amino-(1H)-pyrazole derivatives.
Part 2: Key Experimental Protocols
A systematic evaluation workflow is essential for characterizing novel inhibitors. This process typically begins with direct measurement of enzyme inhibition, followed by assessment of the compound's effects on cancer cells, and finally, confirmation of on-target activity within the cellular environment.
Caption: High-level workflow for evaluating novel kinase inhibitors.[4]
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
Objective: To directly measure the potency of a test compound in inhibiting the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a common luminescence-based method.[1][5]
Principle of the Assay: Kinase activity is directly proportional to the amount of ATP consumed and ADP produced. The ADP-Glo™ assay quantifies the amount of ADP produced in a kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP produced into ATP, which drives a luciferase/luciferin reaction, generating a luminescent signal that is proportional to the initial kinase activity.[1][9][10]
Materials:
-
Purified target kinase (e.g., JAK2, CDK2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test Compounds (dissolved in 100% DMSO)
-
Positive control inhibitor (e.g., Staurosporine, Ruxolitinib)[6]
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, flat-bottom 384-well plates[1]
-
Plate reader capable of luminescence detection
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution curve.
-
Assay Plate Setup:
-
Kinase Addition: Add 10 µL of the kinase enzyme solution (diluted in reaction buffer) to all assay wells and mix gently.[1]
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature.
-
Rationale: This step allows the compound to bind to the kinase before the enzymatic reaction is initiated.
-
-
Reaction Initiation: Add 5 µL of a mixture containing ATP and the specific substrate to each well to start the reaction.
-
Rationale: The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.
-
-
Kinase Reaction: Incubate for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[1]
-
ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP-to-ATP Conversion & Detection: Add 40 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the luciferase/luciferin for the light-generating reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 2: Cell-Based Antiproliferative Assay (MTT)
Objective: To evaluate the effect of the inhibitor on the metabolic activity and proliferation of cancer cell lines.[1][11]
Principle of the Assay: The MTT assay is a colorimetric method where the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]
Materials:
-
Cancer cell lines (e.g., HEL, K562 for JAK inhibitors; MCF-7 for various kinase targets)[6]
-
Complete cell culture medium
-
MTT reagent solution (5 mg/mL in PBS)
-
Test compounds
-
96-well clear, flat-bottom plates
-
Dimethyl sulfoxide (DMSO)[1]
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at ~570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells, ensuring viability is >90%. Dilute cells to an optimal density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate overnight to allow cells to attach.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated (negative) and positive (known cytotoxic agent) controls.[1]
-
Incubation: Incubate the plate for a specified period (typically 48-72 hours) in a CO2 incubator.[1]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours.
-
Rationale: This allows sufficient time for viable cells to convert the MTT into formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[1]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Protocol 3: Western Blot for Target Engagement
Objective: To confirm that the inhibitor modulates the activity of its intended target within the cell by assessing the phosphorylation state of the kinase or its downstream substrates.
Principle of the Assay: Western blotting uses antibodies to detect specific proteins in a cell lysate sample. By using a phospho-specific antibody, one can measure the amount of activated (phosphorylated) target kinase. The membrane is then often stripped and re-probed with an antibody against the total amount of the kinase protein to ensure that changes in phosphorylation are not due to changes in total protein expression.[1][4]
Materials:
-
Treated cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)[4]
-
Imaging system
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Seed cells and treat with the inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the GI50) for a set time. After treatment, wash cells with ice-cold PBS and add ice-cold lysis buffer.[4]
-
Lysate Collection: Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.[4]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature.
-
Rationale: This step prevents non-specific binding of the antibodies to the membrane.
-
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-JAK2) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20) to remove unbound primary antibody.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.[1][4]
-
Analysis and Re-probing: Quantify the band intensities. To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein or a housekeeping protein like GAPDH or β-actin.[1][4]
Part 3: Data Presentation and Interpretation
The data generated from these assays are crucial for establishing a structure-activity relationship (SAR), which guides the next cycle of inhibitor design.[7][8] Results are typically summarized to compare the potency and selectivity of different analogs.
Table 1: Sample Inhibitory Activity Data
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Target Cell Line | Antiproliferative GI50 (µM) |
| 3f | JAK1 | 3.4[6] | HEL | 0.35[6] |
| JAK2 | 2.2[6] | K562 | 0.37[6] | |
| JAK3 | 3.5[6] | |||
| Afuresertib | Akt1 | 0.08 (Ki)[1] | HCT116 | 0.95[1][3] |
| Compound 15 | CDK2 | 5.0 (Ki)[12] | A2780 | 0.127[12] |
| Compound 17 | Chk2 | 17.9[1][3] | - | - |
| Ruxolitinib | JAK1/2 | Potent | HEL | >1.0[6] |
Data compiled from multiple sources for illustrative purposes.[1][3][6][12]
The SAR analysis of such data can reveal key insights. For example, studies have shown that modifications to the phenyl ring can drastically alter selectivity and potency against different kinases.[8][13] Similarly, the choice of heterocycle linked to the pyrazole core is critical for achieving desired interactions within the kinase hinge region.[6]
Targeted Signaling Pathway
Many this compound derivatives have been developed to target the JAK/STAT pathway, which is frequently dysregulated in myeloproliferative neoplasms and inflammatory diseases.[6] An effective inhibitor would block the phosphorylation of STAT proteins, preventing their dimerization and translocation to the nucleus to initiate gene transcription.
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.[6]
Conclusion
The this compound scaffold serves as an exceptional foundation for the design of potent and selective kinase inhibitors. A systematic development process, integrating rational chemical synthesis with a robust cascade of biochemical and cell-based assays, is paramount for identifying lead candidates. The protocols and workflows detailed in this guide provide a framework for researchers to effectively screen, characterize, and optimize these promising therapeutic agents, ultimately advancing the frontier of targeted therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 4-Phenyl-1H-pyrazol-5-amine Derivatives as Aurora Kinase Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the structure-activity relationship (SAR) studies of 4-phenyl-1H-pyrazol-5-amine derivatives, with a specific focus on their activity as Aurora kinase inhibitors. This document offers detailed protocols for chemical synthesis, in vitro enzymatic and cell-based assays, and in vivo efficacy studies, alongside an in-depth discussion of the rationale behind experimental design and data interpretation.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding make it an ideal framework for designing potent and selective enzyme inhibitors.[2] The this compound core, in particular, has emerged as a promising scaffold for the development of kinase inhibitors. Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1]
Aurora kinases, a family of serine/threonine kinases, are key regulators of mitosis.[2] Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug discovery.[3] This guide will focus on SAR studies of this compound derivatives targeting Aurora kinases, providing a systematic approach to identify potent and selective inhibitors.
Synthetic Strategy: Building the this compound Library
A systematic SAR study requires the synthesis of a library of analogs with diverse substitutions. The this compound scaffold is readily accessible through a multi-component reaction, allowing for facile diversification.
Rationale for Synthesis:
The chosen synthetic route, a one-pot, three-component reaction, is highly efficient and allows for the introduction of diversity at three key positions: the N1-phenyl ring, the C4-phenyl ring, and the C5-amine. This modularity is crucial for a comprehensive SAR exploration. By varying the substituents on the phenylhydrazine and benzaldehyde starting materials, we can probe the impact of electronic and steric factors on kinase inhibition.
General Synthetic Protocol:
A representative synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile, a common precursor, is outlined below. This can be adapted to generate a library of derivatives.
Reaction Scheme:
(Adapted from a general procedure for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles.[4])
Materials:
-
Substituted phenylhydrazine hydrochloride
-
Substituted benzaldehyde
-
Malononitrile
-
Ethanol
-
Sodium hydroxide (10% aqueous solution)
-
Water
Procedure:
-
Preparation of Phenylhydrazine Free Base: Dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) in water. Basify the solution to pH 7-8 by the dropwise addition of a 10% NaOH solution to form the free phenylhydrazine.
-
Reaction Mixture: To a solution of the freshly prepared phenylhydrazine (1.0 eq) in ethanol, add the substituted benzaldehyde (1.0 eq) and malononitrile (1.0 eq).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product is typically collected by vacuum filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[4]
-
Characterization: Confirm the structure and purity of the synthesized compounds using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
In Vitro Evaluation: From Enzyme to Cell
The initial assessment of the synthesized compounds involves determining their inhibitory activity against the target kinase and their effect on cancer cell viability.
Aurora Kinase Inhibition Assay (Luminescence-Based)
Rationale for Assay Choice:
The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction.[5] This assay is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening (HTS), making it ideal for determining the IC50 values of a large library of compounds.[5]
Protocol: (Adapted from Promega's ADP-Glo™ Kinase Assay protocol.[5])
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kemptide (LRRASLG) as a generic substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds dissolved in DMSO
-
White, opaque 384-well plates
Procedure:
-
Compound Plating: Serially dilute the test compounds in DMSO and then in Kinase Assay Buffer. Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. For positive (no inhibitor) and negative (no enzyme) controls, add 2.5 µL of buffer with the corresponding DMSO concentration.
-
Enzyme and Substrate Addition: Prepare a master mix containing the Aurora kinase and substrate in Kinase Assay Buffer. Add 5 µL of this mix to each well.
-
Initiate Kinase Reaction: Prepare an ATP solution in Kinase Assay Buffer. Add 2.5 µL of the ATP solution to all wells to initiate the reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
Rationale for Assay Choice:
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8] It is a robust and widely used method to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines.[5]
Protocol: (Adapted from standard MTT assay protocols.[6][9])
Materials:
-
Human colorectal carcinoma cell line (HCT116) or other relevant cancer cell lines
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) values.
Structure-Activity Relationship (SAR) Analysis
The data obtained from the in vitro assays are used to establish the SAR for the synthesized series of compounds.
Data Presentation:
The inhibitory activities of a hypothetical series of this compound derivatives against Aurora A and Aurora B kinases, along with their antiproliferative activity against the HCT116 cancer cell line, are summarized in the table below.
| Compound | R1 | R2 | Aurora A IC50 (nM) | Aurora B IC50 (nM) | HCT116 GI50 (µM) |
| 1a | H | H | 580 | 620 | >10 |
| 1b | 4-F | H | 250 | 280 | 5.2 |
| 1c | 4-Cl | H | 150 | 175 | 2.1 |
| 1d | 4-OCH₃ | H | 450 | 510 | 8.5 |
| 1e | H | 4-F | 320 | 350 | 6.8 |
| 1f | H | 4-Cl | 210 | 240 | 3.5 |
| 1g | 4-F | 4-F | 120 | 140 | 1.5 |
| 1h | 4-Cl | 4-Cl | 85 | 95 | 0.8 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Interpretation and Rationale for Future Modifications:
-
Influence of Substituents on the C4-Phenyl Ring (R1): The unsubstituted compound 1a shows weak activity. Introduction of electron-withdrawing groups like fluorine (1b ) and chlorine (1c ) at the para-position of the C4-phenyl ring leads to a significant increase in potency against both Aurora kinases and in the cell-based assay. This suggests that these substituents may be involved in favorable interactions within the ATP-binding pocket of the kinases. The electron-donating methoxy group (1d ) results in decreased activity, further supporting the preference for electron-withdrawing groups.
-
Influence of Substituents on the N1-Phenyl Ring (R2): Similar to the C4-phenyl ring, substitutions on the N1-phenyl ring with electron-withdrawing groups (1e , 1f ) enhance the inhibitory activity, although to a lesser extent than substitutions at the C4 position.
-
Synergistic Effects: Combining favorable substitutions on both phenyl rings, as seen in compounds 1g and 1h , results in a synergistic effect, leading to the most potent compounds in the series. The dichloro-substituted analog 1h exhibits the highest potency, suggesting that the size and electronic properties of the chlorine atoms are optimal for interaction with the target kinases.
Based on these initial SAR findings, future synthetic efforts should focus on exploring a wider range of halogen substitutions (e.g., Br, I) and other electron-withdrawing groups (e.g., CF₃, CN) at various positions on both phenyl rings. Additionally, introducing small alkyl groups could probe steric limitations within the binding site.
In Vivo Efficacy Studies
Promising compounds from the in vitro assays should be evaluated in in vivo models to assess their therapeutic potential.
Subcutaneous Xenograft Model
Rationale for Model Choice:
The subcutaneous xenograft model using a human cancer cell line like HCT116 in immunocompromised mice is a standard and well-established preclinical model to evaluate the anti-tumor efficacy of novel compounds.[10] It allows for easy monitoring of tumor growth and assessment of the compound's effect on tumor volume.[11]
Protocol: (Adapted from standard xenograft protocols.[4][10][11])
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
HCT116 human colorectal carcinoma cells
-
Matrigel
-
Sterile PBS
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest HCT116 cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the test compound (e.g., daily via oral gavage) and the vehicle to the respective groups for a predetermined period (e.g., 21 days).
-
Data Collection: Measure the tumor volume using calipers two to three times a week. Record the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound. Analyze body weight data to assess toxicity.
Visualizations
Experimental Workflow for SAR Studies
Caption: Workflow for SAR studies of this compound derivatives.
Aurora Kinase Signaling Pathway
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
References
- 1. mdpi.com [mdpi.com]
- 2. apexbt.com [apexbt.com]
- 3. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. promega.com [promega.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. altogenlabs.com [altogenlabs.com]
- 11. yeasenbio.com [yeasenbio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-phenyl-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 4-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with this synthesis.
I. Introduction to the Synthesis
The synthesis of this compound is a critical process in medicinal chemistry, as this scaffold is a key building block for a wide range of biologically active compounds. A common and efficient route involves the condensation reaction between phenylacetonitrile and a hydrazine source, often in the presence of a suitable base and solvent system. While seemingly straightforward, this reaction is sensitive to various parameters that can significantly impact the yield and purity of the final product.
The generalized reaction scheme is as follows:
Caption: Generalized reaction scheme for the synthesis of this compound.
This guide will address common issues encountered during this synthesis, providing evidence-based solutions to enhance your experimental success.
II. Troubleshooting Guide
This section is formatted in a question-and-answer format to directly address specific problems you may encounter.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I fix this?
Answer: Low or no yield is one of the most common challenges and can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. Ensure efficient stirring to maintain a homogeneous reaction mixture.[1]
-
-
Poor Quality of Starting Materials: Impurities in phenylacetonitrile or degraded hydrazine can inhibit the reaction.
-
Solution: Use freshly distilled phenylacetonitrile. Ensure the hydrazine hydrate is of high purity and has been stored properly to prevent degradation.
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the deprotonation of phenylacetonitrile and subsequent cyclization.
-
Solution: Sodium ethoxide in ethanol is a commonly used system. However, for stubborn reactions, a stronger base like potassium tert-butoxide in a polar aprotic solvent like Dimethylformamide (DMF) might be necessary. It's important to ensure the base is anhydrous, as water can interfere with the reaction.
-
-
Formation of Byproducts: Side reactions can consume starting materials, reducing the yield of the desired product.[1]
-
Solution: Optimizing reaction conditions such as temperature and the rate of addition of reagents can minimize byproduct formation. For instance, adding the base slowly to the mixture of phenylacetonitrile and hydrazine can help control the reaction pathway.
-
Experimental Protocol: Optimizing Reaction Conditions
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenylacetonitrile (1 equivalent) and absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Base Addition: Slowly add a solution of sodium ethoxide (1.2 equivalents) in ethanol to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., acetic acid). The product may precipitate and can be collected by filtration.
Issue 2: Formation of Impurities and Purification Challenges
Question: My final product is contaminated with significant impurities, and I'm struggling with purification. What are these impurities and how can I remove them?
Answer: Impurity formation is a common issue, often arising from side reactions or incomplete conversion of starting materials.
Common Impurities:
-
Unreacted Phenylacetonitrile: This can be a persistent impurity if the reaction does not go to completion.
-
Oxidized Byproducts: The amine group in the product is susceptible to oxidation, leading to colored impurities.
-
Polymeric Materials: Under harsh basic conditions, phenylacetonitrile can polymerize.
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying this compound.
-
Recommended Solvents: Ethanol, isopropanol, or a mixture of ethanol and water are often effective. The choice of solvent is crucial for obtaining high-purity crystals.[1]
-
-
Column Chromatography: For very impure samples or to separate closely related byproducts, silica gel column chromatography can be employed.
-
Eluent System: A gradient of ethyl acetate in hexane is a good starting point. The polarity can be adjusted based on the TLC analysis.
-
-
Working under an Inert Atmosphere: To prevent oxidation, it is advisable to conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).[1]
| Impurity | Potential Cause | Recommended Purification Method |
| Unreacted Phenylacetonitrile | Incomplete reaction | Recrystallization, Column Chromatography |
| Oxidized Byproducts | Exposure to air | Recrystallization, Work under inert atmosphere |
| Polymeric Materials | Harsh reaction conditions | Column Chromatography |
Issue 3: Exothermic Reaction and Safety Concerns
Question: I've noticed a significant exotherm during the addition of hydrazine/base, which raises safety concerns, especially for scale-up. How can I manage this?
Answer: The reaction of hydrazine with nitriles, especially in the presence of a strong base, can be exothermic. Proper management of this exotherm is critical for both safety and product quality.[1]
Strategies for Managing Exotherms:
-
Slow and Controlled Addition: Add the hydrazine hydrate and the base solution dropwise to the reaction mixture. Using an addition funnel allows for precise control over the addition rate.[1]
-
Efficient Cooling: Ensure the reaction vessel is placed in an ice bath or is equipped with an efficient cooling system to dissipate the heat generated.[1]
-
Dilution: Using a sufficient volume of solvent can help to absorb the heat of the reaction.[1]
-
Monitoring Internal Temperature: For larger-scale reactions, using a temperature probe to monitor the internal temperature of the reaction is highly recommended.
Caption: Decision workflow for managing exothermic reactions.
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different hydrazine source, for example, hydrazine sulfate?
A1: Yes, other hydrazine sources like hydrazine sulfate or hydrochloride can be used. However, you will need to add an appropriate amount of a base (e.g., sodium acetate or triethylamine) to liberate the free hydrazine in situ. The reaction conditions may need to be re-optimized.
Q2: What is the role of the base in this reaction?
A2: The base plays a crucial role in deprotonating the α-carbon of phenylacetonitrile, making it nucleophilic. This carbanion then attacks the hydrazine, initiating the cyclization process to form the pyrazole ring.
Q3: My product is an off-white or yellowish solid. Is this normal?
A3: A slight off-white or pale yellow color is common due to minor impurities or slight oxidation. If the color is intense, it indicates a higher level of impurities. In such cases, further purification by recrystallization or column chromatography is recommended.
Q4: Are there any alternative "greener" synthetic routes?
A4: There is ongoing research into more environmentally friendly synthetic methods. Some approaches include using water as a solvent, employing reusable catalysts, and exploring microwave-assisted synthesis to reduce reaction times and energy consumption.[2] For instance, some studies have shown the use of novel catalysts like modified layered double hydroxides in a water/ethanol solvent system can lead to high yields in shorter reaction times.[2]
Q5: How can I confirm the structure of my synthesized this compound?
A5: The structure of the product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure and the connectivity of atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the N-H and C=N bonds.
-
Melting Point: Comparing the melting point of your product with the literature value can be a good indicator of purity.
IV. References
-
BenchChem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Retrieved from --INVALID-LINK--
-
Hassan, A. S., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11(34), 20958-20969. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from --INVALID-LINK--
-
Al-Mulla, A. (2017). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Heterocyclic Chemistry, 54(2), 735-747. Retrieved from --INVALID-LINK--
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from --INVALID-LINK--
References
Technical Support Center: 4-Phenyl-1H-pyrazol-5-amine Reactions
Welcome to the technical support center for 4-phenyl-1H-pyrazol-5-amine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges and frequently encountered side product formations in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common reactive sites on this compound and how does this influence side product formation?
The reactivity of this compound is governed by several key structural features: the pyrazole ring, the C5-amine, and the C4-phenyl group.
-
The Pyrazole Ring: This five-membered heterocyclic ring is aromatic and contains two adjacent nitrogen atoms. The N1-H is weakly acidic and can be deprotonated by a base, making the N1 position a nucleophilic site for alkylation or acylation.[1] The N2 atom is basic due to its lone pair of electrons and readily reacts with electrophiles.[1]
-
The C5-Amine Group: The primary amine at the C5 position is a potent nucleophile and is often the intended site of reaction in many synthetic schemes. Its reactivity can be modulated by the electronic effects of the pyrazole ring.
-
The C4 Position: The C4 position of the pyrazole ring is susceptible to electrophilic substitution.[1] This is a common site for unwanted side reactions if electrophiles are present.
Understanding this reactivity landscape is crucial for predicting and mitigating side product formation. For instance, in acylation reactions, competition between N-acylation (at N1 or N2) and C5-amino acylation can lead to a mixture of products.
FAQ 2: My reaction is sluggish and giving low yields. What are the initial troubleshooting steps?
Low reactivity can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality: Ensure the purity of your this compound and other reagents. Impurities can inhibit the reaction or lead to undesired side pathways.
-
Solvent Choice: The solvent can significantly impact reaction rates and selectivity. Ensure your solvent is anhydrous if the reaction is moisture-sensitive. A solvent screen might be necessary to find the optimal medium for your specific transformation.[2]
-
Temperature Control: Many reactions involving pyrazoles are exothermic.[2] Inadequate temperature control can lead to decomposition or the formation of side products. Conversely, if the reaction is sluggish, a controlled increase in temperature might be necessary.
-
Base/Catalyst Activity: If your reaction requires a base or catalyst, verify its activity. For instance, if using a solid base, ensure it has not been passivated.
FAQ 3: I am observing a complex mixture of products by TLC/LC-MS that I cannot identify. What are the likely culprits?
A complex product mixture often points to a lack of selectivity or product degradation. Common unidentified products in reactions with this compound can include:
-
Regioisomers: As mentioned in FAQ 1, reactions can often occur at multiple sites (N1, N2, C5-amine, C4). This can lead to a mixture of constitutional isomers that may be difficult to separate.
-
Oxidation Products: The amine group is susceptible to oxidation, which can lead to the formation of colored impurities.[3] Under certain conditions, oxidative dehydrogenative coupling can form azo compounds.[3][4]
-
Dimerization/Polymerization: Under harsh conditions or in the presence of certain catalysts, self-condensation or polymerization of the starting material or reactive intermediates can occur.
-
Ring-Opening Products: In the presence of a strong base, deprotonation at C3 can potentially lead to ring-opening of the pyrazole core.[1]
Section 2: Troubleshooting Guides for Specific Reactions
Guide 1: N-Alkylation and N-Arylation Reactions
Issue: Formation of multiple alkylated/arylated products and low yield of the desired regioisomer.
Root Cause Analysis: The pyrazole ring of this compound presents two potential nitrogen nucleophiles (N1 and N2), in addition to the C5-amine. Direct alkylation or arylation can lead to a mixture of N1, N2, and C5-amino substituted products. The ratio of these products is highly dependent on the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-alkylation/arylation.
Detailed Protocol: Optimizing Regioselectivity
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) will deprotonate the N1-H, favoring N1-alkylation. Weaker bases like potassium carbonate (K₂CO₃) may lead to a mixture of products.
-
Solvent Effects: The polarity of the solvent can influence which nitrogen is more nucleophilic. Non-polar solvents often favor N1-alkylation, while polar aprotic solvents might favor N2-alkylation.
-
Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product.
-
Protecting Group Strategy: If achieving selectivity is challenging, consider a protecting group strategy. For example, the C5-amine can be protected as a carbamate or amide, directing the reaction to the pyrazole nitrogens. Subsequent deprotection yields the desired product.
| Parameter | Condition A (Low Selectivity) | Condition B (Improved N1-Selectivity) |
| Base | K₂CO₃ | NaH |
| Solvent | Acetonitrile | Anhydrous THF |
| Temperature | Reflux | 0 °C to Room Temperature |
Table 1: Example conditions for improving N1-alkylation selectivity.
Guide 2: Acylation Reactions
Issue: Formation of di-acylated or N-acylated side products instead of the desired C5-amino acylated product.
Root Cause Analysis: Similar to alkylation, acylation can occur at the N1, N2, and C5-amino positions. The relative nucleophilicity of these sites determines the product distribution. Over-acylation can also be an issue if an excess of the acylating agent is used.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acylation reactions.
Detailed Protocol: Achieving Selective C5-Amino Acylation
-
Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the acylating agent to minimize di-acylation.
-
Slow Addition: Add the acylating agent dropwise at a low temperature (e.g., 0 °C) to control the exothermic reaction and improve selectivity.
-
Choice of Base: Use a non-nucleophilic base like pyridine or triethylamine (TEA) to scavenge the acid byproduct without competing in the reaction.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed, preventing over-reaction.
Guide 3: Electrophilic Substitution on the Pyrazole Ring
Issue: Unwanted substitution at the C4 position of the pyrazole ring.
Root Cause Analysis: The pyrazole ring, activated by the C5-amino group, is susceptible to electrophilic attack, primarily at the C4 position.[1] This is common in reactions involving electrophilic reagents such as halogens, nitrating agents, or during Vilsmeier-Haack reactions.[3][5]
Troubleshooting Workflow:
Caption: Troubleshooting C4-electrophilic substitution.
Detailed Protocol: Minimizing C4-Substitution
-
Reagent Choice: If possible, use a less reactive electrophilic reagent. For example, for halogenation, N-bromosuccinimide (NBS) might be milder than bromine.[3]
-
Milder Conditions: Perform the reaction at lower temperatures and for shorter durations to minimize side reactions.
-
Protect the Amine: Acylating the C5-amine group can reduce the electron-donating effect, deactivating the ring towards further electrophilic substitution. The protecting group can be removed in a subsequent step.
Section 3: Purification Strategies
Issue: Difficulty in separating the desired product from structurally similar side products or starting material.
Recommended Techniques:
| Technique | Applicability | Key Considerations |
| Column Chromatography | General purpose for most non-polar to moderately polar compounds. | Choice of stationary phase (silica, alumina) and eluent system is crucial for achieving good separation. |
| Preparative HPLC | For difficult separations of isomers or closely related impurities. | Higher cost and lower throughput compared to column chromatography. |
| Crystallization | For solid products with good crystallinity. | Can be a highly effective method for achieving high purity.[6][7] |
| Acid-Base Extraction | To separate basic products from neutral or acidic impurities. | The amine functionality of this compound and its derivatives allows for extraction into an acidic aqueous phase.[6] |
Table 2: Common purification techniques.
Step-by-Step Protocol: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine-containing compounds will move into the aqueous phase as their hydrochloride salts.
-
Separation: Separate the aqueous and organic layers. The organic layer contains neutral and acidic impurities.
-
Basification and Re-extraction: Basify the aqueous layer with a suitable base (e.g., 1M NaOH) to a pH > 10. This will deprotonate the amine, making it soluble in an organic solvent again. Extract the aqueous layer with fresh organic solvent.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Phenyl-1H-Pyrazol-5-Amine
A Message from the Senior Application Scientist
Welcome to the technical support center. As researchers and developers, we understand that synthesizing a molecule is often just the first step; achieving the required purity for downstream applications is where the real challenge can lie. 4-Phenyl-1H-pyrazol-5-amine is a valuable building block, but its purification can be non-trivial due to its specific chemical properties. This guide is structured from our field experience to address the most common and pressing issues you might encounter. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
Part 1: Troubleshooting Guide
This section addresses specific problems you might be facing during the purification process.
Q1: My crude product is a dark, discolored oil or a sticky solid. How can I remove the color and obtain a crystalline product?
A1: This is a very common issue, often arising from polymeric byproducts or highly conjugated impurities formed during synthesis. The discoloration is a key indicator that multiple purification steps may be necessary.
Root Cause Analysis: The amine and pyrazole functionalities make the molecule susceptible to oxidation and side reactions, especially at elevated temperatures. The phenyl group adds to the conjugation, meaning even minor impurities can be highly chromophoric.
Recommended Strategy: A Multi-Step Approach
-
Initial Cleanup with Activated Charcoal: Before attempting crystallization, an initial "decolorization" step is highly effective.
-
Dissolve your crude product in a suitable solvent (e.g., hot ethanol or ethyl acetate).
-
Add a small amount (typically 1-5% by weight) of activated charcoal to the solution.
-
Stir or gently heat the mixture for 10-15 minutes. The charcoal will adsorb many of the large, colored impurity molecules.[1]
-
Filter the hot solution through a pad of Celite® or a fine filter paper to remove the charcoal. The filtrate should be significantly lighter in color.
-
-
Inducing Crystallization: If the product remains oily after solvent removal, the issue could be residual solvent or persistent impurities preventing lattice formation.
-
Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexane or diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent line. This mechanical energy can provide nucleation sites for crystals to form.
-
Co-Solvent Recrystallization: This is often the most effective method. A detailed protocol is provided below in the FAQ section.
-
Q2: My TLC and NMR analyses show unreacted starting materials in the crude product. What is the most efficient way to remove them?
A2: The presence of starting materials indicates an incomplete reaction. The purification strategy depends on the nature of these unreacted components. Pyrazoles are often synthesized from a 1,3-dicarbonyl compound and a hydrazine derivative; both can be challenging to remove.[1]
Expert Insight: Leveraging the differences in the acid-base properties of your product and the impurities is the most elegant and scalable solution, often superior to chromatography for initial bulk purification.
Troubleshooting Workflow:
Caption: Decision workflow for removing starting materials.
Detailed Solutions:
-
Removing Unreacted Hydrazine: Hydrazine and its derivatives are basic. An acidic wash during the workup will protonate the hydrazine, forming a water-soluble salt that partitions into the aqueous layer.[1] See Protocol 2 for a detailed acid-base extraction procedure.
-
Removing Unreacted 1,3-Dicarbonyl Compound: These are typically non-basic and will remain in the organic layer during an acid wash. While recrystallization might work if the concentration is low, column chromatography is often required for complete removal.[1]
Q3: My compound streaks badly during silica gel column chromatography. How can I achieve good separation?
A3: This is a classic problem when purifying basic compounds like amines on standard silica gel.
Causality Explained: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine group of your pyrazole can undergo strong, sometimes irreversible, interactions with these acidic sites. This leads to poor elution, resulting in "streaking" or "tailing" on TLC and poor separation during column chromatography.
Field-Proven Solution: Deactivating the Silica Gel
You must neutralize the acidic sites on the silica gel before purification. This is a critical, non-negotiable step for amines.
-
Method: Add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the solvent system you plan to use for chromatography.[2]
-
Procedure:
-
Prepare your eluent (e.g., Ethyl Acetate/Hexane mixture).
-
Add triethylamine to the eluent to a final concentration of ~1% (v/v).
-
Use this amine-modified eluent to prepare your silica slurry and run the column. This ensures the stationary phase is continuously neutralized, allowing your compound to elute symmetrically.
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader questions about purification strategies and best practices.
Q1: What is the most reliable method for purifying this compound on a multi-gram scale?
A1: For multi-gram quantities, a combination of acid-base extraction followed by recrystallization is typically the most efficient, cost-effective, and scalable method. Column chromatography is best reserved for final polishing of small quantities or for removing stubborn, non-basic impurities.
The pyrazole ring is weakly basic and can be protonated to form a salt.[1] This allows for a highly selective separation from non-basic impurities.
Protocol 1: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated this compound salt will move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base (e.g., 10M NaOH or solid NaHCO₃) with stirring until the solution is basic (pH > 9). Your purified product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any remaining salts.
-
Drying: Dry the purified solid under vacuum. For a visual representation of this workflow, see the diagram below.[3]
Caption: Workflow for acid-base extraction purification.
Q2: What are the best solvent systems for recrystallizing this compound?
A2: Finding the right solvent is key to achieving high purity and yield. The ideal solvent should dissolve the compound well when hot but poorly when cold. Given the polarity of the amine and pyrazole groups, polar solvents are a good starting point.
Recommended Solvents & Systems:
-
Single Solvent: Ethanol is often a good choice. Several pyrazole derivatives have been successfully recrystallized from ethanol.[4][5][6]
-
Co-Solvent System (Anti-Solvent Crystallization): This is a powerful technique for compounds with tricky solubility profiles.[3] A common and effective system is Ethanol/Water or Ethyl Acetate/Hexane.[2]
Protocol 2: Recrystallization from a Co-Solvent System (Ethanol/Water)
-
Dissolution: In a flask, add the minimum amount of hot ethanol required to completely dissolve your compound.
-
Anti-Solvent Addition: While the solution is still hot, add hot water (the "poor" or "anti-solvent") dropwise until the solution just begins to turn cloudy (turbid). This indicates you have reached the saturation point.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum.
Table 1: Comparison of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | Good starting point for single-solvent recrystallization.[4][6] |
| Ethyl Acetate | 77 | Medium | Can be effective; often used in a co-solvent system with hexane.[2] |
| Water | 100 | Very Polar | Generally a poor solvent on its own, but excellent as an anti-solvent with alcohols.[2][3] |
| Hexane | 69 | Non-Polar | Useful as an anti-solvent with more polar solvents like ethyl acetate.[2] |
| Dichloromethane (DCM) | 40 | Medium | Often too good a solvent; more useful for chromatography or initial dissolution. |
Q3: How do I confirm the purity of my final product?
A3: A combination of techniques should be used to confidently assess purity. No single method is sufficient.
-
Thin-Layer Chromatography (TLC): The simplest method. A pure compound should show a single spot. Use an amine-deactivated eluent (see Troubleshooting Q3) to prevent streaking.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will depress and broaden the melting point range. The melting point for related pyrazole derivatives can be found in the literature to provide a benchmark.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities. The spectra of pyrazole derivatives are well-documented.[7][9][10]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, a validated RP-HPLC method is the gold standard. It can separate the main compound from even trace-level impurities.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst [mdpi.com]
- 8. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | MDPI [mdpi.com]
- 9. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
Optimizing reaction conditions for 4-phenyl-1H-pyrazol-5-amine synthesis
Welcome to the technical support center for the synthesis of 4-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
I. Reaction Overview and Mechanism
The synthesis of this compound typically proceeds via the condensation reaction between a β-ketonitrile, such as benzoylacetonitrile, and a hydrazine derivative.[1][2] This reaction is a cornerstone for constructing the pyrazole ring, a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[2][3]
The generally accepted mechanism involves the initial nucleophilic attack of the hydrazine on the ketone carbonyl of the β-ketonitrile, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.
Reaction Scheme:
Caption: General reaction mechanism for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Low or No Product Yield
Q1: My reaction shows very low conversion to the desired product, even after extended reaction times. What are the likely causes and how can I improve the yield?
A1: Low conversion can stem from several factors. Let's break down the possibilities:
-
Sub-optimal Reaction Temperature: The cyclization step is often temperature-dependent. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to decomposition of reactants or products.
-
Inappropriate Solvent: The choice of solvent is critical as it affects the solubility of reactants and the reaction kinetics.
-
Catalyst Inefficiency or Absence: While many pyrazole syntheses can proceed without a catalyst, the addition of a catalytic amount of acid or base can significantly accelerate the reaction.
-
Poor Quality of Starting Materials: Impurities in your benzoylacetonitrile or hydrazine can interfere with the reaction.
-
Recommendation: Ensure the purity of your starting materials. If necessary, purify them before use. Hydrazine hydrate is often used, but it's important to use a fresh, properly stored supply as it can degrade over time.
-
Formation of Impurities and Side Products
Q2: My crude product NMR shows significant impurities. What are the common side reactions, and how can I minimize them?
A2: The formation of impurities is a common challenge. Here are some likely culprits and mitigation strategies:
-
Formation of Regioisomers: If a substituted hydrazine is used, there is a possibility of forming two different regioisomers of the pyrazole.
-
Recommendation: The regioselectivity of the cyclization is often influenced by the reaction conditions. Acidic conditions tend to favor one isomer, while basic conditions may favor the other.[2] Careful optimization of the pH can help to control the regioselectivity.
-
-
Incomplete Cyclization: You might be isolating the intermediate hydrazone.
-
Recommendation: This typically indicates that the reaction has not gone to completion or that the dehydration step is sluggish. Try increasing the reaction temperature or adding a dehydrating agent.
-
-
Side Reactions of the Nitrile Group: The nitrile group can potentially undergo hydrolysis or other transformations under harsh reaction conditions.
-
Recommendation: Employ milder reaction conditions. If using strong acids or bases, consider reducing their concentration or switching to a milder catalyst.
-
Product Isolation and Purification Challenges
Q3: I'm having difficulty isolating a pure product. What are the recommended purification techniques?
A3: Effective purification is key to obtaining high-quality this compound.
-
Crystallization: This is often the most effective method for purifying the final product.
-
Column Chromatography: If crystallization does not yield a pure product, column chromatography is a reliable alternative.
-
Recommendation: Use a silica gel column with an appropriate solvent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal solvent ratio should be determined by thin-layer chromatography (TLC).
-
-
Acid-Base Extraction: The amine functionality of the product allows for purification via acid-base extraction.
-
Recommendation: Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid solution. The product will move to the aqueous layer as its protonated salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer will precipitate the pure product, which can be collected by filtration.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of benzoylacetonitrile to hydrazine?
A1: An equimolar ratio of the two reactants is typically used.[7] However, a slight excess of hydrazine (e.g., 1.1 equivalents) can sometimes be beneficial to ensure complete consumption of the more expensive β-ketonitrile.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[6] Spot the reaction mixture alongside the starting materials on a TLC plate and elute with a suitable solvent system. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.
Q3: Are there any safety precautions I should be aware of?
A3: Yes, several safety precautions are essential:
-
Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Handle them with care in a fume hood.
-
Heating: When heating reactions, use a heating mantle with a stirrer and a condenser to prevent solvent loss and potential hazards.
Q4: Can I use a different hydrazine source, such as phenylhydrazine?
A4: Yes, using a substituted hydrazine like phenylhydrazine will result in an N-substituted pyrazole.[6] This is a common strategy for synthesizing a variety of pyrazole derivatives. However, as mentioned in the troubleshooting section, this can introduce the possibility of forming regioisomers.
IV. Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
Benzoylacetonitrile
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetonitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
If necessary, recrystallize the crude product from ethanol to obtain pure this compound.
Workflow for Optimizing Reaction Conditions
Caption: A systematic workflow for optimizing the synthesis of this compound.
V. Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol, Acetic Acid | Good solubility for reactants, facilitates reaction. |
| Temperature | Reflux | Provides sufficient energy for cyclization and dehydration. |
| Catalyst | Catalytic Acetic Acid | Accelerates the condensation and dehydration steps. |
| Reactant Ratio | 1:1.1 (β-ketonitrile:Hydrazine) | A slight excess of hydrazine ensures complete reaction. |
| Purification | Recrystallization from Ethanol | Effective for removing impurities and isolating pure product. |
VI. References
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (n.d.). Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. Retrieved from --INVALID-LINK--
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Retrieved from --INVALID-LINK--
-
Synthesis and some reactions of 4-benzoyl-5-phenyl-1-(2,4,6 trichloro phenyl)-1H-pyrazole-3-carboxylic acid. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). MDPI. Retrieved from --INVALID-LINK--
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (n.d.). Retrieved from --INVALID-LINK--
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). National Institutes of Health. Retrieved from --INVALID-LINK--
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Retrieved from --INVALID-LINK--
-
8f69e167797dfd4391e61502.docx. (n.d.). Research Square. Retrieved from --INVALID-LINK--
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from --INVALID-LINK--
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. Retrieved from --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from --INVALID-LINK--
-
Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. Retrieved from --INVALID-LINK--
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Retrieved from --INVALID-LINK--
-
SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (n.d.). Bibliomed. Retrieved from --INVALID-LINK--
-
3-Phenyl-1H-pyrazol-5-amine. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
development of cyclic hydrazine and hydrazide type organocatalyst↓mechanistic aspects of. (2008). Retrieved from --INVALID-LINK--
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
4-Phenyl-1-p-tolyl-1H-pyrazol-5-amine. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Method for purifying pyrazoles. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. (n.d.). Growing Science. Retrieved from --INVALID-LINK--
-
Functionalization of Diphenyl-1H-pyrazole-4,5-diamine for Advanced Drug Delivery. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. (2018). figshare. Retrieved from --INVALID-LINK--
References
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. ijcrt.org [ijcrt.org]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of 4-phenyl-1H-pyrazol-5-amine in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming the common yet challenging issue of poor aqueous solubility of 4-phenyl-1H-pyrazol-5-amine in various assay formats. By understanding the physicochemical properties of this compound and employing systematic formulation strategies, you can ensure accurate and reproducible experimental outcomes.
Troubleshooting Guide: Real-Time Assay Problems & Solutions
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Question 1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What's happening and how can I fix it?
Answer:
This is a classic case of a compound "crashing out" of solution. While this compound may be soluble in 100% DMSO, its solubility dramatically decreases when diluted into an aqueous environment.[1][2] The final concentration of your compound in the assay has likely exceeded its aqueous solubility limit.
Here is a systematic approach to troubleshoot and resolve this issue:
Step 1: Determine the Maximum Tolerated DMSO Concentration in Your Assay.
-
Rationale: Before optimizing the compound's solubility, it's crucial to know the limits of your experimental system. High concentrations of DMSO can be toxic to cells, inhibit enzyme activity, or interfere with assay signals.[3][4][5]
-
Protocol:
-
Run a control experiment with your assay system (e.g., cells, enzyme) in the absence of this compound.
-
Add varying final concentrations of DMSO (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).[5]
-
Monitor the health of your cells or the activity of your enzyme. The highest DMSO concentration that does not significantly impact your assay's performance is your maximum tolerated concentration. For many cell-based assays, this is typically at or below 1%.[6][7]
-
Step 2: Adjust Your Stock and Working Solution Concentrations.
-
Rationale: Knowing the maximum allowable DMSO percentage helps you calculate the highest possible compound concentration you can achieve without precipitation.
-
Example Calculation:
-
If your assay tolerates a maximum of 1% DMSO and your desired final compound concentration is 10 µM, you will need to prepare a 1 mM stock solution in 100% DMSO (a 100x stock).
-
Adding 1 µL of this 1 mM stock to 99 µL of your aqueous assay buffer will result in a final concentration of 10 µM compound and 1% DMSO.
-
Step 3: If Precipitation Persists, Employ Solubility Enhancement Strategies.
If adjusting the DMSO concentration alone is not sufficient, consider these advanced methods:
-
pH Modification: The amine group in this compound is basic. By lowering the pH of your assay buffer, you can protonate this group, forming a more soluble salt.[8][9]
-
Action: Prepare your assay buffer at a slightly more acidic pH (e.g., pH 6.0 or 6.5) and check for improved solubility. Be mindful that a significant pH change may affect your biological target. The Henderson-Hasselbalch equation can be a useful tool for predicting the pH-dependence of solubility.[9][10][11]
-
-
Use of Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[12][13]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[16][17][18] They can encapsulate poorly soluble molecules, like this compound, increasing their aqueous solubility.[19][20]
-
Action: Prepare a stock solution of a cyclodextrin derivative (e.g., HP-β-CD) in your assay buffer. Add your compound's DMSO stock to the cyclodextrin-containing buffer.
-
Question 2: I'm observing inconsistent results in my dose-response experiments. Could this be related to solubility?
Answer:
Absolutely. Inconsistent data, particularly at higher concentrations, is a hallmark of solubility issues.[1][2] If your compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than the nominal concentration, leading to inaccurate IC50 or EC50 values.
Troubleshooting Workflow for Inconsistent Dose-Response Data:
Caption: Decision-making workflow for troubleshooting inconsistent dose-response data.
-
Re-evaluate Stock Solution Preparation: Ensure your stock solution is fully dissolved.[21][22][23] Sonication or gentle warming can sometimes help. Always visually inspect your stock solution before use.
-
Consider Kinetic vs. Thermodynamic Solubility: When you dilute a DMSO stock into an aqueous buffer, you create a supersaturated solution. This might be kinetically stable for a short period but can precipitate over time. Pre-incubating your diluted compound for a period before adding it to the assay and checking for precipitation can be informative.
-
Optimize Dilution Protocol: Avoid serial dilutions in purely aqueous buffers where the compound is less soluble.[1] It is often better to prepare each concentration in your dose-response curve by diluting the high-concentration DMSO stock directly into the final assay buffer.[1]
Frequently Asked Questions (FAQs)
What is the best solvent for making a high-concentration stock solution of this compound?
Dimethyl sulfoxide (DMSO) is generally the recommended solvent for preparing high-concentration stock solutions of many organic compounds, including those with low aqueous solubility.[24] However, it is crucial to use anhydrous DMSO to prevent the absorption of water, which can decrease the solubility of your compound over time.
How does pH impact the solubility of this compound?
The 5-amino group on the pyrazole ring is basic and can be protonated at acidic pH. The protonated form is a salt and is generally more water-soluble than the neutral form. Therefore, the aqueous solubility of this compound is expected to increase as the pH of the solution decreases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. researchgate.net [researchgate.net]
- 8. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 9. microbenotes.com [microbenotes.com]
- 10. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 21. bitesizebio.com [bitesizebio.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. fastercapital.com [fastercapital.com]
- 24. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 4-phenyl-1H-pyrazol-5-amine during storage
Introduction: 4-Phenyl-1H-pyrazol-5-amine is a valuable heterocyclic building block in pharmaceutical research and drug development, frequently utilized in the synthesis of kinase inhibitors and other bioactive molecules.[1][2] Its structure, incorporating both a pyrazole ring and an aromatic amine, presents unique stability challenges. The primary amine group is particularly susceptible to oxidative degradation, which can compromise sample integrity, lead to inconsistent experimental results, and generate impurities that may exhibit unintended biological activity. This guide provides in-depth technical advice, troubleshooting, and best practices to ensure the long-term stability of this compound in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
The degradation of this compound is primarily driven by three environmental factors acting on its susceptible aromatic amine functional group:
-
Oxidation: This is the most significant degradation pathway. The lone pair of electrons on the amine nitrogen is readily attacked by atmospheric oxygen. This process can be accelerated by the presence of trace metal impurities and leads to the formation of colored byproducts, such as azo compounds and polymeric materials.[3][4] Aromatic amines are well-documented to be sensitive to air oxidation.[3]
-
Photodegradation: Exposure to light, particularly in the UV spectrum, provides the energy to initiate and catalyze oxidative reactions.[5][6] Many aromatic amines discolor upon exposure to sunlight or even ambient laboratory light over time.[7]
-
Thermal Stress: Elevated temperatures increase the rate of all chemical reactions, including oxidation and other decomposition pathways.[5][8] While the pyrazole ring itself is generally thermally stable, the overall molecule's stability is compromised by the reactive amine group, especially at temperatures above 30°C.[9][10]
Q2: My solid this compound has turned from off-white to yellow/brown. What does this indicate?
A visible color change is a classic indicator of oxidative degradation. The initial off-white or light-colored powder consists of the pure amine. Upon oxidation, highly conjugated molecules are formed, which absorb visible light and appear colored. This discoloration signifies a decrease in purity and the presence of undefined impurities. It is strongly recommended to assess the purity of the material via analytical methods (see Protocol 2) before use.
Q3: What are the ideal storage conditions for ensuring long-term stability?
To mitigate the degradation factors, a multi-faceted approach to storage is required. The optimal conditions are summarized below and detailed further in the protocols section.
| Parameter | Short-Term Storage (< 3 months) | Long-Term Storage (> 3 months) | Rationale |
| Temperature | 2–8°C (Refrigerated) | ≤ -20°C (Frozen) | Reduces the kinetic rate of degradation reactions.[5][7][9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the sensitive amine group by displacing atmospheric oxygen.[3] |
| Light | Protection from Light | Complete Darkness | Avoids light-induced photochemical reactions and photodegradation.[5][6] |
| Moisture | Tightly Sealed Container | Tightly Sealed Container in a Desiccator | Amines can be hygroscopic; moisture can facilitate hydrolysis or other degradation.[5][9] |
| Container | Amber Glass Vial w/ PTFE-lined Cap | Amber Glass Vial w/ PTFE-lined Cap | Amber glass blocks UV light, and the inert cap liner prevents contamination.[9][11] |
Q4: Can I store this compound in solution?
Storing this compound in solution for extended periods is not recommended due to the increased potential for solvent-mediated degradation.[11] If you must prepare a stock solution, adhere to these guidelines for short-term storage (days to weeks):
-
Solvent Choice: Use a dry, aprotic solvent such as anhydrous DMSO or DMF. Polar protic solvents like methanol or ethanol are less ideal.
-
Preparation: Prepare the solution under an inert atmosphere.
-
Storage: Store the solution at -20°C or -80°C in a tightly sealed vial wrapped in aluminum foil to protect from light.
-
Validation: Always perform a quality control check on an aliquot of the solution if it has been stored for an extended period before using it in a critical experiment.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Degradation of the starting material, leading to lower effective concentration and potential interference from impurities. | 1. Verify the purity of your this compound stock using HPLC or LC-MS (See Protocol 2). 2. If purity is <95% or unexpected peaks are present, purify the material (e.g., by recrystallization or column chromatography) or purchase a new, validated batch. 3. Implement the recommended storage protocols immediately upon receiving the new material. |
| Appearance of new, unexpected peaks in analytical data (HPLC, LC-MS, NMR). | Formation of degradation products (e.g., oxides, dimers, azo compounds).[4][12] | 1. Compare the new data to a reference spectrum of a fresh or properly stored sample. 2. Attempt to characterize the major impurities via mass spectrometry to confirm if they correspond to expected degradation products (e.g., M+16 for oxidation). 3. Discard the degraded material and obtain a fresh supply. |
| Poor solubility of the compound compared to previous batches. | Formation of insoluble polymeric degradation products. | 1. Confirm the identity and purity of the compound. 2. If degradation is confirmed, do not use the material, as the insoluble portion represents impurities that can interfere with your experiment. |
Visualizing Degradation & Prevention
The following diagrams illustrate the key degradation pathways and the ideal workflow for preventing them.
Caption: Factors contributing to the degradation of this compound.
Caption: Step-by-step workflow for the proper receipt and storage of the compound.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid this compound
Causality: This protocol is designed to minimize exposure to oxygen, light, and moisture by creating a controlled microenvironment for the compound. Aliquoting prevents repeated warming/cooling and atmospheric exposure of the bulk material.
-
Preparation: In a glove box or a fume hood with a gentle stream of inert gas (argon or nitrogen), prepare several small (e.g., 1-2 mL) amber glass vials with PTFE-lined screw caps.
-
Aliquot: Upon receiving a new bottle of the compound, immediately aliquot the desired amounts for future experiments into the pre-prepared vials. Work quickly to minimize atmospheric exposure.
-
Inerting: Place the uncapped vials into a vacuum desiccator. Seal the desiccator and gently apply a vacuum for 5-10 minutes to remove air from the vials.
-
Backfilling: Break the vacuum by slowly backfilling the desiccator with a dry, inert gas like argon or nitrogen.
-
Repeat: Repeat the vacuum/backfill cycle (steps 3-4) at least two more times to ensure a completely inert atmosphere.
-
Sealing: Working under the inert atmosphere (or by quickly removing one vial at a time), tightly seal each vial with its cap. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, date, and amount.
-
Storage: Place the sealed vials inside a secondary container (e.g., a small box) and store them in a dark, designated freezer at ≤ -20°C.
Protocol 2: Routine Purity Assessment by Reverse-Phase HPLC
Causality: Regular analytical checks validate the integrity of your stored compound, ensuring that your experimental results are based on a high-purity starting material. This is a self-validating step in maintaining trustworthiness.
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Prepare a fresh sample from a new or properly stored aliquot for each assessment.
-
HPLC Conditions (Example Method):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Run the sample and integrate the resulting chromatogram. The purity can be calculated based on the area percent of the main peak.
-
Interpretation: A pure sample should show a single major peak with >98% area. The appearance of significant secondary peaks, especially those at different retention times compared to a reference standard, indicates the presence of impurities and likely degradation.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. additive-chem.com [additive-chem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 4-phenyl-1H-pyrazol-5-amine
Welcome to the technical support guide for the purification of 4-phenyl-1H-pyrazol-5-amine. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to overcome common challenges associated with the column chromatography of this important heterocyclic amine. Our goal is to synthesize technical accuracy with field-proven insights to ensure the successful isolation of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound using silica gel column chromatography?
A1: The primary challenge stems from the compound's structure. It contains a basic amino group (-NH2) and a pyrazole ring, which can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction can lead to several issues, including significant peak tailing, irreversible adsorption of the product onto the stationary phase, low recovery, and even on-column degradation.[1][2]
Q2: How can I prevent my compound from degrading or sticking to the silica gel column?
A2: The most effective strategy is to neutralize the acidic sites on the silica gel. This is typically achieved by adding a small percentage of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), to your mobile phase.[1][3] A common starting point is to use an eluent containing 0.1-1% TEA.[4] This deactivates the silica surface, minimizing undesirable interactions and allowing the amine to elute with a much-improved peak shape.
Q3: What is a good starting mobile phase (eluent) system for this purification?
A3: A gradient elution is often most effective. Start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity to elute your product. Good starting systems to evaluate via Thin-Layer Chromatography (TLC) include:
-
Hexane / Ethyl Acetate with 0.5% Triethylamine
-
Dichloromethane (DCM) / Methanol with 0.5% Triethylamine[3]
The optimal ratio will depend on the specific impurity profile of your crude material. Always develop the solvent system using TLC first to ensure adequate separation.
Q4: What are the most common impurities I should expect from the synthesis of this compound?
A4: Impurities largely depend on the synthetic route but often include unreacted starting materials (e.g., phenylhydrazine), side-products from incomplete cyclization, and regioisomers.[5][6] Colored polymeric by-products can also form during the reaction, which may require a specific purification strategy to remove.[4]
Q5: Should I use normal-phase or reversed-phase chromatography?
A5: Normal-phase chromatography on silica gel (or alumina) is the most common and cost-effective method for this type of compound.[7][8] However, if you continue to face issues with degradation or poor separation, reversed-phase flash chromatography can be an excellent alternative. In reversed-phase, basic amines are often purified using a mobile phase with an alkaline pH (e.g., using ammonium hydroxide) to keep them in their neutral, free-base form, which increases their retention and improves separation.[1]
Troubleshooting Guide: Column Chromatography Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Issue 1: My compound is streaking badly on the TLC plate and I'm getting poor separation in the column.
-
Symptom: On a TLC plate, the spot for your product is not round but appears as a long, vertical streak. During column elution, the compound comes off over a large number of fractions with significant tailing.
-
Causality & Solution: This is a classic sign of strong, undesirable interaction between your basic amine and the acidic silica gel.[1] The solution is to add a basic modifier to your eluent. Prepare a new solvent system (e.g., 90:10 Hexane:EtOAc) and add 0.5-1% triethylamine (TEA). Run a new TLC with this modified eluent; you should observe a compact, well-defined spot. Use this same modified solvent system for your column to achieve sharp, symmetrical peaks and better separation.[4]
Issue 2: My product is not coming off the column, even after flushing with a very polar solvent.
-
Symptom: You have run a steep solvent gradient (e.g., up to 100% ethyl acetate or even 10% methanol in DCM), but TLC analysis of the fractions shows no sign of your product.
-
Causality & Solution: Your compound has likely adsorbed irreversibly to the silica gel due to strong acid-base interactions.[2] In this scenario, recovery is difficult. For future attempts, you must deactivate the column. This can be done in two ways:
-
Use a Modified Eluent: As described above, add TEA or NH₄OH to your mobile phase from the very beginning of the purification.[1][3]
-
Pre-treat the Silica: Before packing the column, you can wash the silica gel with a solvent mixture containing a base (e.g., the least polar eluent you plan to use, plus 1% TEA), then pack the column as usual. This ensures all acidic sites are neutralized before your compound is loaded.[4]
-
Issue 3: I have very low mass recovery after combining my pure fractions.
-
Symptom: You started with a significant amount of crude material, but the final isolated mass of the purified product is much lower than expected.
-
Causality & Solution: This can be due to several factors:
-
Irreversible Adsorption: As in Issue 2, a portion of your product may be permanently stuck to the column. The solution is to use a basic modifier in your eluent.[1][2]
-
Co-elution: You may have discarded "mixed fractions" where your product and an impurity eluted together.[4] To resolve this, improve your separation by using a shallower solvent gradient or trying a different solvent system (e.g., switching from Hexane/EtOAc to DCM/Toluene/EtOAc).
-
Product Instability: The compound may be degrading on the silica gel. You can test for this by spotting your crude material on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If a new spot appears or the original spot diminishes, your compound is unstable on silica.[2] In this case, using a deactivated column is essential, or you may consider switching to a less acidic stationary phase like alumina.
-
Issue 4: A colored impurity is co-eluting with my product.
-
Symptom: Your product is expected to be a white or off-white solid, but the "pure" fractions are persistently colored.
-
Causality & Solution: Colored impurities are often large, polymeric, or highly conjugated species formed during the synthesis.
-
Optimize Selectivity: Try a completely different solvent system. The selectivity (separation factor) between two compounds can change dramatically with different solvents. For example, if Hexane/EtOAc fails, try a system containing DCM or an aromatic solvent like toluene.
-
Activated Charcoal Treatment: Before chromatography, you can dissolve the crude product in a suitable solvent (like ethyl acetate or methanol), add a small amount of activated charcoal, stir for 15-30 minutes at room temperature, and then filter the mixture through celite. The charcoal can adsorb many colored impurities.[4] Be aware this may slightly reduce your overall yield.
-
Data & Protocols
Table 1: Recommended Solvent Systems for TLC & Column Chromatography
| Stationary Phase | Solvent System Components | Modifier (Essential) | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate | 0.5 - 1.0% TEA | A good starting point for many pyrazole derivatives.[8] Adjust the ratio to achieve an Rf of 0.2-0.3 for the target compound on TLC. |
| Silica Gel | Dichloromethane (DCM) / Methanol | 0.5 - 1.0% TEA | A more polar system, useful if the compound has low solubility or mobility in Hexane/EtOAc.[3] Start with low percentages of methanol (1-2%). |
| Alumina (Neutral) | Hexane / Ethyl Acetate or DCM / Ethyl Acetate | None required | A good alternative if the compound proves to be unstable on silica gel. Alumina is generally less acidic. |
| C18 (Reversed) | Water / Acetonitrile or Water / Methanol | 0.1% NH₄OH or TEA | Use when normal-phase fails. The basic modifier ensures the amine is in its neutral form, improving retention and peak shape.[1] |
Protocol 1: Step-by-Step Flash Column Chromatography
Objective: To purify crude this compound using a deactivated silica gel column.
1. TLC Method Development: a. Dissolve a small sample of your crude material in DCM or ethyl acetate. b. On a silica gel TLC plate, spot the crude material in three separate lanes. c. Elute each lane with a different solvent system (e.g., 8:2 Hex:EtOAc, 7:3 Hex:EtOAc, 6:4 Hex:EtOAc), with each system containing 0.5% TEA. d. Visualize the plates under a UV lamp (254 nm). Identify the solvent system that gives your product an Rf value between 0.2 and 0.3 and provides the best separation from impurities.
2. Column Packing: a. Select a column of appropriate size for your sample amount (typically a 40-100:1 ratio of silica:crude product by weight). b. Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar mobile phase (e.g., 9:1 Hex:EtOAc + 0.5% TEA). c. Pour the slurry into the column and use gentle air pressure to pack it into a stable bed. Ensure there are no air bubbles or cracks. d. Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
3. Sample Loading (Dry Loading Recommended): a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). b. Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution. c. Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of your crude product adsorbed onto silica.[2] d. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection: a. Begin eluting the column with the initial, non-polar mobile phase. b. If using a gradient, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate). A slow, shallow gradient generally provides the best separation.[6] c. Collect fractions in test tubes. The size of the fractions should be approximately 1/4 to 1/2 of the column volume.
5. Analysis: a. Analyze the collected fractions by TLC to identify which ones contain the pure product. b. Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to obtain your purified this compound.
Visualization of Workflows
Caption: General workflow for purification.
Caption: Troubleshooting decision tree.
References
- 1. biotage.com [biotage.com]
- 2. Chromatography [chem.rochester.edu]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization of 4-phenyl-1H-pyrazol-5-amine
Welcome to the technical support guide for the purification of 4-phenyl-1H-pyrazol-5-amine via recrystallization. This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges during the purification of this and structurally related compounds. We will move beyond simple procedural lists to explore the rationale behind methodological choices, providing a framework for logical troubleshooting and optimization.
Part 1: Foundational Knowledge & Quick Reference
This section provides a rapid overview of the most critical parameters for a successful recrystallization of this compound.
FAQ 1: What are the best starting solvents for recrystallizing this compound?
The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures but low solubility at room temperature or below.[1] For this compound, which is a polar molecule with hydrogen bonding capabilities, polar protic solvents are generally the most effective starting point.
Based on literature for similar pyrazole derivatives and general principles for aromatic amines, the following solvents and systems are recommended for initial screening.[2][3]
| Solvent/System | Type | Boiling Point (°C) | Rationale & Key Considerations |
| Ethanol | Single, Protic | 78 | Excellent starting point. Good solvency when hot for many pyrazole derivatives. Often yields high-quality crystals upon cooling.[2][4] |
| Isopropanol | Single, Protic | 82 | Similar to ethanol but slightly less polar. Can be effective if the compound is too soluble in hot ethanol for good recovery. |
| Ethanol/Water | Mixed, Protic | Variable | A powerful system. The compound is dissolved in a minimum of hot ethanol (the "good" solvent), and hot water (the "anti-solvent") is added dropwise until persistent cloudiness appears.[5] This precisely tunes the polarity to induce crystallization upon cooling. |
| Ethyl Acetate/Hexane | Mixed, Aprotic | Variable | A common choice for compounds of intermediate polarity.[6] Dissolve in hot ethyl acetate and add hexane as the anti-solvent. |
| Dimethylformamide (DMF) | Single, Aprotic | 153 | Use with caution due to its high boiling point, which can make removal difficult. However, it is an excellent solvent for many heterocyclic compounds and has been used for recrystallizing related pyrazoles.[7] Best reserved for compounds that are insoluble in more common solvents. |
Diagram: Recrystallization Workflow & Troubleshooting Logic
The following diagram outlines the standard recrystallization workflow and integrates key decision points for troubleshooting common issues.
Caption: A decision-making workflow for the recrystallization process.
Part 2: Detailed Experimental Protocol
This section provides a self-validating, step-by-step methodology for a common recrystallization scenario.
Protocol 1: Recrystallization of this compound using an Ethanol/Water System
This protocol is ideal when the compound is highly soluble in hot ethanol but recovery upon cooling is moderate. The addition of water as an anti-solvent helps to crash out the product for a higher yield.
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask (e.g., 50 mL).
-
Add a magnetic stir bar.
-
Add a small volume of ethanol (e.g., 5-10 mL) and begin heating the mixture on a hot plate with stirring.
-
Continue adding ethanol in small portions until the solid just dissolves completely at the boiling point. Causality: Using the minimum amount of hot solvent is critical for achieving a supersaturated solution upon cooling, which is necessary for crystallization and maximizing yield.[8] Using excess solvent is the most common reason for failed recrystallizations.[8][9]
-
-
Decolorization (Optional):
-
If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal (e.g., a spatula tip).
-
Re-heat the mixture to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.[2] It must be removed before crystallization.
-
-
Hot Filtration:
-
If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask.
-
Pour the hot solution through the filter paper quickly. Causality: This step removes insoluble impurities. Pre-heating the apparatus prevents the product from prematurely crystallizing in the funnel, which can happen if the solution cools too rapidly.[9]
-
-
Inducing Crystallization:
-
If you performed hot filtration, heat the filtrate to boiling again to re-dissolve any product that may have crashed out.
-
To the boiling ethanol solution, add hot water dropwise with swirling until the solution becomes faintly but persistently cloudy (turbid).
-
Add a few drops of hot ethanol to just redissolve the turbidity, resulting in a clear, saturated solution. Causality: This process brings the solution to its exact saturation point. The slight excess of the "good" solvent (ethanol) ensures that crystallization begins from a homogeneous solution, which favors the formation of well-defined crystals over amorphous precipitation.
-
-
Crystal Growth:
-
Cover the flask with a watch glass and remove it from the heat.
-
Allow the flask to cool slowly and undisturbed to room temperature. Do not agitate it.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling allows for the formation of a pure crystal lattice. Rapid cooling can trap impurities within the growing crystals, defeating the purpose of the purification.[8]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final solvent composition). Causality: Washing with cold solvent removes any soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.
-
Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass to air dry or dry in a vacuum oven.
-
Part 3: Troubleshooting and FAQs
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: I've followed the protocol, but no crystals have formed after cooling, even in an ice bath. What should I do?
This is a classic sign of either using too much solvent or the formation of a stable supersaturated solution.[9]
-
Troubleshooting Steps:
-
Reduce Solvent Volume: Gently heat the solution to boiling and evaporate some of the solvent (e.g., 10-20% of the volume) in a fume hood. Allow it to cool again. This increases the concentration of your compound, making crystallization more favorable.[8]
-
Induce Nucleation (Scratching): Take a glass rod and gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.
-
Induce Nucleation (Seeding): If you have a small crystal of the pure compound, add it to the cold solution. This "seed" crystal provides a perfect template for other molecules to deposit onto, initiating crystallization.
-
Q2: My compound separated as an oily liquid instead of solid crystals. How can I fix this?
This phenomenon, known as "oiling out," is common when a compound's melting point is below the boiling point of the solvent or when significant impurities are present.[8] The compound is coming out of solution above its melting point.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent (e.g., ethanol) to lower the saturation temperature.
-
Cool Slower: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place the entire hot plate/flask assembly in a large Dewar flask to slow the rate of heat loss. This gives molecules more time to orient themselves into a crystal lattice.
-
Change Solvents: If the problem persists, the chosen solvent system may be inappropriate. Try a solvent with a lower boiling point or a different mixed-solvent system entirely.
-
Q3: The recrystallization worked, but my yield is very low. How can I improve it?
Low yield is most often a consequence of using too much solvent or not cooling the solution sufficiently.
-
Troubleshooting Steps:
-
Optimize Solvent Volume: The most critical step is to use the absolute minimum amount of hot solvent required for dissolution.
-
Maximize Cooling: Ensure the flask has spent adequate time in an ice bath (at least 30-60 minutes). Colder temperatures decrease the solubility of your product, leading to greater precipitation.
-
Recover a Second Crop: The remaining solution (the "mother liquor") still contains some dissolved product. You can concentrate this solution by boiling off a significant portion of the solvent and re-cooling to obtain a second, though likely less pure, crop of crystals.
-
Q4: My starting material is an amine, and it's difficult to crystallize from neutral organic solvents. Are there any special techniques for amines?
Yes, the basicity of the amine group offers a unique purification strategy. Amines can be converted into their corresponding salts, which often have very different solubility profiles and are highly crystalline.[6][10]
-
Acid-Base Recrystallization Technique:
-
Dissolve the crude this compound in a suitable solvent (e.g., ethanol or isopropanol).
-
Add a solution of hydrochloric acid (e.g., 1M HCl in diethyl ether or concentrated HCl dropwise) until the solution is acidic. The hydrochloride salt should precipitate.
-
Isolate the salt by filtration. At this stage, many organic, non-basic impurities will remain in the solvent.
-
The salt itself can be recrystallized if needed.
-
To recover the free amine, suspend the salt in water and add a base (e.g., aqueous sodium bicarbonate or dilute NaOH) until the solution is basic. The pure this compound will precipitate out and can be collected by filtration.
-
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. rsc.org [rsc.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Impurities in 4-Phenyl-1H-Pyrazol-5-Amine Synthesis
Welcome to the technical support guide for the synthesis of 4-phenyl-1H-pyrazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this important synthetic transformation. This compound is a critical building block for a variety of pharmacologically active molecules, and achieving high purity is paramount for downstream applications. This guide provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and a mechanistic understanding of impurity formation.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound, which is typically prepared via the condensation of a malononitrile derivative with phenylhydrazine.
Q1: What are the most common impurities I should expect in my crude product?
Answer: In the standard synthesis involving phenylhydrazine and (1-ethoxyethylidene)malononitrile, your crude product is likely to contain a mixture of unreacted starting materials, an isomeric byproduct, and potential degradation products. Understanding these impurities is the first step toward mitigating them.
-
Unreacted Phenylhydrazine: Phenylhydrazine is a potent nucleophile and reducing agent. Residual amounts are common if the stoichiometry is not precise or if the reaction does not go to completion. It can be identified by its characteristic NMR signals and its propensity to oxidize and discolor the product.
-
Unreacted (1-Ethoxyethylidene)malononitrile: This electrophilic starting material is moisture-sensitive and can hydrolyze.[1] Its presence suggests an incomplete reaction or degradation prior to use.
-
Isomeric Impurity (3-Amino-1-phenyl-1H-pyrazole-5-carbonitrile): This is a common process-related impurity. Its formation is mechanistically related to the desired product pathway and can be difficult to separate due to similar polarities.
-
Oxidation/Degradation Products: Phenylhydrazine and the aminopyrazole product can be susceptible to oxidation, leading to colored impurities (often pink, orange, or brown).[2] These are often complex mixtures of azo compounds or other colored species.[3]
The following table summarizes these key impurities for easier identification.
| Impurity Name | Structure | Molar Mass ( g/mol ) | Common Analytical Signature |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | Appears as a separate spot on TLC; characteristic aromatic and N-H signals in ¹H NMR distinct from the product. |
| (1-Ethoxyethylidene)malononitrile | C₇H₈N₂O | 136.15 | Can be detected by GC-MS; may show characteristic signals for the ethyl group and vinyl proton in ¹H NMR.[1] |
| 3-Amino-1-phenyl-1H-pyrazole-5-carbonitrile | C₁₀H₈N₄ | 184.20 | Often co-elutes with the product in HPLC. Requires optimized chromatographic methods for separation. Mass spectrometry is key for identification. |
| Azo-Compounds (Exemplar) | C₁₅H₁₃N₅ | 263.30 | Responsible for discoloration. Can be detected by UV-Vis spectroscopy and LC-MS.[3] |
Q2: My reaction is sluggish and yields are low, with significant starting material remaining. What are the likely causes?
Answer: This is a frequent issue that typically points to problems with reaction conditions or reagent quality. The core of this synthesis is a nucleophilic attack followed by cyclization, and several factors can impede this process.
Causality Analysis:
-
Poor Quality of (1-Ethoxyethylidene)malononitrile: This reagent is susceptible to hydrolysis, especially if stored improperly.[4] Hydrolysis converts it to ethyl acetoacetate and malononitrile, which will not effectively participate in the desired reaction, thereby reducing the yield.
-
Incorrect Solvent or pH: The reaction is often performed in a protic solvent like ethanol or acetic acid. The solvent choice can influence the rate of cyclization and the solubility of intermediates.[5] If the medium is too acidic, the nucleophilicity of phenylhydrazine is reduced due to protonation. If it's too basic, side reactions can be promoted.
-
Sub-optimal Temperature: While often run at reflux, insufficient temperature can lead to a slow reaction rate. Conversely, excessively high temperatures might promote the formation of degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Yields.
Q3: My product is discolored (pink, yellow, or brown). How can I prevent this and clean up the material?
Answer: Discoloration is almost always due to the oxidation of either the phenylhydrazine starting material or the 5-aminopyrazole product itself. The amino group makes the pyrazole ring electron-rich and susceptible to aerobic oxidation.
Prevention:
-
Degas Your Solvent: Before starting the reaction, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon blanket. This is the single most effective way to prevent oxidative side products.
-
Use High-Purity Phenylhydrazine: Phenylhydrazine itself can contain colored oxidation products. Using freshly distilled or high-purity phenylhydrazine is crucial.
Remediation Protocol: If your crude product is already discolored, a charcoal treatment followed by recrystallization is highly effective.
Protocol 1: Decolorization and Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol or isopropanol.
-
Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.
-
Expert Tip: Do not add charcoal to a boiling solution, as this can cause violent bumping. Add it to the hot, but not boiling, solution.
-
-
Hot Filtration: Swirl the mixture for 2-5 minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 2: Analytical and Purification Protocols
High purity is essential for using this compound in subsequent steps, especially in a drug development context. The following protocols provide standardized methods for analysis and purification.
Protocol 2.1: HPLC Method for Impurity Profiling
A robust Reverse-Phase HPLC (RP-HPLC) method is critical for quantifying the purity of your product and identifying known impurities.[6][7][8]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh ~10 mg of your sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water.
-
Filter the solution through a 0.45 µm syringe filter before injection.[9]
Protocol 2.2: Visualization of the Synthetic Pathway
Understanding the reaction mechanism is key to controlling it. The formation of this compound proceeds through a well-established pathway.
Caption: Primary Synthetic Route to the Target Compound.
This reaction is a classic example of pyrazole synthesis from a hydrazine and a 1,3-dicarbonyl equivalent.[10][11] The initial step is the nucleophilic attack of the phenylhydrazine onto the activated double bond, followed by an intramolecular cyclization with the elimination of ethanol to yield the aromatic pyrazole ring.
Section 3: References
-
BenchChem. (2025). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Common side products in the synthesis of [2-(methylthio)phenyl]hydrazine. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Mechanism for the formation of pyrazole. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from --INVALID-LINK--
-
ResearchGate. (2024). Overview of Phenylhydrazine‐Based Organic Transformations. Retrieved from --INVALID-LINK--
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from --INVALID-LINK--
-
NIH National Center for Biotechnology Information. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Retrieved from --INVALID-LINK--
-
NIH National Center for Biotechnology Information. (n.d.). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Retrieved from --INVALID-LINK--
-
NIH National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from --INVALID-LINK--
-
NIH National Center for Biotechnology Information. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from --INVALID-LINK--
-
Taylor & Francis Online. (n.d.). Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis. Retrieved from --INVALID-LINK--
-
NIH National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Phenyl-1-p-tolyl-1H-pyrazol-5-amine. Retrieved from --INVALID-LINK--
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from --INVALID-LINK--
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Common side products in the synthesis of [2-(methylthio)phenyl]hydrazine. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). (1-Ethoxyethylidene)malononitrile. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). (1-Ethoxyethylidene)malononitrile 98%. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Site-specific DNA damage by phenylhydrazine and phenelzine in the presence of Cu(II) ion or Fe(III) complexes: roles of active oxygen species and carbon radicals. Retrieved from --INVALID-LINK--
-
Growing Science. (n.d.). 4-(1-(4-(4-aminophenyl)-1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from --INVALID-LINK--
-
PubMed. (2016). Analytical advances in pharmaceutical impurity profiling. Retrieved from --INVALID-LINK--
-
Frontiers. (n.d.). Poly(aniline-co-melamine)@MnFe2O4 nanocatalyst for the synthesis of 4,4′-(arylmethylene) bis (1H-pyrazole-5-ol) derivatives, and 1,4- dihydropyrano[2,3-c]pyrazoles and evaluation of their antioxidant, and anticancer activities. Retrieved from --INVALID-LINK--
-
PubMed. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes & Protocols: Functionalization of Diphenyl-1H-pyrazole-4,5-diamine for Advanced Drug Delivery. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Retrieved from --INVALID-LINK--
-
National Industrial Chemicals Notification and Assessment Scheme. (2014). Phenylhydrazine and its monohydrochloride: Human health tier II assessment. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from --INVALID-LINK--
References
- 1. (1-Ethoxyethylidene)malononitrile | C7H8N2O | CID 79450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Site-specific DNA damage by phenylhydrazine and phenelzine in the presence of Cu(II) ion or Fe(III) complexes: roles of active oxygen species and carbon radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soeagra.com [soeagra.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole synthesis [organic-chemistry.org]
Validation & Comparative
Validating the biological activity of novel 4-phenyl-1H-pyrazol-5-amine analogs
<Comparison Guide to the Biological Activity of Novel 4-Phenyl-1H-Pyrazol-5-Amine Analogs
This guide provides a comprehensive framework for validating the biological activity of novel this compound analogs, a class of compounds showing significant promise in medicinal chemistry.[1][2][3] The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4][5] This guide will focus on the validation of novel analogs as potential anticancer agents, specifically as kinase inhibitors, a common mechanism of action for this compound class.[4][6][7][8]
We will objectively compare the performance of these novel analogs with established alternatives, supported by detailed experimental protocols and data interpretation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel therapeutic agents.
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1] Its derivatives have been extensively explored and have led to the development of numerous clinically successful drugs.[1] The this compound core, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacological properties.[2] Many pyrazole derivatives have demonstrated potent anticancer activity by targeting various cellular signaling pathways, with a significant number acting as inhibitors of protein kinases.[4][6][7][9] Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.[10][11]
This guide will delineate a systematic approach to validate the biological activity of novel this compound analogs, focusing on their potential as kinase inhibitors and their effects on cancer cell viability and proliferation.
Comparative Analysis: Performance Against Established Kinase Inhibitors
To establish the therapeutic potential of novel analogs, a direct comparison with known kinase inhibitors is essential. For this guide, we will use Staurosporine, a non-selective but potent kinase inhibitor, as a positive control for kinase inhibition assays, and Doxorubicin, a widely used chemotherapeutic agent, as a positive control for cytotoxicity assays.
In Vitro Kinase Inhibition Profile
The initial step in validating our novel analogs is to determine their inhibitory activity against a panel of relevant protein kinases. This provides insights into their potency and selectivity.
Table 1: Comparative IC50 Values of Novel Analogs and Control Compounds against a Panel of Cancer-Relevant Kinases
| Compound | CDK2 (IC50, nM) | EGFR (IC50, nM) | VEGFR2 (IC50, nM) | SRC (IC50, nM) |
| Analog-1 | 25 | >10,000 | 150 | 850 |
| Analog-2 | 15 | >10,000 | 120 | 780 |
| Analog-3 | 550 | 8,500 | 4500 | >10,000 |
| Staurosporine | 5 | 20 | 15 | 10 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency.
Interpretation of Results:
As shown in Table 1, Analog-1 and Analog-2 exhibit potent and selective inhibition of Cyclin-Dependent Kinase 2 (CDK2), with IC50 values in the low nanomolar range.[12] Their selectivity is evident from the significantly higher IC50 values against other tested kinases like EGFR, VEGFR2, and SRC. In contrast, Analog-3 shows weaker and less selective activity. Staurosporine, as expected, potently inhibits all tested kinases.[11] This initial screen suggests that Analog-1 and Analog-2 warrant further investigation as potential CDK2 inhibitors.
Cellular Anti-proliferative Activity
Following the biochemical kinase assays, it is crucial to assess the ability of the analogs to inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric method to determine cell viability.[13][14]
Table 2: Anti-proliferative Activity (IC50) of Novel Analogs and Control Compounds in Human Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) (IC50, µM) | A549 (Lung Cancer) (IC50, µM) | HCT116 (Colon Cancer) (IC50, µM) |
| Analog-1 | 0.5 | 1.2 | 0.8 |
| Analog-2 | 0.3 | 0.9 | 0.6 |
| Analog-3 | 15.2 | 25.8 | 18.5 |
| Doxorubicin | 0.1 | 0.2 | 0.15 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation. Lower values indicate higher cytotoxicity.
Interpretation of Results:
The data in Table 2 demonstrates that Analog-1 and Analog-2 exhibit potent anti-proliferative activity against a panel of human cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[4][5] This is consistent with their potent CDK2 inhibition observed in the biochemical assays. Analog-3 shows significantly weaker cytotoxic effects. Doxorubicin, a potent cytotoxic agent, serves as a benchmark for this assay. The promising cellular activity of Analog-1 and Analog-2 justifies further investigation into their mechanism of action.
Experimental Protocols: A Self-Validating System
The trustworthiness of the generated data relies on robust and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for the key experiments described above.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for measuring kinase activity and its inhibition.[11] The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Workflow Diagram:
Caption: Workflow for the in vitro kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each novel analog and control compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.[11]
-
Kinase Reaction Mixture: Prepare a master mix containing the specific kinase (e.g., CDK2), its corresponding substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[11] The optimal concentrations should be determined empirically.
-
Assay Plate Setup: In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Kinase Addition: Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[11]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[11]
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[11]
Cell Viability Assay (MTT Assay)
The MTT assay is a standard method for assessing cell viability and proliferation.[13][14][15][16] It measures the metabolic activity of cells, which is an indicator of their viability.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed the desired cancer cell lines (e.g., MCF-7, A549, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight.[15]
-
Compound Treatment: The next day, treat the cells with various concentrations of the novel analogs and control compounds. Prepare serial dilutions of the compounds in culture medium. The final volume in each well should be 200 µL. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[15]
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[13]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[15][16]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and then measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the vehicle-treated control wells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mechanistic Insights: Elucidating the Mode of Action
To further validate the biological activity of the most promising analogs (Analog-1 and Analog-2), it is essential to investigate their mechanism of action at the cellular level. Given their potent CDK2 inhibition, we hypothesize that they induce cell cycle arrest and apoptosis.
Cell Cycle Analysis
Flow cytometry analysis of propidium iodide (PI) stained cells can be used to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).
Apoptosis Assays
Several methods can be employed to detect apoptosis, including:
-
Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]
-
Caspase Activity Assays: Measurement of the activity of executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[17][18]
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[17][19][20]
Signaling Pathway Diagram:
Caption: Proposed mechanism of action for the novel pyrazole analogs.
Conclusion and Future Directions
This guide has outlined a comprehensive and validated approach for assessing the biological activity of novel this compound analogs. The presented data for our hypothetical analogs, Analog-1 and Analog-2, demonstrate their potential as potent and selective CDK2 inhibitors with significant anti-proliferative activity in cancer cells.
Future studies should focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of the lead compounds in animal models of cancer.
-
Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety profile of the analogs.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing additional analogs to optimize potency, selectivity, and pharmacokinetic properties.[6]
By following the systematic approach detailed in this guide, researchers can effectively validate the biological activity of novel compounds and advance the development of new and improved cancer therapies.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. blog.cellsignal.com [blog.cellsignal.com]
- 18. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis | Abcam [abcam.com]
- 20. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC [pmc.ncbi.nlm.nih.gov]
The Privileged Pyrazole: A Comparative Guide to the 4-Phenyl-1H-pyrazol-5-amine Scaffold in Kinase Inhibition
In the landscape of targeted therapeutics, protein kinase inhibitors represent a cornerstone of modern drug discovery, particularly in oncology. The relentless pursuit of novel, selective, and potent kinase inhibitors has led to the exploration of a vast chemical space, with certain molecular frameworks emerging as "privileged scaffolds." These scaffolds serve as versatile platforms for the design of libraries of inhibitors against various kinase targets. Among these, the pyrazole nucleus has garnered significant attention for its synthetic tractability and its ability to form key interactions within the ATP-binding pocket of kinases.[1]
This guide provides an in-depth comparison of the 4-phenyl-1H-pyrazol-5-amine scaffold against other prominent kinase inhibitor scaffolds, namely quinazolines, aminopyrimidines, and indoles. We will delve into the structural features, binding modes, and structure-activity relationships of these scaffolds, supported by experimental data, to offer a comprehensive resource for researchers and drug development professionals.
The Kinase Inhibition Landscape: A Tale of Scaffolds and Selectivity
Protein kinases, by virtue of their central role in cellular signaling, are attractive targets for therapeutic intervention. Most small molecule kinase inhibitors are ATP-competitive, binding to the highly conserved ATP-binding site.[2] The challenge, therefore, lies in achieving selectivity for a specific kinase or a desired subset of kinases to minimize off-target effects. The choice of the core scaffold is paramount in this endeavor, as it dictates the orientation of substituents that can exploit subtle differences in the ATP-binding pockets across the kinome.
Kinase inhibitors are broadly classified based on their binding to different conformational states of the kinase, primarily the DFG motif of the activation loop. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors bind to the inactive "DFG-out" conformation, often accessing an adjacent hydrophobic pocket.[2][3] The scaffold plays a crucial role in determining the inhibitor type and its selectivity profile.
The this compound Scaffold: A Versatile Hinge-Binder
The this compound scaffold is a member of the broader class of pyrazole-based kinase inhibitors. Its key feature is the aminopyrazole core, which is adept at forming hydrogen bonds with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors. The phenyl group at the 4-position and the amine at the 5-position provide vectors for further substitution to enhance potency and selectivity.
Key Features and Binding Mode
The this compound scaffold typically acts as a Type I or Type II inhibitor, depending on the nature and substitution pattern of the appended groups. The pyrazole ring itself is a bioisostere of the adenine ring of ATP, allowing it to occupy the adenine-binding pocket. The exocyclic amine at the 5-position can act as a hydrogen bond donor, often interacting with the backbone carbonyl of a hinge residue. The nitrogen atoms of the pyrazole ring can also participate in hydrogen bonding.
A notable example of a closely related scaffold is found in inhibitors of p38 MAP kinase. The X-ray crystal structure of a 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone derivative bound to p38α revealed a unique hydrogen bond between the exocyclic amine of the inhibitor and the side chain of threonine 106, an interaction that contributes to its selectivity.[2]
dot graph "4_phenyl_1H_pyrazol_5_amine_scaffold" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext];
}
Caption: The this compound scaffold.
Target Landscape and Structure-Activity Relationship (SAR)
Derivatives of the this compound scaffold have been shown to inhibit a range of kinases, including:
-
p38 MAP Kinase: As mentioned, aminopyrazole derivatives have demonstrated potent and selective inhibition of p38 MAP kinase, a key regulator of inflammatory responses.[2][4]
-
Aurora Kinases: The pyrazole scaffold is a common feature in Aurora kinase inhibitors, which are crucial for mitotic progression and are attractive targets in oncology.[5]
-
Janus Kinases (JAKs): 4-amino-(1H)-pyrazole derivatives have been developed as potent inhibitors of JAKs, which are involved in cytokine signaling and inflammatory diseases.[6]
-
BCR-ABL: Phenyl-pyrazole derivatives have been designed and synthesized as inhibitors of the Bcr-Abl fusion protein, the causative agent of chronic myeloid leukemia (CML).
The SAR of this scaffold is highly dependent on the substitution patterns at the phenyl ring, the pyrazole nitrogen, and the exocyclic amine. For instance, in the case of p38 inhibitors, the nature of the substituent on the N1-phenyl ring significantly influences potency and selectivity.
Comparative Analysis with Other Privileged Scaffolds
To understand the relative merits of the this compound scaffold, we will compare it with three other widely used kinase inhibitor scaffolds: quinazoline, aminopyrimidine, and indole.
Quinazoline Scaffold
The quinazoline scaffold is a bicyclic aromatic heterocycle that has proven to be a highly successful framework for kinase inhibitors, particularly targeting receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[7][8]
dot graph "Quinazoline_Scaffold" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext];
}
Caption: The quinazoline scaffold.
-
Binding Mode: Quinazoline inhibitors are typically Type I inhibitors. The N1 and N3 atoms of the quinazoline ring form hydrogen bonds with the hinge region of the kinase. The 4-anilino substituent is a common feature, with the aniline ring extending into a hydrophobic pocket.
-
Advantages: The rigid quinazoline core provides a well-defined orientation for substituents, facilitating structure-based design. It has a proven track record with several FDA-approved drugs like Gefitinib (Iressa®) and Erlotinib (Tarceva®).
-
Disadvantages: The planarity of the scaffold can sometimes lead to issues with solubility and metabolic stability. Achieving selectivity can be challenging due to the conserved nature of the hinge region interactions.
Aminopyrimidine Scaffold
The aminopyrimidine scaffold is another highly prevalent "hinge-binding" motif found in numerous kinase inhibitors.[9]
dot graph "Aminopyrimidine_Scaffold" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext];
}
Caption: The aminopyrimidine scaffold.
-
Binding Mode: Similar to quinazolines, aminopyrimidine-based inhibitors are predominantly Type I inhibitors. The exocyclic amine and one of the pyrimidine nitrogens form a characteristic bidentate hydrogen bond with the kinase hinge.
-
Advantages: The aminopyrimidine core is synthetically accessible and offers multiple points for diversification. It is a key component of highly successful drugs like Imatinib (Gleevec®) and Nilotinib (Tasigna®), which are Bcr-Abl inhibitors.[10]
-
Disadvantages: The high degree of conservation in the hinge region can make achieving selectivity a significant hurdle.
Indole Scaffold
The indole scaffold is a versatile heterocyclic system found in many natural products and synthetic compounds with a wide range of biological activities, including kinase inhibition.[11]
dot graph "Indole_Scaffold" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext];
}
Caption: The indole scaffold.
-
Binding Mode: Indole-based inhibitors can adopt various binding modes, acting as both Type I and Type II inhibitors. The indole nitrogen can act as a hydrogen bond donor, and the bicyclic ring system can participate in hydrophobic and π-stacking interactions.
-
Advantages: The indole scaffold offers significant structural diversity and can be readily functionalized at multiple positions. It is a key component of sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase inhibitor.
-
Disadvantages: The synthesis of complex substituted indoles can be challenging. The flexibility of some indole derivatives can lead to entropic penalties upon binding.
Head-to-Head Comparison: A Data-Driven Perspective
To provide a more quantitative comparison, the following table summarizes the inhibitory activities of representative compounds from each scaffold class against common kinase targets. It is important to note that a direct comparison is often challenging due to variations in assay conditions and the specific substitutions on each scaffold.
| Scaffold | Representative Compound | Target Kinase | IC50/Ki (nM) | Reference |
| This compound derivative | BIRB 796 | p38α | 0.1 | [4] |
| Quinazoline | Gefitinib | EGFR | 2-37 | [7] |
| Aminopyrimidine | Imatinib | Bcr-Abl | 250-1000 | [10] |
| Indole | Sunitinib | VEGFR2 | 2 | [11] |
| This compound derivative | AT9283 | Aurora A | 3 | [5] |
| Aminopyrimidine | Tozasertib (VX-680) | Aurora A | 0.6 | [7] |
From this data, it is evident that all four scaffolds can be elaborated to produce highly potent kinase inhibitors. The this compound scaffold, as exemplified by BIRB 796 and AT9283, demonstrates its potential to yield inhibitors with low nanomolar to picomolar potency.
Visualizing the Binding: A Structural Perspective
The following diagrams illustrate the binding modes of representative inhibitors from each scaffold class within the ATP-binding pocket of their respective target kinases.
dot graph "Binding_Mode_Comparison" { layout=neato; node [shape=box, style=rounded];
}
Caption: Simplified representation of the key binding interactions for each scaffold.
Experimental Protocols
General Protocol for In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, the appropriate substrate, and ATP in a buffered solution.
-
Add the test compound at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Detection of Kinase Activity:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
dot graph "Kinase_Inhibition_Assay_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion: The Enduring Value of Scaffold Diversity
The this compound scaffold represents a valuable and versatile platform for the design of potent and selective kinase inhibitors. Its ability to effectively interact with the kinase hinge region, coupled with the numerous possibilities for synthetic elaboration, has led to the discovery of inhibitors against a wide range of kinase targets.
While quinazoline, aminopyrimidine, and indole scaffolds have a more established history with a larger number of approved drugs, the pyrazole scaffold continues to be a fertile ground for innovation in kinase inhibitor design. The choice of scaffold ultimately depends on the specific kinase target, the desired selectivity profile, and the overall drug-like properties of the final compound. A deep understanding of the strengths and weaknesses of each scaffold, as outlined in this guide, is essential for the rational design of the next generation of kinase inhibitors.
References
- 1. ijmphs.com [ijmphs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rcsb.org [rcsb.org]
- 4. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
A Guide to Orthogonal Confirmation of 4-Phenyl-1H-pyrazol-5-amine as a Kinase Inhibitor Hit
Introduction: The Imperative of Orthogonal Validation in Drug Discovery
In the landscape of high-throughput screening (HTS) for novel therapeutic agents, the identification of initial "hits" is merely the first step in a long and arduous journey. A significant portion of these initial findings can be false positives, artifacts of the screening technology, or compounds with undesirable mechanisms of action.[1] To mitigate the risk of costly late-stage failures, a rigorous process of hit confirmation using orthogonal assays is not just recommended, but essential.[1] Orthogonal assays are distinct and independent methods that interrogate the biological activity of a compound from a different perspective than the primary screen.[2] This guide provides a framework for the orthogonal validation of a hypothetical screening hit, 4-phenyl-1H-pyrazol-5-amine, identified as a potential kinase inhibitor. Pyrazole-containing compounds are a well-established class of kinase inhibitors, making this a relevant case study for researchers in oncology, immunology, and other fields where kinase signaling is a critical therapeutic target.[3][4][5][6]
This guide will delve into the rationale and methodology of employing a multi-pronged approach to confirm the activity of this compound. We will explore a combination of biochemical and cell-based assays to not only validate the initial hit but also to begin to elucidate its mechanism of action and cellular efficacy.
The Primary Hit: Identification of this compound
Our hypothetical starting point is a large-scale HTS campaign targeting a specific protein kinase implicated in a disease pathway. The primary assay was a luminescence-based kinase activity assay, such as ADP-Glo™, which measures the amount of ADP produced in a kinase reaction.[1][7][8] In this screen, this compound emerged as a potent inhibitor of our target kinase.
While promising, this single data point is insufficient to progress this compound to lead optimization. The observed inhibition could be due to various artifacts, including:
-
Assay interference: The compound might absorb or scatter light, or inhibit the luciferase enzyme used in the detection step.
-
Non-specific inhibition: The compound could be a promiscuous inhibitor, acting on multiple kinases or other enzymes.
-
Lack of cellular activity: The compound may be potent in a purified, biochemical system but unable to enter cells or engage its target in a cellular context.[9]
To address these uncertainties, we will employ a series of orthogonal assays.
Orthogonal Validation Strategy: A Multi-Faceted Approach
A robust validation strategy should encompass assays that probe different aspects of the compound's interaction with its target and its effect on cellular systems.[1] For our this compound hit, we will utilize the following orthogonal assays:
-
Biochemical Assay (Alternative Format): A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase activity assay.
-
Biophysical Assay: Surface Plasmon Resonance (SPR) to directly measure binding kinetics.
-
Cell-Based Assay: A NanoBRET™ Target Engagement Assay to confirm intracellular target binding.
This combination of assays will provide a comprehensive picture of the compound's activity, from direct target interaction to its behavior within a living cell.
Caption: Workflow for the orthogonal validation of a screening hit.
Orthogonal Assay 1: TR-FRET Kinase Assay
Rationale: The TR-FRET assay is an excellent orthogonal choice as it relies on a different detection modality (fluorescence resonance energy transfer) than the primary luminescence-based screen.[7][10] This helps to rule out artifacts related to the detection system. TR-FRET assays are homogeneous, robust, and well-suited for determining inhibitor potency (IC50 values).[10]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the compound in assay buffer.
-
Prepare a solution of the target kinase and a fluorescently labeled substrate peptide in assay buffer.
-
Prepare a solution of a terbium-labeled anti-phospho-substrate antibody in detection buffer.
-
-
Assay Procedure:
-
Add the diluted compound or DMSO (control) to the wells of a microplate.
-
Add the kinase and substrate solution to initiate the reaction.
-
Incubate at room temperature for the desired reaction time.
-
Add the anti-phospho-substrate antibody solution to stop the reaction and initiate the FRET signal.
-
Incubate for the recommended time to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.
-
Data Presentation:
| Compound | Primary Screen IC50 (ADP-Glo™) | Orthogonal Screen IC50 (TR-FRET) |
| This compound | 150 nM | 180 nM |
| Staurosporine (Control) | 10 nM | 12 nM |
Orthogonal Assay 2: Surface Plasmon Resonance (SPR)
Rationale: While activity assays confirm that the compound inhibits the kinase, they do not directly measure binding. SPR is a powerful biophysical technique that provides real-time, label-free detection of molecular interactions.[11][12] It allows for the determination of binding affinity (KD) as well as the association (ka) and dissociation (kd) rate constants, offering deeper insights into the binding mechanism.[11][12][13]
Experimental Protocol:
-
Immobilization of Kinase:
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) in real-time, which is proportional to the amount of compound binding to the immobilized kinase.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.
-
Data Presentation:
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | 1.5 x 10^5 | 3.0 x 10^-3 | 20 |
| Staurosporine (Control) | 2.8 x 10^5 | 1.4 x 10^-4 | 0.5 |
Orthogonal Assay 3: NanoBRET™ Target Engagement Assay
Rationale: Demonstrating that a compound can bind to its target within the complex environment of a living cell is a critical step in hit validation.[9] Biochemical and biophysical assays use purified proteins, which may not fully recapitulate the state of the target in a cell.[15][16] The NanoBRET™ Target Engagement Assay is a cell-based method that measures the binding of a test compound to a target protein in intact cells.[17]
Experimental Protocol:
-
Cell Line Generation:
-
Create a stable cell line that expresses the target kinase as a fusion protein with NanoLuc® luciferase.
-
-
Assay Procedure:
-
Seed the engineered cells into a multi-well plate.
-
Add a cell-permeable fluorescent tracer that is known to bind to the target kinase.
-
Add serial dilutions of this compound or DMSO (control).
-
Incubate to allow the compound to enter the cells and compete with the tracer for binding to the NanoLuc®-kinase fusion protein.
-
Add the NanoBRET™ substrate.
-
-
Data Acquisition:
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a specialized plate reader.
-
Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by the test compound.
-
Plot the BRET ratio against the compound concentration to determine the cellular IC50 value.
-
Data Presentation:
| Compound | Cellular Target Engagement IC50 (NanoBRET™) |
| This compound | 500 nM |
| Staurosporine (Control) | 80 nM |
Synthesizing the Evidence: A Self-Validating System
The collective data from these orthogonal assays provides a much stronger case for this compound as a genuine and promising hit.
-
The TR-FRET assay confirms the inhibitory activity observed in the primary screen, using a different technology and thus reducing the likelihood of assay-specific artifacts.
-
The SPR data provides direct evidence of binding to the purified kinase and quantifies the binding affinity and kinetics.
-
The NanoBRET™ assay demonstrates that the compound can penetrate the cell membrane and engage its target in a physiological context.
The convergence of results from these distinct methodologies creates a self-validating system, significantly increasing our confidence in this hit.
Caption: Convergence of evidence from orthogonal assays.
Conclusion and Future Directions
The orthogonal validation workflow described here provides a robust and reliable approach to confirming screening hits like this compound. By employing a combination of biochemical, biophysical, and cell-based assays, researchers can effectively triage initial hits, eliminate false positives, and gain valuable insights into the mechanism of action. This multi-faceted approach ensures that only the most promising compounds are advanced into the resource-intensive stages of lead optimization, ultimately increasing the probability of success in the drug discovery pipeline. Future steps for a validated hit would include selectivity profiling against a panel of other kinases and further characterization in more complex cellular models.
References
- 1. benchchem.com [benchchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. chemmethod.com [chemmethod.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. domainex.co.uk [domainex.co.uk]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nicoyalife.com [nicoyalife.com]
- 14. bioradiations.com [bioradiations.com]
- 15. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 16. inits.at [inits.at]
- 17. reactionbiology.com [reactionbiology.com]
The Ascendant Trajectory of 4-Phenyl-1H-Pyrazol-5-Amine Derivatives in Preclinical Oncology: A Comparative In Vivo Efficacy Guide
The landscape of targeted cancer therapy is in a perpetual state of evolution, driven by the pursuit of novel molecular entities that can selectively modulate oncogenic signaling pathways. Within this dynamic field, the 4-phenyl-1H-pyrazol-5-amine scaffold has emerged as a privileged structure, giving rise to a compelling class of kinase inhibitors with significant therapeutic promise. This guide provides a comprehensive comparison of the in vivo efficacy of select this compound derivatives, offering researchers, scientists, and drug development professionals a synthesized overview of their preclinical performance, supported by experimental data and methodological insights. While direct head-to-head in vivo comparative studies across a wide range of these derivatives are not extensively documented in single publications, this guide consolidates and analyzes available data from multiple sources to present a cohesive narrative on their potential.
The Therapeutic Rationale: Targeting Aberrant Kinase Signaling
The pyrazole nucleus is a versatile pharmacophore that has been successfully incorporated into numerous FDA-approved drugs.[1][2] The this compound core, in particular, has proven to be an excellent scaffold for the design of potent and selective kinase inhibitors.[3][4][5] Kinases are a class of enzymes that play a pivotal role in intracellular signaling, and their dysregulation is a hallmark of many cancers.[5] By occupying the ATP-binding pocket of these enzymes, pyrazole derivatives can effectively block downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.[3] This guide will focus on two prominent areas where these derivatives have shown significant in vivo potential: the inhibition of Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).
Comparative In Vivo Efficacy in Oncology Models
The true litmus test for any potential therapeutic agent is its performance in a living organism. In vivo studies, typically conducted in rodent models, provide critical insights into a compound's efficacy, pharmacokinetics, and tolerability. While a comprehensive, single-study comparison of a wide array of this compound derivatives is not available, by examining data from various studies on structurally related compounds, we can construct a comparative overview.
Targeting the FGFR Signaling Pathway
Aberrant FGFR signaling, resulting from gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of solid tumors, including gastric, lung, and bladder cancers.[3] This has made FGFRs a high-priority target for drug development.
One notable example is a series of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives that have been investigated as pan-FGFR inhibitors.[3][6] A representative compound from this series, 10h , has demonstrated potent in vitro activity against multiple FGFR isoforms and cancer cell lines.[3][6]
| Compound | Target | In Vitro IC50 (nM) | Cancer Cell Line | Cell-based IC50 (nM) | In Vivo Model | Key In Vivo Efficacy Readout | Reference |
| 10h | FGFR1, FGFR2, FGFR3, FGFR2 V564F | 46, 41, 99, 62 | NCI-H520 (Lung) | 19 | Xenograft (Conceptual) | Tumor growth inhibition | [3][6] |
| Rogaratinib | FGFR1, FGFR2, FGFR3, FGFR4 | 15, <1, 19, 33 | Various | Not specified | Xenograft | Tumor growth inhibition | [7] |
| TAS-120 | FGFR (irreversible) | Not specified | FGFR-deregulated cancer lines | Not specified | Animal tumor models | Robust antitumor activity | [7] |
While specific in vivo data for compound 10h was not detailed in the reviewed literature, its potent in vitro profile strongly suggests its potential for significant tumor growth inhibition in xenograft models of cancers with FGFR aberrations.[3][6] The efficacy of such compounds is typically evaluated by measuring tumor volume over time in treated versus vehicle control groups.
Targeting the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade that is frequently dysregulated in hematological malignancies and solid tumors.[5] Several 4-amino-(1H)-pyrazole derivatives have been designed as potent JAK inhibitors.[4][5]
| Compound | Target | In Vitro IC50 (nM) | Cancer Cell Line | Cell-based IC50 (µM) | In Vivo Model | Key In Vivo Efficacy Readout | Reference |
| 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | HEL, K562 | Not specified | Not specified | Potent antiproliferative activity | [5] |
| 11b | JAKs | Not specified | HEL, K562 | 0.35, 0.37 | Not specified | Selective cytotoxicity | [5] |
| 17m | JAK1, JAK2, JAK3 | 670, 98, 39 | Hela | Not specified | Not specified | Inhibition of JAK2 phosphorylation | [4] |
| 11g | JAK2 | 6.5 | Not specified | Not specified | Delayed hypersensitivity assay | Potent inhibitory activity | [8] |
Compounds 3f and 11b have demonstrated more potent antiproliferative activities against certain cancer cell lines than the approved JAK inhibitor Ruxolitinib in vitro.[5] Compound 17m was shown to effectively inhibit the phosphorylation of JAK2 in Hela cells, confirming its on-target activity.[4] Furthermore, compound 11g exhibited potent activity in a delayed hypersensitivity in vivo model, indicating its potential for immunomodulatory and anti-inflammatory applications.[8]
Experimental Protocols: A Guide to In Vivo Efficacy Assessment
The robust evaluation of in vivo efficacy relies on well-designed and meticulously executed experimental protocols. Below are representative methodologies for assessing the anticancer and anti-inflammatory potential of this compound derivatives.
Protocol 1: Human Tumor Xenograft Model for Anticancer Efficacy
This protocol outlines a generalized workflow for evaluating the in vivo antitumor efficacy of a test compound in a subcutaneous xenograft mouse model.[3][9]
1. Cell Culture and Implantation:
- Human cancer cell lines with known target expression (e.g., FGFR amplification or JAK mutation) are cultured under standard conditions.
- A suspension of 1-10 million cells in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth and Randomization:
- Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
- Once tumors reach the desired size, mice are randomized into treatment and control groups.
3. Compound Administration:
- The test compound is formulated in an appropriate vehicle.
- The compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
- The control group receives the vehicle only.
4. Efficacy Monitoring:
- Tumor volumes and body weights are measured 2-3 times per week.
- The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
- At the end of the study, tumors may be excised for further analysis (e.g., histopathology, biomarker analysis).
Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
This is a widely used and well-established acute inflammatory model to screen for potential anti-inflammatory agents.[10]
1. Animal Acclimatization and Grouping:
- Rats or mice are acclimatized to the laboratory conditions for at least one week.
- Animals are fasted overnight before the experiment.
- Animals are divided into control, standard, and test groups.
2. Compound Administration:
- The test compound is administered orally or intraperitoneally to the test groups.
- The standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).
- The control group receives the vehicle.
3. Induction of Inflammation:
- One hour after compound administration, a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.
4. Measurement of Paw Edema:
- Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
- The percentage inhibition of edema is calculated for each group relative to the control group.
Visualizing the Science: Pathways and Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Simplified FGFR signaling pathway and its inhibition.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 4-Phenyl-1H-pyrazol-5-amine and Its Analogs
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide delves into two primary synthetic strategies: the traditional two-component condensation and a modern, three-component approach, offering a comprehensive look at their respective methodologies, mechanistic underpinnings, and practical considerations.
Introduction to 4-Phenyl-1H-pyrazol-5-amine
This compound (C₉H₉N₃) is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the 4-position and an amine group at the 5-position.[1] This structural motif is of significant interest in drug discovery due to the pyrazole core's ability to engage in various biological interactions. The presence of the amino group provides a convenient handle for further functionalization, allowing for the exploration of diverse chemical space in the development of novel therapeutic agents.
Route 1: The Classical Approach - Two-Component Condensation of a β-Ketonitrile with Hydrazine
The most established and versatile method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine or its derivatives.[2] This reaction proceeds through a well-understood mechanism involving initial formation of a hydrazone, followed by an intramolecular cyclization.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate. The second nitrogen atom of the hydrazine then undergoes a nucleophilic attack on the carbon of the nitrile group, leading to the formation of the five-membered pyrazole ring after tautomerization.
Caption: Mechanism of the classical two-component synthesis of 5-aminopyrazoles.
Experimental Protocol: Synthesis of 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile
This protocol, adapted from a reliable synthetic procedure for a closely related analog, illustrates the classical condensation method.[3]
-
Preparation of the β-Ketonitrile (3-Oxo-3-phenylpropanenitrile):
-
A mixture of the starting enaminone and hydroxylamine hydrochloride in ethanol is stirred.
-
The resulting aldoxime is then treated with a base to yield 3-oxo-3-phenylpropanenitrile.
-
The product is isolated by filtration and can be purified by crystallization from benzene.
-
Yield: 89%[3]
-
Characterization: White crystals, mp 79-81 °C; IR (cm⁻¹): 2255 (CN), 1689 (CO); ¹H-NMR: δ = 4.78 (s, 2H, CH₂), 7.57 (t, 2H, J = 6.8 Hz, Ph-H), 7.72 (t, 1H, J = 7.4 Hz, Ph-H), 7.94 (d, 2H, J = 6.8 Hz, Ph-H).[3]
-
-
Synthesis of 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile:
-
A mixture of 3-oxo-3-phenylpropanenitrile and hydrazine hydrate in dioxane is heated under reflux for 3 hours.[3]
-
The reaction mixture is then cooled to room temperature, allowing the product to crystallize.
-
The crystals are collected by filtration and can be recrystallized from dioxane.
-
Yield: 93%[3]
-
Characterization: Buff crystals, mp 200-202 °C; IR (cm⁻¹): 3348, 3303 (NH₂), 3193 (NH), 2230 (CN); MS m/z (M)⁺ = 184; ¹H-NMR: δ = 6.50 (s, 2H, NH₂), 7.41-7.46 (m, 3H, arom. H), 7.80 (d, 2H, J = 7.2 Hz, arom-H), 12.16 (br s, 1H, NH).[3]
-
Route 2: The Modern Approach - Three-Component Synthesis
Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) due to their efficiency, atom economy, and often milder reaction conditions. The synthesis of aminopyrazole derivatives can be achieved through a one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine.[4] This approach often utilizes green chemistry principles, such as the use of water as a solvent and microwave irradiation to accelerate the reaction.
Reaction Mechanism
The reaction is believed to proceed via an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. This is followed by a Michael addition of hydrazine to the activated double bond. Subsequent intramolecular cyclization and tautomerization yield the final 5-aminopyrazole product.
Caption: Proposed mechanism for the three-component synthesis of 5-aminopyrazoles.
Experimental Protocol: Synthesis of 5-Aryl-3-amino-1H-pyrazole-4-carbonitriles
This protocol is a general procedure for the synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles via a three-component reaction under microwave irradiation.[4]
-
Reaction Setup:
-
A mixture of an aromatic aldehyde (3 mmol), malononitrile (3 mmol), hydrazine hydrate (3 mmol), and triethylamine (0.08 mol %) in water is prepared.[4]
-
-
Microwave Irradiation:
-
The reaction mixture is subjected to microwave irradiation for 2–4 minutes.[4]
-
-
Work-up and Purification:
-
Upon completion of the reaction, the formed crystals are filtered off.
-
The solid product is washed with water and dried in a vacuum.[4]
-
For the synthesis of 5-Phenyl-3-amino-1H-pyrazole-4-carbonitrile , benzaldehyde would be used as the aromatic aldehyde. While a specific yield for this exact product under these precise conditions is not provided in the reference, the general method is reported to be efficient.[4]
Comparative Analysis
| Parameter | Route 1: Classical Two-Component Condensation | Route 2: Modern Three-Component Synthesis |
| Starting Materials | β-Ketonitrile, Hydrazine | Aldehyde, Malononitrile, Hydrazine |
| Number of Steps | Typically two steps (synthesis of β-ketonitrile, then cyclization) | One-pot reaction |
| Reaction Conditions | Often requires refluxing in organic solvents for several hours | Can be performed in water under microwave irradiation for a few minutes |
| Yield | Generally high for both steps (e.g., 89% and 93%)[3] | Reported to be efficient[4] |
| Atom Economy | Lower due to the multi-step nature and potential for byproducts | Higher, as all components are incorporated into the final product in a single step |
| Environmental Impact | Use of organic solvents can be a drawback | Considered a "green" synthesis due to the use of water as a solvent and energy-efficient microwave heating |
| Scalability | Well-established and scalable | Potentially scalable, with considerations for microwave reactor technology |
| Versatility | Broad scope, dependent on the availability of the corresponding β-ketonitriles | Highly versatile, allowing for diversification by varying the aldehyde, nitrile, and hydrazine components |
Conclusion
Both the classical two-component condensation and the modern three-component synthesis are effective methods for producing this compound and its analogs. The choice of synthetic route will depend on the specific requirements of the researcher and the available resources.
The classical approach is a robust and well-documented method that consistently provides high yields. It is an excellent choice when a specific β-ketonitrile precursor is readily available or can be synthesized efficiently.
The three-component synthesis represents a more modern, efficient, and environmentally friendly alternative. Its one-pot nature, short reaction times, and use of green solvents make it an attractive option for rapid library synthesis and for laboratories looking to adopt more sustainable practices.
Ultimately, a thorough evaluation of factors such as starting material availability, desired scale, equipment, and environmental considerations will guide the selection of the most appropriate synthetic strategy.
References
Benchmarking 4-phenyl-1H-pyrazol-5-amine Against Known Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals
Introduction: The Promise of the Pyrazole Scaffold in Kinase Inhibition
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates. Its synthetic tractability and ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases have made it a focal point for the development of targeted therapies, particularly in oncology. This guide provides an in-depth comparative analysis of a fundamental pyrazole derivative, 4-phenyl-1H-pyrazol-5-amine , against a panel of well-characterized kinase inhibitors.
Our objective is to provide a comprehensive framework for researchers and drug development professionals to evaluate the potential of this pyrazole core. We will explore its theoretical binding modes, and benchmark its hypothetical performance against established drugs targeting key kinases implicated in cancer progression: Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and p38 Mitogen-Activated Protein Kinase (p38 MAPK). This guide will furnish detailed experimental protocols, comparative data, and a robust scientific rationale to empower your research endeavors.
Rationale for Target and Comparator Selection
The selection of CDK2, VEGFR2, and p38 MAPK as primary targets for this benchmarking study is based on the well-documented activity of pyrazole derivatives against these kinase families. Dysregulation of these kinases is a hallmark of many cancers, making them high-value targets for therapeutic intervention.
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of cell cycle progression, CDK2 is often overexpressed in various cancers, including neuroblastoma and some breast cancers. Its inhibition can lead to cell cycle arrest and apoptosis.[1]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A primary mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR2 is a clinically validated anti-cancer strategy.[2][3]
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): A stress-activated protein kinase involved in inflammation and cellular responses to external stimuli. In some cancer contexts, its inhibition can suppress tumor growth and angiogenesis.[4][5]
To provide a rigorous comparison, we have selected the following well-characterized inhibitors as benchmarks:
-
Palbociclib: An FDA-approved inhibitor of CDK4/6, it serves as a relevant benchmark for cell cycle inhibition. While not a direct CDK2 inhibitor, its clinical success in breast cancer highlights the therapeutic potential of targeting the cell cycle.
-
Sorafenib & Sunitinib: FDA-approved multi-kinase inhibitors that potently target VEGFR2, among other kinases. They are established therapies for renal cell carcinoma and hepatocellular carcinoma.[2][3]
-
BIRB 796: A highly potent and selective allosteric inhibitor of p38 MAPK, which has been extensively studied in preclinical and clinical settings.[4][6][7]
In Silico Analysis: Predicting Binding Affinity and Mode
To provide a theoretical foundation for the potential of this compound as a kinase inhibitor, a molecular docking study was simulated. The 3D structure of this compound was docked into the ATP-binding pockets of CDK2 (PDB ID: 1HCK), VEGFR2 (PDB ID: 4ASE), and p38 MAPK (PDB ID: 1A9U) using AutoDock Vina within the PyRx virtual screening tool.[8][9][10][11] The predicted binding affinities and key interactions provide a rationale for its potential inhibitory activity.
Predicted Binding Affinities (Hypothetical Data)
| Compound | Target Kinase | PDB ID | Predicted Binding Affinity (kcal/mol) |
| This compound | CDK2 | 1HCK[9] | -7.8 |
| This compound | VEGFR2 | 4ASE[12] | -8.2 |
| This compound | p38 MAPK | 1A9U[10] | -8.5 |
These hypothetical binding affinities suggest that this compound has the potential to bind to the ATP-binding pockets of all three kinases with good affinity. The pyrazole core is predicted to form key hydrogen bonds with the hinge region of the kinases, a common feature of many kinase inhibitors. The phenyl and amine substituents are positioned to occupy adjacent hydrophobic pockets, further stabilizing the interaction.
Figure 1: Molecular Docking Workflow.
In Vitro Benchmarking: Kinase Inhibition and Cellular Activity
To empirically evaluate the potential of this compound, a series of in vitro assays are proposed. These assays will provide a direct comparison of its inhibitory activity against the selected benchmark drugs.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagent Preparation: Prepare serial dilutions of this compound and the respective benchmark inhibitors (Palbociclib, Sorafenib, BIRB 796) in DMSO. Prepare kinase reaction buffer, kinase solution, substrate solution, and ATP solution.
-
Assay Plate Setup: Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction: Add 5 µL of the kinase/substrate mixture to each well. Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Comparative In Vitro Kinase Inhibition (Hypothetical IC50 Values)
| Compound | CDK2 (nM) | VEGFR2 (nM) | p38 MAPKα (nM) |
| This compound | 850 | 450 | 250 |
| Palbociclib | >10,000 | N/A | N/A |
| Sorafenib | N/A | 90[3] | N/A |
| Sunitinib | N/A | 80[2] | N/A |
| BIRB 796 | N/A | N/A | 38[6] |
N/A: Not applicable or not a primary target.
Experimental Protocol: Cell Viability Assay (MTT)
This assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (MCF-7 for CDK2, Huh-7 for VEGFR2, and FaDu for p38 MAPK) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and the benchmark inhibitors for 72 hours.
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Comparative Anti-proliferative Activity (Hypothetical IC50 Values)
| Compound | MCF-7 (µM) | Huh-7 (µM) | FaDu (µM) |
| This compound | 12.5 | 8.0 | 5.5 |
| Palbociclib | 0.049[13] | N/A | N/A |
| Sorafenib | N/A | 11.03[14] | N/A |
| BIRB 796 | N/A | N/A | 34.96[5] |
N/A: Not applicable or not a primary target cell line for this drug.
Figure 2: In Vitro Experimental Workflow.
Mechanism of Action Elucidation: Target Engagement in a Cellular Context
To confirm that the observed anti-proliferative effects are due to the inhibition of the intended kinase targets, a Western blot analysis is proposed. This will assess the phosphorylation status of key downstream substrates of CDK2, VEGFR2, and p38 MAPK.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat the selected cancer cell lines with this compound and benchmark drugs at their respective IC50 concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Rb for CDK2 activity, p-VEGFR2 for VEGFR2 activity, and p-MK2 for p38 MAPK activity).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
A reduction in the phosphorylated form of the downstream substrate upon treatment with this compound would provide strong evidence of target engagement in a cellular context.
In Vivo Efficacy: Benchmarking in a Xenograft Model
To evaluate the translational potential of this compound, an in vivo xenograft study is proposed. This will assess its ability to inhibit tumor growth in a living organism.
Experimental Protocol: Human Tumor Xenograft Model
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., FaDu, which showed the best hypothetical in vitro response) into the flank of immunocompromised mice (e.g., athymic nude mice).[15]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (vehicle control, this compound, and a relevant benchmark inhibitor like BIRB 796).
-
Drug Administration: Administer the compounds to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, target modulation by Western blot).
The primary endpoint of this study would be the inhibition of tumor growth in the treated groups compared to the vehicle control group.
Figure 3: In Vivo Xenograft Study Workflow.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical evaluation of this compound as a potential kinase inhibitor. The proposed head-to-head comparisons with established drugs will generate crucial data to assess its potency, selectivity, and therapeutic potential.
The hypothetical data presented herein suggests that this compound may exhibit promising activity against p38 MAPK and VEGFR2, with moderate activity against CDK2. Should the experimental results align with these predictions, further optimization of this scaffold through medicinal chemistry efforts would be warranted to enhance potency and selectivity. This foundational molecule represents a valuable starting point for the development of novel and effective kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Hepatic Stellate Cell Coculture Enables Sorafenib Resistance in Huh7 Cells through HGF/c-Met/Akt and Jak2/Stat3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. m.youtube.com [m.youtube.com]
- 4. The structure of mitogen-activated protein kinase p38 at 2.1-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioinformaticsreview.com [bioinformaticsreview.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. FaDu Xenograft Model - Altogen Labs [altogenlabs.com]
A Senior Application Scientist's Guide to Selectivity Profiling of 4-phenyl-1H-pyrazol-5-amine Kinase Inhibitors
Introduction: The Pyrazole Scaffold and the Imperative of Selectivity
In the landscape of modern oncology and inflammatory disease research, protein kinases remain premier therapeutic targets.[1] The development of small molecule inhibitors that can modulate their activity has revolutionized treatment paradigms. Among the myriad chemical structures explored, the pyrazole ring system has emerged as a "privileged scaffold," valued for its synthetic tractability and its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases.[2][3] Specifically, scaffolds like 4-phenyl-1H-pyrazol-5-amine serve as a foundational anchor for designing potent kinase inhibitors.[4]
However, potency against a primary target is only half the story. The human kinome consists of over 500 members, many of which share structural homology in the ATP-binding site.[5][6] Consequently, achieving inhibitor selectivity is a formidable challenge in drug development.[7][8][9] A lack of selectivity can lead to off-target toxicities, while in some cases, a carefully defined polypharmacology—the modulation of multiple specific targets—can offer enhanced therapeutic efficacy.[8]
This guide provides a comparative framework for researchers, scientists, and drug development professionals on how to rigorously profile the selectivity of novel this compound kinase inhibitors. We will dissect the methodologies available, explain the causality behind experimental choices, and provide actionable protocols and data interpretation strategies to build a comprehensive selectivity dossier for your candidate compounds.
The Strategic Approach to Selectivity Profiling
A robust selectivity profiling cascade is not a single experiment but a multi-stage process. The goal is to move from broad, high-throughput methods to more physiologically relevant systems, gaining deeper insights at each step. This tiered approach ensures that resources are used efficiently, focusing detailed cellular analysis on only the most promising candidates identified in initial biochemical screens.
Caption: A typical workflow for kinase inhibitor selectivity profiling.
Part 1: Biochemical Selectivity Profiling — The Foundational Screen
Biochemical assays are the workhorse of early-stage kinase inhibitor profiling. They utilize purified, recombinant kinase enzymes and substrates in a controlled, cell-free environment. This reductionist approach provides a direct measure of the interaction between the inhibitor and the kinase, free from confounding cellular factors like membrane permeability, efflux pumps, or intracellular ATP concentrations.[7]
Biochemical assays can be broadly categorized into two classes: activity assays and binding assays.[5]
-
Activity Assays: These directly or indirectly measure the catalytic output of the kinase—the phosphorylated substrate. Common formats include radiometric, fluorescence-based, and luminescence-based platforms.[5]
-
Binding Assays: These quantify the binding of an inhibitor to the kinase's ATP-binding site, independent of enzymatic turnover.[5]
Comparative Analysis of Biochemical Assay Platforms
| Assay Platform | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[5] | "Gold standard"; directly measures true product without modified components; highly sensitive.[5] | Requires handling of radioactive materials; costly disposal; endpoint measurement.[1] |
| Fluorescence-Based (TR-FRET) | Measures fluorescence resonance energy transfer between a donor and acceptor fluorophore upon substrate phosphorylation.[7][10] | Homogeneous (no-wash) format; high-throughput; amenable to kinetics. | Potential for compound interference (autofluorescence); requires modified substrates or antibodies.[5] |
| Luminescence-Based (e.g., ADP-Glo™) | Quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11] | Universal for any kinase; highly sensitive; tolerates high ATP concentrations; robust signal.[11] | Indirect measurement; requires coupling enzymes which could be inhibited by test compounds.[5] |
| Competition Binding (e.g., KINOMEscan™) | Measures the ability of a test compound to displace a ligand from the active site of the kinase. The amount of kinase bound to the ligand is quantified.[12] | ATP-independent; can identify non-competitive binders; broad applicability across the kinome.[13] | Does not measure functional inhibition of catalytic activity; results can differ from activity assays.[14] |
Protocol: Luminescence-Based Kinase Activity Assay (ADP-Glo™)
This protocol describes a universal, high-throughput method for determining the IC₅₀ value of an inhibitor against a specific kinase.
Rationale: We select this method for its broad applicability across diverse kinase families and its high sensitivity, which allows for the use of low enzyme concentrations, thus conserving valuable reagents.[11]
Materials:
-
Purified recombinant kinase and its corresponding substrate.
-
ADP-Glo™ Kinase Assay Kit (Promega or similar).
-
Kinase Reaction Buffer (specific to the kinase).
-
Test Inhibitor (e.g., "PZ-451," a hypothetical this compound derivative).
-
DMSO (for compound dilution).
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
Procedure:
-
Compound Preparation: Prepare a serial dilution of PZ-451 in DMSO. A typical starting concentration is 10 mM. Perform an 11-point, 3-fold serial dilution. This creates a wide concentration range to accurately determine the IC₅₀.
-
Assay Plate Preparation:
-
Add 2.5 µL of Kinase Reaction Buffer to all wells.
-
Add 1 µL of the serially diluted PZ-451 or DMSO (for "no inhibitor" and "no enzyme" controls) to the appropriate wells.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer. The ATP concentration should be set at or near the Kₘ for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Add 2.5 µL of the 2X kinase/substrate solution to all wells except the "no enzyme" control. Add 2.5 µL of a 2X substrate-only solution to the "no enzyme" control wells.
-
The final reaction volume is 5 µL.
-
-
Incubation: Shake the plate gently for 1 minute and then incubate at room temperature for 60 minutes. This duration should be within the linear range of the reaction, which must be predetermined.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to all wells. This converts the generated ADP back to ATP, which fuels a luciferase/luciferin reaction.[15]
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence signal (Relative Light Units, RLU) using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the dose-response curve using a four-parameter logistic equation to calculate the IC₅₀ value.
-
Part 2: Cell-Based Selectivity Profiling — The Physiological Context
While biochemical assays are essential, they do not fully predict a compound's behavior in a living system.[7] Cell-based assays are the critical next step to confirm that an inhibitor can engage its intended target in a physiological environment and elicit the desired biological response.[6] These assays inherently account for factors like cell permeability, target engagement, and competition with high intracellular ATP concentrations (typically 1-10 mM).
Key questions answered by cellular assays include:
-
Does the compound enter the cell and bind to the target kinase?
-
Does target engagement lead to the inhibition of downstream signaling?
-
What is the compound's effect on overall cellular health and proliferation?
Caption: Inhibition of MEK1/2 by PZ-451 blocks ERK phosphorylation.
Protocol: Cellular Phospho-Substrate Analysis via Western Blot
This protocol assesses the functional consequence of target inhibition by measuring the phosphorylation status of a known downstream substrate.
Rationale: This method provides direct evidence of on-target activity within a signaling pathway.[16] A selective inhibitor should reduce phosphorylation of the direct substrate of its target kinase with minimal impact on substrates of unrelated pathways at similar concentrations.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase (e.g., A375 melanoma cells for a BRAF/MEK inhibitor).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Test Inhibitor (PZ-451).
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-substrate, anti-total-substrate, anti-target kinase, and anti-loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blotting equipment.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of PZ-451 (e.g., 0, 10, 30, 100, 300, 1000 nM) for a predetermined time (e.g., 2 hours). The treatment time should be sufficient to observe changes in phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100 µL of ice-cold Lysis Buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Normalize lysate concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and image the blot.
-
Strip the membrane and re-probe for total protein (e.g., total ERK) and a loading control (e.g., GAPDH) to confirm that changes in the phospho-signal are not due to changes in total protein levels.
-
Quantify band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
-
Interpreting the Data: A Comparative Case Study
To illustrate the application of these principles, let's analyze the hypothetical selectivity profile of PZ-451 , a this compound derivative designed as a MEK1 inhibitor.
Table 1: Biochemical Selectivity Profile of PZ-451
The following data was generated from biochemical activity assays against a panel of representative kinases. Fold selectivity is calculated relative to the primary target, MEK1.
| Kinase Target | Family | Biochemical IC₅₀ (nM) | Fold Selectivity (vs. MEK1) | Cellular EC₅₀ (p-ERK, nM) |
| MEK1 (Primary Target) | MAP2K | 5 | 1x | 25 |
| MEK2 | MAP2K | 8 | 1.6x | 35 |
| BRAF | MAP3K | 1,200 | 240x | >10,000 |
| ERK2 | MAPK | >10,000 | >2,000x | >10,000 |
| PI3Kα | Lipid Kinase | 850 | 170x | >10,000 |
| AKT1 | AGC | 2,500 | 500x | >10,000 |
| CDK2 | CMGC | >10,000 | >2,000x | >10,000 |
| SRC | Tyrosine Kinase | 4,500 | 900x | >10,000 |
Analysis and Insights:
-
Potency and On-Target Selectivity: PZ-451 is a potent inhibitor of its primary target, MEK1, with a biochemical IC₅₀ of 5 nM. It shows excellent selectivity (>200-fold) against kinases from other families, such as BRAF, PI3K, and AKT1.[17]
-
Intra-Family Selectivity: The compound shows only minor selectivity (1.6x) against MEK2, which is expected due to the high homology between these two kinases. This is often acceptable and can even be beneficial.
-
Biochemical vs. Cellular Potency: The cellular EC₅₀ (25 nM) is 5-fold higher than the biochemical IC₅₀. This "cellular shift" is common and reflects the challenges the compound faces in a cellular environment, most notably competition with high intracellular ATP concentrations.[7] A shift of less than 10-fold is generally considered very good.
-
Trustworthiness of the Protocol: The correlation between potent biochemical inhibition of MEK1 and the specific inhibition of its downstream substrate (p-ERK) in a cellular context validates the mechanism of action. The lack of activity against other pathways (e.g., PI3K/AKT) in cells would further confirm its selectivity.
Conclusion and Best Practices
The selectivity profiling of this compound kinase inhibitors is a critical and multifaceted process that underpins successful drug development. A compound's ultimate clinical utility is defined not just by its on-target potency but by its broader kinome interaction profile.
-
Employ a Tiered Approach: Start with broad biochemical screening to identify potent hits and understand their basic selectivity. Progress only the most promising candidates to more resource-intensive cellular assays.
-
Profile Broadly: Do not assume selectivity based on testing against a few closely related kinases. Comprehensive kinome-wide screening is essential to uncover unexpected off-target activities that could become liabilities or opportunities.[14]
-
Bridge Biochemical and Cellular Data: Always validate biochemical hits in a relevant cellular model. A significant discrepancy between biochemical and cellular potency warrants further investigation into factors like cell permeability or target engagement.
-
Go Beyond IC₅₀: For lead candidates, characterize the mechanism of inhibition (e.g., ATP-competitive, allosteric) and binding kinetics (on/off rates), as these can have profound implications for in vivo efficacy and duration of action.
By systematically applying these comparative methodologies, researchers can build a robust data package that provides deep insights into the therapeutic potential and safety profile of their novel pyrazole-based kinase inhibitors.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-phenyl-1H-pyrazol-5-amine for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but cornerstones of a responsible and sustainable research enterprise. This guide provides an in-depth, step-by-step protocol for the safe disposal of 4-phenyl-1H-pyrazol-5-amine, a compound frequently utilized in medicinal chemistry. The procedures outlined here are synthesized from authoritative safety data on structurally analogous compounds and established best practices in hazardous waste management, ensuring a framework that prioritizes the safety of personnel and compliance with environmental regulations.
The core principle of this guide is risk mitigation through informed action. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative "worst-case" approach is mandated. This ensures that all potential hazards are addressed, providing a high margin of safety for all laboratory personnel.
Part 1: Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the foundational step in ensuring its safe handling and disposal. Based on data from PubChem and SDSs of closely related pyrazole amines, the compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed (Acute toxicity, oral)
-
H315: Causes skin irritation (Skin corrosion/irritation)
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation)
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure)
This hazard profile firmly categorizes this compound as a hazardous substance. Therefore, all waste generated, including the pure compound, contaminated materials, and solutions, must be treated as hazardous chemical waste . Under no circumstances should this material be disposed of down the drain or in standard refuse containers[2].
Incompatible Materials
To prevent dangerous chemical reactions within waste containers, it is crucial to avoid mixing this compound waste with the following[3]:
-
Acids
-
Strong oxidizing agents
-
Acid chlorides
Segregation of waste streams is a critical control measure to ensure safety during accumulation and transport[2].
Part 2: Personal Protective Equipment (PPE) and Spill Management
A robust PPE strategy is non-negotiable when handling this compound in any form—pure, in solution, or as waste.
Mandatory PPE
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant nitrile gloves | Provides a barrier against skin contact, preventing irritation. |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Minimizes the risk of inhaling dust or vapors, which can cause respiratory irritation. |
Spill Cleanup Protocol
In the event of a spill, immediate and correct action is required to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate: Ensure the spill area is clear of personnel and increase ventilation.
-
Don Appropriate PPE: Wear all the PPE listed in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect Waste: Place all contaminated materials (absorbent, swept powder, used cleaning supplies) into a suitable, sealable, and clearly labeled container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for decontamination must also be disposed of as hazardous waste.
Part 3: Step-by-Step Disposal Protocol
The ultimate disposal of this compound must be conducted by a licensed professional waste disposal company[3]. The following protocol details the necessary steps for its collection, storage, and preparation for pickup within a laboratory setting, in alignment with U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) guidelines[3][4].
Step 1: Waste Segregation and Container Selection
Proper segregation is the first and most critical step in the disposal workflow.
-
Solid Waste: Collect unused or contaminated solid this compound, along with contaminated items like weigh boats, gloves, and wipes, in a clearly labeled, sealable, and chemically compatible waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof container with a secure, tight-fitting lid[2]. Do not mix with incompatible waste streams.
-
Sharps Waste: Any contaminated needles, syringes, or broken glassware must be placed in a designated sharps container.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Step 2: Proper Labeling of Waste Containers
Accurate and comprehensive labeling is a regulatory requirement and essential for safety. Each container must be labeled with the following information[2]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations
-
The date when waste was first added to the container (accumulation start date)
-
The name of the principal investigator and the specific laboratory location
Step 3: Storage in a Designated Accumulation Area
Store sealed waste containers in a designated hazardous waste accumulation area within the laboratory. This area should be:
-
Well-ventilated.
-
Away from sources of ignition.
Step 4: Arranging for Professional Disposal
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a formal request to the Environmental Health and Safety (EHS) department or a designated waste management officer. They will coordinate with a licensed hazardous waste disposal contractor for final treatment, which is often high-temperature incineration for such compounds.
Caption: Rationale for classifying this compound as hazardous waste.
By adhering to this comprehensive disposal guide, laboratory professionals can ensure they are not only compliant with safety regulations but are also actively contributing to a culture of safety and environmental responsibility within their institution.
References
A Senior Application Scientist's Guide to the Safe Handling of 4-Phenyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, heterocyclic compounds like 4-phenyl-1H-pyrazol-5-amine are of significant interest due to their diverse biological activities.[1][2] However, with great potential comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere procedural steps to instill a deep understanding of the principles of chemical safety.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Before any laboratory work commences, a thorough understanding of the potential hazards associated with this compound is paramount. This proactive approach to safety is a cornerstone of a robust laboratory safety culture.
Based on available safety data, this compound presents the following hazards:
-
Acute Oral Toxicity: The compound is harmful if swallowed.[3]
-
Skin Irritation: Direct contact with the skin is likely to cause irritation.[3]
-
Serious Eye Irritation: The compound can cause significant irritation and potential damage to the eyes upon contact.[3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3]
It is crucial to recognize that these hazards are characteristic of many aromatic amines and pyrazole derivatives. The aromatic amine functional group can lead to skin sensitization and other systemic effects, while the pyrazole core, though a common scaffold in medicinal chemistry, necessitates careful handling.[1][2]
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the recommended PPE, with a detailed explanation of the rationale for each.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | While no specific glove breakthrough data for this compound is available, nitrile and neoprene gloves generally offer good resistance to a range of chemicals, including many amines.[4] It is critical to double-glove when handling the solid or solutions and to change gloves immediately upon contamination. |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Due to the risk of serious eye irritation, chemical safety goggles that form a seal around the eyes are mandatory.[3] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[4] |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat provides a barrier against accidental spills and splashes. It should be fully buttoned with sleeves rolled down. |
| Respiratory Protection | NIOSH-approved Respirator (if applicable) | Work with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, in accordance with your institution's respiratory protection program. |
Donning and Doffing PPE: A Critical, Often Overlooked, Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Inner Gloves
-
Outer Gloves
-
Safety Goggles
-
Face Shield
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves (peel off without touching the outside)
-
Face Shield (handle by the headband)
-
Lab Coat (peel off, turning it inside out)
-
Safety Goggles
-
Inner Gloves
Operational Plan: From Benchtop to Waste Container
A meticulous operational plan is the key to a safe and successful experiment. The following step-by-step guide provides a framework for handling this compound in a laboratory setting.
3.1. Preparation and Weighing
-
Designated Area: All work with this compound, including weighing, should be conducted in a certified chemical fume hood.
-
Spill Containment: Before starting, ensure the work area is clean and uncluttered. Line the work surface with absorbent, disposable bench paper. Have a chemical spill kit readily accessible.
-
Weighing: When weighing the solid compound, use a tared weigh boat or paper. Handle with care to minimize the generation of dust.
3.2. Handling and Reactions
-
Inert Atmosphere: For many synthetic procedures, an inert atmosphere (e.g., nitrogen or argon) may be required. Proper cannula and Schlenk line techniques should be employed to prevent exposure.[5]
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Heating and Stirring: Use a stir plate with a heating block or an oil bath for controlled heating. Ensure all glassware is properly clamped and secured.
3.3. Spill Management
In the event of a spill, remain calm and follow these steps:
-
Alert: Notify colleagues in the immediate area.
-
Evacuate: If the spill is large or you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Contain: For small spills within the fume hood, use a chemical spill kit to absorb the material.
-
Clean: Wearing appropriate PPE, carefully clean the affected area. All contaminated materials should be placed in a designated hazardous waste container.
Disposal Plan: A Cradle-to-Grave Responsibility
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
4.1. Waste Segregation and Collection
-
Dedicated Waste Container: All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled, and chemically compatible hazardous waste container.[6]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration.
-
Container Integrity: Ensure the waste container is in good condition with a secure, tight-fitting lid. Keep the container closed except when adding waste.
4.2. Storage and Pickup
-
Satellite Accumulation Area: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[7] This area should be away from general lab traffic and incompatible materials.
-
Waste Pickup: Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, fostering a laboratory environment where scientific discovery and personal safety are held in the highest regard.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
